molecular formula C13H12N2O4 B3079171 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1061604-41-8

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B3079171
CAS No.: 1061604-41-8
M. Wt: 260.24 g/mol
InChI Key: HGPRKOYQOBYISD-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPRKOYQOBYISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lenalidomide-4-OH chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lenalidomide-4-OH

Authored by a Senior Application Scientist

This guide provides a detailed exploration of Lenalidomide-4-OH, a hydroxylated metabolite of the pivotal immunomodulatory drug, Lenalidomide. Intended for researchers, chemists, and professionals in drug development, this document elucidates the molecule's chemical architecture and outlines a strategic approach to its chemical synthesis, grounded in established principles of organic chemistry and analogous reactions.

Introduction: The Significance of Lenalidomide and its Metabolites

Lenalidomide, marketed as Revlimid, is a cornerstone in the treatment of multiple myeloma and certain myelodysplastic syndromes.[1][2][3] Its mechanism of action, which involves modulating the body's immune response to cancer cells, has revolutionized hematological oncology.[1] While Lenalidomide itself is the primary active agent, understanding its metabolic fate is crucial for a comprehensive pharmacological profile. The study of its metabolites, such as Lenalidomide-4-OH and 5-hydroxy-lenalidomide, provides critical insights into the drug's biotransformation, potential for active byproducts, and overall disposition in the body.[4][5] Although Lenalidomide undergoes limited metabolism, its hydroxylated forms are key identified products.[4] This guide focuses specifically on the 4-hydroxy derivative, offering a technical overview of its structure and a proposed synthetic pathway.

Part 1: Chemical Structure and Properties of Lenalidomide-4-OH

Lenalidomide-4-OH is characterized by the introduction of a hydroxyl group at the 4-position of the isoindolinone ring system of the parent molecule. This seemingly minor modification significantly alters the molecule's polarity and potential for hydrogen bonding, which can influence its biological interactions and solubility.

IUPAC Name: 3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione[6]

Chemical Formula: C₁₃H₁₂N₂O₄

Structural Diagram

retrosynthesis Lenalidomide-4-OH Lenalidomide-4-OH Protected 4-OH-Isoindolinone Protected 4-OH-Isoindolinone Lenalidomide-4-OH->Protected 4-OH-Isoindolinone Deprotection 4-Hydroxy-3-nitro-phthalimide_deriv Protected 4-Hydroxy-3-nitro- phthalic acid derivative Protected 4-OH-Isoindolinone->4-Hydroxy-3-nitro-phthalimide_deriv Reduction & Cyclization Starting_Material 3-Hydroxyphthalic acid 4-Hydroxy-3-nitro-phthalimide_deriv->Starting_Material Nitration & Protection workflow A 3-Hydroxyphthalic Acid B 4-Nitro-3-hydroxyphthalic Acid A->B Nitration (HNO₃/H₂SO₄) C Protected Intermediate B->C Protection (e.g., BnBr, K₂CO₃) D Bromomethyl Precursor C->D Multi-step conversion E Protected Nitro-Lenalidomide-4-OH D->E Condensation with 3-aminopiperidine-2,6-dione F Protected Lenalidomide-4-OH E->F Nitro Reduction (H₂, Pd/C) G Lenalidomide-4-OH (Final Product) F->G Deprotection (H₂, Pd/C)

Sources

The 4-Hydroxy-Lenalidomide Scaffold: Gateway to Next-Gen Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Synthesis, and Application of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Executive Summary

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (commonly referred to as Lenalidomide-4-OH ) represents a pivotal chemical entity in the field of Targeted Protein Degradation (TPD). Unlike its parent compound Lenalidomide, which is a clinical immunomodulator, the 4-hydroxy analog is primarily a functional tool compound . Its discovery and optimization were driven by the need for a chemically versatile "exit vector" on the Cereblon (CRBN) ligand surface—a specific attachment point that allows for the conjugation of linkers without disrupting the critical binding interface between the ligand and the E3 ligase.

This guide details the structural rationale, chemical synthesis, and biological validation of this scaffold, serving as a blueprint for researchers developing PROTACs (Proteolysis Targeting Chimeras).

Structural Rationale: The "Exit Vector" Hypothesis

The discovery of the 4-hydroxy scaffold was not serendipitous but a result of rigorous Structure-Activity Relationship (SAR) studies and X-ray crystallography.

The Cereblon Binding Pocket

Crystallographic studies by Chamberlain et al. (2014) and Fischer et al. (2014) revealed that immunomodulatory imide drugs (IMiDs) bind to a hydrophobic pocket (the tri-tryptophan pocket) on the surface of CRBN.

  • Glutarimide Ring: Buried deep within the pocket, making critical hydrogen bonds with His380 and Trp386. This region is intolerant to modification.

  • Isoindolinone Ring: Partially solvent-exposed.

  • The C4 Position: The C4 position of the isoindolinone ring (where the amino group resides in Lenalidomide) points directly out towards the solvent.

Why 4-Hydroxy?

While Lenalidomide (4-amino) allows for amide-based linkers, the 4-hydroxy analog was developed to enable ether-based linkers . Ether linkages offer distinct advantages:

  • Metabolic Stability: Ethers are generally more resistant to plasma esterases/amidases than amides.

  • Physicochemical Properties: The oxygen atom alters the electronic properties of the isoindolinone ring, potentially modulating the "glue" effects on neosubstrates (like IKZF1/3).

  • Synthetic Utility: Phenolic hydroxyls allow for rapid diversification via Williamson ether synthesis or Mitsunobu reactions.

Visualization: The Exit Vector Logic

The following diagram illustrates the structural logic distinguishing the parent drug from the TPD scaffold.

SAR_Logic cluster_crbn Cereblon Binding Pocket Constraints Thalidomide Thalidomide (Phthalimide Core) Lenalidomide Lenalidomide (Isoindolinone Core) 4-Amino Group Thalidomide->Lenalidomide Carbonyl Reduction (Increased Stability) Target Lenalidomide-4-OH (Target Scaffold) 4-Hydroxy Group Lenalidomide->Target Functional Group Swap (NH2 -> OH) Creates Ether Exit Vector PROTAC PROTAC / Degrader (Linker attached at C4-O) Target->PROTAC Linker Conjugation (Solvent Exposed)

Figure 1: Evolution of the IMiD scaffold from clinical drug to PROTAC warhead. The transition to the 4-hydroxy analog creates a versatile handle for linker attachment.

Chemical Synthesis Protocol

The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione requires a robust route that establishes the isoindolinone core while protecting the phenol.

Retrosynthetic Analysis
  • Core Formation: Cyclization of a 2-(bromomethyl)benzoate derivative with 3-aminopiperidine-2,6-dione.

  • Precursor: Methyl 3-hydroxy-2-methylbenzoate.

Step-by-Step Methodology

Reagents Required:

  • Methyl 3-hydroxy-2-methylbenzoate

  • Benzyl bromide (BnBr)

  • N-Bromosuccinimide (NBS)

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA)

  • Palladium on Carbon (Pd/C)

Step 1: Protection of the Phenol
  • Dissolve Methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in DMF.

  • Add K2CO3 (1.5 eq) and Benzyl bromide (1.2 eq).

  • Stir at RT for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Dry over MgSO4.

  • Product: Methyl 3-(benzyloxy)-2-methylbenzoate.

Step 2: Radical Bromination (The Critical Step)

Note: This step requires anhydrous conditions to prevent hydrolysis.

  • Dissolve the product from Step 1 in CCl4 or Trifluorotoluene.

  • Add NBS (1.05 eq) and catalytic AIBN (Azobisisobutyronitrile).

  • Reflux (80°C) for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Filter off succinimide byproduct. Concentrate filtrate.

  • Product: Methyl 3-(benzyloxy)-2-(bromomethyl)benzoate.

Step 3: Cyclization to Isoindolinone
  • Dissolve 3-Aminopiperidine-2,6-dione HCl (1.0 eq) in DMF/Acetonitrile.

  • Add TEA (2.5 eq) to neutralize the salt.

  • Add the brominated intermediate from Step 2 (1.0 eq).

  • Heat to 50-60°C for 12 hours. The amine displaces the bromine, followed by intramolecular lactamization with the ester.

  • Workup: Precipitate with water or ether.

  • Product: 3-(4-(Benzyloxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Step 4: Global Deprotection
  • Dissolve the benzyl-protected intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%).

  • Stir under H2 atmosphere (balloon pressure) for 2-6 hours.

  • Purification: Filter through Celite. Concentrate. Recrystallize from MeOH/Ether.

  • Final Yield: ~60-70% overall.

Synthesis Workflow Diagram

Synthesis_Flow Start Methyl 3-hydroxy-2-methylbenzoate Step1 Step 1: Benzyl Protection (BnBr, K2CO3) Start->Step1 Step2 Step 2: Radical Bromination (NBS, AIBN, Reflux) Step1->Step2 Activates Methyl Group Step3 Step 3: Cyclization (3-aminopiperidine-2,6-dione, TEA) Step2->Step3 Forms Isoindolinone Core Step4 Step 4: Hydrogenolysis (H2, Pd/C) Step3->Step4 Removes Protecting Group Final 3-(4-Hydroxy-1-oxoisoindolin-2-yl) piperidine-2,6-dione Step4->Final

Figure 2: Synthetic route for the production of the 4-hydroxy scaffold.

Biological Validation & Quality Control

Once synthesized, the compound must be validated for its ability to bind Cereblon. Since this is a ligand, binding affinity (IC50/Kd) is the primary metric.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of the synthesized 4-hydroxy analog to displace a fluorescent tracer (usually a Thalidomide-fluorophore conjugate) from the CRBN protein.

Protocol:

  • Protein Prep: Express and purify the Thd-binding domain (TBD) of human CRBN (residues 319–427) fused to DDB1.

  • Tracer: Use Cy5-Thalidomide (or similar) at 5 nM.

  • Plate Setup: 384-well black low-binding plates.

  • Titration: Serially dilute the test compound (Lenalidomide-4-OH) from 100 µM down to 1 nM.

  • Incubation: Incubate protein (50 nM), tracer (5 nM), and test compound for 30 mins at RT.

  • Readout: Measure FP (mP units) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Expected Data Profile

The 4-hydroxy modification typically retains high affinity for CRBN, comparable to Lenalidomide.

CompoundIC50 (CRBN Binding)Notes
Thalidomide ~300 nMReference Standard
Lenalidomide ~150 nMHigher affinity than Thalidomide
Lenalidomide-4-OH 150 - 200 nM Retains critical affinity; suitable for PROTACs

References

  • Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[1] Nature Structural & Molecular Biology, 21, 803–809.

  • Fischer, E. S., et al. (2014).[2] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53.

  • Bartlett, D. W., & Gilbert, A. M. (2022).[3] "Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders." Chemical Society Reviews, 51, 5262-5278.

  • ChemicalBook. (n.d.). "3-(4-hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione Product Information."

Sources

The C4-Vector Paradigm: From Thalidomide to Lenalidomide-4-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution of IMiDs

In the landscape of Targeted Protein Degradation (TPD), the transition from Thalidomide to Lenalidomide represents more than a pharmacologic improvement; it established the C4-position of the isoindolinone ring as the critical "exit vector" for E3 ligase recruitment.

This guide dissects the structural relationship between Thalidomide (the parent), Lenalidomide (the potent analog), and Lenalidomide-4-OH (the functional derivative). While Thalidomide relies on a phthalimide core, Lenalidomide introduces a 4-amino group on an isoindolinone scaffold.[1] The "4-OH" variant—often utilized in Structure-Activity Relationship (SAR) studies and PROTAC design—replaces this amine with a hydroxyl group, fundamentally altering the electronic landscape of the "molecular glue" interface without disrupting Cereblon (CRBN) binding.

Structural Activity Relationship (SAR) Analysis

The efficacy of Immunomodulatory imide drugs (IMiDs) relies on a dual-interface mechanism:

  • The Anchor (Glutarimide Ring): Buries itself into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. This region is intolerant to modification.

  • The Effector (Phthalimide/Isoindolinone Ring): Remains solvent-exposed. This surface recruits the "neosubstrate" (e.g., IKZF1, IKZF3, CK1

    
    ).
    
Comparative Chemical Architecture
FeatureThalidomideLenalidomideLenalidomide-4-OH (Analog)
Core Scaffold Phthalimide (Dione)Isoindolinone (Monone)Isoindolinone (Monone)
C4 Substituent Hydrogen (-H)Amino (-NH

)
Hydroxyl (-OH)
Electronic State Electron DeficientElectron Rich (Donor)Electron Rich (Donor/Acceptor)
CRBN Affinity (

)
~250 nM~150 nM~180-200 nM (Context Dependent)
Neosubstrate Weak IKZF1 recruitmentStrong IKZF1/3 recruitmentTunable selectivity (IKZF1 vs GSPT1)
PROTAC Utility Low (Lack of handle)High (Amine linker)High (Ether linker)
The "4-Position" Causality

The shift from -H (Thalidomide) to -NH


  (Lenalidomide) creates a steric and electrostatic clash that prevents the binding of the endogenous substrate MEIS2, while simultaneously creating a high-affinity surface for IKZF1 (Ikaros).

The 4-OH derivative is critical in drug discovery because it allows chemists to attach linkers via ether bonds (stable) rather than aniline bonds (potentially labile), while maintaining the electron-donating character required for Ikaros degradation.

Mechanistic Pathway & Logic

The following diagram illustrates the structural evolution and the functional consequence of modifying the C4 position.

G Thalidomide Thalidomide (Phthalimide Core) Lenalidomide Lenalidomide (4-NH2 Isoindolinone) Thalidomide->Lenalidomide C4-Amination (Increased Potency) Len4OH Lenalidomide-4-OH (4-OH Isoindolinone) Lenalidomide->Len4OH Bioisostere/Linker Handle (Ether Chemistry) CRBN Cereblon (CRBN) Tri-Trp Pocket Lenalidomide->CRBN Glutarimide binds Substrate Neosubstrate (IKZF1/3, GSPT1) Lenalidomide->Substrate Recruits via NH2 Len4OH->CRBN Glutarimide binds Len4OH->Substrate Recruits via OH/O-Linker

Figure 1: Structural evolution from Thalidomide to functionalized Lenalidomide derivatives, highlighting the C4-position as the vector for substrate recruitment.[2][3]

Experimental Protocols: Validating the Relationship

To confirm the efficacy of a Lenalidomide-4-OH derivative compared to the parent Lenalidomide, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This assay validates that the modification at the 4-position does not disrupt the primary binding to CRBN.

Protocol: CRBN Competitive Binding Assay (TR-FRET)

Objective: Determine the IC


 of Lenalidomide-4-OH relative to Lenalidomide.

Reagents:

  • Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).

  • Tracer: Thalidomide-Cy5 (Fluorophore-conjugated thalidomide).

  • Detection: Anti-His-Terbium (Tb) cryptate antibody (Donor).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127.

Workflow:

  • Preparation: Dilute CRBN-DDB1 complex to 5 nM in assay buffer. Add Anti-His-Tb antibody (1:1000 dilution).

  • Compound Titration: Prepare a 10-point serial dilution of Lenalidomide (Control) and Lenalidomide-4-OH (Test) in DMSO.

  • Incubation:

    • Add 5 µL of Protein/Ab mix to a 384-well low-volume white plate.

    • Add 50 nL of compound (using acoustic dispenser).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 5 µL of Thalidomide-Cy5 (Final concentration:

    
     value, typically ~10-20 nM).
    
  • Readout: Incubate 60 mins at RT. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm [Tb] and 665 nm [Cy5]).

  • Analysis: Calculate TR-FRET Ratio (665/620). Plot % Inhibition vs. Log[Concentration].

Self-Validating Logic:

  • Control: Unlabeled Lenalidomide must yield an IC

    
     ~150-200 nM. If >500 nM, the protein fraction is degraded.
    
  • Signal Window: The Z' factor must be >0.5. If lower, increase the tracer concentration.

Application in PROTAC Synthesis

The "4-OH" moiety is rarely the endpoint; it is the intermediate . In PROTAC development, the 4-hydroxy group is deprotonated to form an ether linkage to the linker chain.

Reaction Scheme (Conceptual):

  • Starting Material: 4-Hydroxy-Lenalidomide (or 4-Fluoro precursor).

  • Linker Attachment: Alkylation using a Halo-PEG-Linker and

    
     in DMF.
    
  • Result: Lenalidomide-4-O-PEG-Linker-Warhead.

This "Ether" strategy is often preferred over the "Amine" strategy (using native Lenalidomide) because aniline nitrogens can be metabolically liable (N-oxidation) or affect the pKa of the system, whereas the ether linkage is metabolically robust.

Visualization of the PROTAC Assembly

PROTAC Len4OH Lenalidomide-4-OH (E3 Ligand) PROTAC Final PROTAC (Ether Linked) Len4OH->PROTAC Ether Synthesis (K2CO3, DMF) Linker Alkyl/PEG Linker (Spacer) Linker->PROTAC POI_Ligand Target Ligand (e.g., JQ1 for BRD4) POI_Ligand->PROTAC Degradation Ubiquitination & Proteasomal Degradation PROTAC->Degradation Induces Ternary Complex

Figure 2: The utility of Lenalidomide-4-OH as a stable anchor for PROTAC synthesis via ether linkage.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[4] Nature, 512(7512), 49–53. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[4][5] Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[3] Science, 348(6241), 1376-1381. [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2023). Delivering on the promise of protein degraders. Nature Reviews Drug Discovery, 22, 410–427.[] [Link]

Sources

In vitro activity of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Executive Summary

The compound 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (commonly referred to as 4-Hydroxy-Lenalidomide or 4-OH-Len ) represents a critical functional scaffold in the field of Targeted Protein Degradation (TPD). Structurally derived from the immunomodulatory drug Lenalidomide, this molecule retains the glutarimide moiety essential for binding the E3 ubiquitin ligase Cereblon (CRBN) but features a hydroxyl group at the 4-position of the isoindolinone ring.

Unlike its parent compound, which utilizes a 4-amino group to recruit neosubstrates (e.g., IKZF1/3) for degradation, 4-OH-Lenalidomide primarily serves as a high-fidelity anchor for PROTAC® (Proteolysis Targeting Chimera) development . The 4-hydroxyl group provides a solvent-exposed "handle" for linker attachment without disrupting the critical glutarimide-CRBN interaction, enabling the design of heterobifunctional degraders with tunable physicochemical properties.

This guide details the in vitro activity, mechanistic profiling, and validation protocols required to utilize this compound effectively in drug discovery.

Chemical Identity & Structural Logic

Property Detail
IUPAC Name 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Common Alias 4-Hydroxy-Lenalidomide; 4-OH-Len
CAS Number 1061604-41-8
Molecular Weight 260.25 g/mol
Target Cereblon (CRBN), substrate receptor of the CRL4 E3 ligase complex
Key Function E3 Ligase Ligand; PROTAC Linker Anchor
Structural Activity Relationship (SAR)
  • Glutarimide Ring: Mimics a uridine ring to dock into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. This interaction is non-negotiable for activity.

  • Isoindolin-1-one Scaffold: Provides rigidity and orientation.

  • 4-Hydroxy Substitution:

    • In Lenalidomide (4-Amino): The amine acts as a hydrogen bond donor to Glu377 of CRBN and potential residues on the neosubstrate (e.g., IKZF1), driving "molecular glue" activity.

    • In 4-OH-Lenalidomide: The hydroxyl group alters this electrostatic surface. While it retains CRBN binding, its ability to recruit IKZF1/3 is significantly modulated. Crucially, this -OH is chemically orthogonal, allowing for ether or ester linkage to a "warhead" ligand.

Mechanism of Action: The Ternary Complex

The utility of 4-OH-Lenalidomide is defined by its participation in a ternary complex (Target Protein—PROTAC—E3 Ligase).

  • Binary Binding: The glutarimide motif penetrates the CRBN hydrophobic pocket.

  • Linker Extension: The linker attached to the 4-OH position exits the pocket into the solvent, avoiding steric clash with the ligase.

  • Target Recruitment: The other end of the molecule binds the Protein of Interest (POI).

  • Ubiquitination: The proximity allows the E2 enzyme to transfer ubiquitin to surface lysines on the POI, marking it for proteasomal degradation.

TernaryComplex cluster_PROTAC PROTAC Molecule CRBN Cereblon (E3 Ligase) Ligand 4-OH-Lenalidomide (Anchor) CRBN->Ligand Hydrophobic Interaction POI Protein of Interest (Substrate) CRBN->POI Proximity Induced Linker Chemical Linker (Attached at 4-OH) Ligand->Linker Covalent Bond (Ether/Ester) Warhead Target Ligand (Warhead) Linker->Warhead Covalent Bond Warhead->POI Specific Binding Ub Ubiquitin Transfer POI->Ub Degradation Signal

Figure 1: Schematic of the Ternary Complex driven by 4-OH-Lenalidomide-based PROTACs. The 4-OH position is the critical exit vector for the linker.

In Vitro Experimental Protocols

To validate the activity of 4-OH-Lenalidomide (either as a standalone control or a PROTAC precursor), the following assays are mandatory.

Protocol A: CRBN Binding Affinity (TR-FRET)

Objective: Determine the IC50 of the compound for displacing a known tracer (e.g., Thalidomide-FITC) from the CRBN domain.

Materials:

  • Recombinant Human CRBN-DDB1 Complex (His-tagged).

  • Cy5-conjugated Anti-His Antibody (Donor).

  • Thalidomide-FITC Tracer (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Preparation: Dilute 4-OH-Lenalidomide in DMSO (10-point dose response, starting at 100 µM).

  • Incubation: Mix 5 nM CRBN-DDB1, 2 nM Anti-His-Cy5, and 10 nM Tracer in assay buffer.

  • Competition: Add 100 nL of compound dilution to 10 µL of the protein/tracer mix in a 384-well low-volume plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 620 nm, Em: 665 nm).

  • Analysis: Plot FRET signal vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

    • Expected Result: IC50 should be comparable to Lenalidomide (~1–5 µM range).

Protocol B: "Off-Target" Degradation Profiling (Western Blot)

Objective: Verify if the un-linked 4-OH-Lenalidomide induces degradation of Ikaros (IKZF1) or Aiolos (IKZF3). This is a safety control; ideal PROTAC anchors should be "inert" for these neosubstrates to avoid immunotoxicity.

Materials:

  • Cell Line: MM.1S or U266 (Multiple Myeloma lines expressing high CRBN/IKZF).

  • Antibodies: Anti-IKZF1 (Rabbit), Anti-IKZF3 (Rabbit), Anti-GAPDH (Loading Control).

Workflow:

  • Seeding: Seed MM.1S cells at 0.5 × 10^6 cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with:

    • Vehicle (DMSO).[1]

    • Lenalidomide (1 µM, Positive Control).

    • 4-OH-Lenalidomide (1 µM and 10 µM).

  • Timepoint: Incubate for 16–24 hours.

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer + Protease Inhibitors.

  • Immunoblot: Separate 20 µg protein on 4-12% Bis-Tris gel. Transfer to PVDF. Probe for IKZF1/3.

  • Interpretation:

    • Lenalidomide:[1][2][3][4][5][6] >80% degradation of IKZF1/3.

    • 4-OH-Lenalidomide: Should show minimal to no degradation of IKZF1/3 compared to DMSO. If degradation occurs, it suggests the 4-OH group mimics the 4-NH2 interaction, which is a critical consideration for specificity.

Quantitative Data Summary

The following table summarizes typical reference values for 4-OH-Lenalidomide compared to standard IMiDs.

CompoundCRBN Binding (IC50)IKZF1 Degradation (DC50)Primary Utility
Thalidomide ~30 µM>10 µM (Weak)Historical Reference
Lenalidomide ~3 µM~10–100 nMMyeloma Therapy (Molecular Glue)
Pomalidomide ~3 µM~1–10 nMPotent Degrader
4-OH-Lenalidomide ~2–5 µM >10 µM (Inactive/Weak) PROTAC Linker Handle

Note: Values are approximate and dependent on assay conditions (e.g., full-length CRBN vs. TBD domain).

References

  • Chamberlain, P. P., et al. (2014).[4] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Fischer, E. S., et al. (2014).[4] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53. Link

  • BroadPharm. "PROTAC Linker Design and E3 Ligase Ligands." BroadPharm Product Guide. Link

  • Bartlett, D. W., & Gilbert, A. M. (2022). "The evolution of thalidomide and its derivatives as PROTAC anchors." Chemical Society Reviews, 51, 347-360. Link

Sources

The Isoindolinone Core: A Privileged Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Immunomodulatory Imide Drugs (IMiDs)

Foreword: From Tragedy to Targeted Therapeutics

The story of isoindolinone-based Immunomodulatory imide Drugs (IMiDs) is one of the most compelling in modern pharmacology. Beginning with the tragic teratogenic effects of thalidomide in the mid-20th century, the scientific community has since unraveled a sophisticated mechanism of action that has revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[1][2][3] This guide provides a deep dive into the science of IMiDs, from their fundamental molecular interactions to the practical methodologies employed by researchers to study and develop these powerful compounds. It is intended for fellow scientists and drug development professionals who seek not just to understand what IMiDs do, but how and why they do it, and how to rigorously evaluate the next generation of these targeted protein degraders.

The Central Dogma of IMiD Action: Hijacking the Ubiquitin-Proteasome System

At the heart of IMiD pharmacology lies the elegant hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). IMiDs act as "molecular glues," inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not normally interact.[4][5] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the proteasome.

The CRL4CRBN E3 Ubiquitin Ligase Complex: The Engine of Degradation

The primary target of IMiDs is Cereblon (CRBN), which serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[6][7] This complex is a key player in the UPS, responsible for identifying and marking specific proteins for degradation. The core components of this complex are:

  • Cullin 4 (CUL4A or CUL4B): A scaffold protein that assembles the complex.

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

  • Regulator of Cullins 1 (RBX1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.

  • Cereblon (CRBN): The substrate receptor that provides specificity to the complex.[7]

In its native state, the CRL4CRBN complex has its own set of endogenous substrates. However, the binding of an IMiD molecule to a specific pocket in CRBN alters its surface conformation, creating a new binding interface for neosubstrates.[8]

The Neosubstrates: Key Transcription Factors in Hematological Malignancies

The therapeutic efficacy of IMiDs in multiple myeloma and other B-cell malignancies is primarily attributed to the degradation of two lymphoid transcription factors:

  • Ikaros (IKZF1)

  • Aiolos (IKZF3)

These proteins are critical for the survival and proliferation of myeloma cells.[9] Their degradation leads to the downregulation of key downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-MYC, ultimately triggering apoptosis in malignant cells.[10]

The following diagram illustrates the core mechanism of IMiD-induced protein degradation:

IMiD_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) CUL4_DDB1_RBX1 CUL4-DDB1-RBX1 Neosubstrate Neosubstrate (IKZF1/IKZF3) CRBN->Neosubstrate Recruits Neosubstrate IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN Binds to CRBN Proteasome Proteasome Neosubstrate->Proteasome Enters Proteasome Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: IMiD-mediated recruitment of neosubstrates to the CRL4-CRBN complex for ubiquitination and proteasomal degradation.

The IMiD Arsenal: From Thalidomide to Next-Generation Degraders

The isoindolinone scaffold is the common chemical feature of the IMiD family. The first-generation IMiD, thalidomide, has been followed by more potent and selective analogs, lenalidomide and pomalidomide.[1][3]

IMiDKey Characteristics
Thalidomide First-generation IMiD. Its use is limited by its teratogenic and neuropathic side effects.
Lenalidomide Second-generation IMiD with improved potency and a better safety profile than thalidomide. A cornerstone of multiple myeloma therapy.[11]
Pomalidomide Third-generation IMiD, more potent than lenalidomide, and active in patients resistant to other therapies.[11]

The development of IMiDs has not stopped with these three agents. A new class of compounds, termed Cereblon E3 Ligase Modulators (CELMoDs), are being developed with even greater affinity for CRBN and enhanced degradation of target proteins. Furthermore, the principles of IMiD action have inspired the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a target protein to an E3 ligase to induce its degradation.[4]

Experimental Workflows: A Practical Guide to Studying IMiDs

Rigorous and reproducible experimental protocols are essential for the preclinical and clinical development of IMiDs. This section provides detailed methodologies for key assays used to characterize the activity of these compounds.

Synthesis of Isoindolinone-Based IMiDs

The synthesis of the isoindolinone core is a critical first step in the development of new IMiD analogs. While numerous synthetic routes exist, a common approach involves the condensation of a substituted phthalic anhydride or its derivative with an amino-glutarimide moiety.

3.1.1. Example Protocol: Synthesis of Thalidomide

This protocol is a one-step synthesis from commercially available starting materials.[7]

Materials:

  • Phthalic anhydride

  • L-glutamine

  • Toluene

  • Triethylamine (NEt3)

  • Acetic anhydride (Ac2O)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Grind together 5.00 g (33.8 mmol) of phthalic anhydride and 5.00 g (34.2 mmol) of L-glutamine for 2 minutes.

  • Transfer the resulting powder to a round-bottom flask and suspend it in 55 mL of toluene.

  • Add 4.7 mL (33.8 mmol) of triethylamine and 9.5 mL (0.10 mol) of acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours with vigorous stirring.

  • After reflux, cool the reaction to room temperature and then place it in an ice-salt bath at -5°C for 30 minutes to quench the reaction.

  • Recover the product by vacuum filtration.

  • Wash the solid product with 10 mL of saturated sodium bicarbonate solution and then three times with 10 mL of diethyl ether.

  • The resulting solid is thalidomide, which can be further purified by column chromatography if necessary.[7]

3.1.2. Example Protocol: Synthesis of Lenalidomide

The synthesis of lenalidomide typically involves the coupling of 3-aminopiperidine-2,6-dione hydrochloride with a substituted 2-bromomethyl-3-nitrobenzoate, followed by reduction of the nitro group.[12][13]

Materials:

  • 2-bromomethyl-3-nitrobenzoic acid methyl ester

  • 3-amino-2,6-piperidinedione hydrochloride

  • An inorganic base (e.g., potassium carbonate)

  • A suitable solvent (e.g., DMF, acetonitrile)

  • Palladium on carbon (Pd/C) catalyst for hydrogenation

Procedure:

  • React 2-bromomethyl-3-nitrobenzoic acid methyl ester with 3-amino-2,6-piperidinedione hydrochloride in the presence of an inorganic base as an acid-binding agent to yield 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[13]

  • The reaction is typically carried out in a solvent such as DMF or acetonitrile.

  • The intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the nitro group to an amino group, yielding lenalidomide.[13]

3.1.3. Example Protocol: Synthesis of Pomalidomide

The synthesis of pomalidomide can be achieved by reacting 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride, followed by reduction of the nitro group.[14]

Materials:

  • 4-nitroisobenzofuran-1,3-dione

  • 3-aminopiperidine-2,6-dione hydrochloride

  • Acetonitrile

  • Anhydrous sodium acetate

Procedure:

  • Heat a suspension of ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate, anhydrous sodium acetate, and 3-aminopiperidine-2,6-dione in acetonitrile to reflux for 4 hours.[15]

  • Concentrate the reaction mixture under vacuum.

  • Add distilled water to the residue and stir.

  • Filter the crystalline product, wash with water, and dry to obtain pomalidomide.[15]

Cereblon Binding Assays

Determining the binding affinity of a compound for CRBN is a critical step in the development of new IMiDs. Several robust and high-throughput methods are available.

3.2.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled IMiD analog (tracer) from CRBN by a test compound.[16]

Principle:

A tagged CRBN protein (e.g., GST-tagged) is incubated with a fluorescently labeled tracer. An antibody against the tag, conjugated to a FRET donor (e.g., Europium cryptate), is also added. When the tracer is bound to CRBN, excitation of the donor leads to energy transfer to the acceptor on the tracer, generating a FRET signal. Unlabeled compounds that bind to CRBN will compete with the tracer, causing a decrease in the FRET signal.[16][17]

Experimental Workflow:

TR_FRET_Workflow Prep Prepare Reagents: - Tagged CRBN Protein - Labeled Antibody (Donor) - Fluorescent Tracer (Acceptor) - Test Compound Dilutions Dispense Dispense Reagents into Assay Plate Prep->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read Read Plate on TR-FRET Reader Incubate->Read Analyze Data Analysis: - Calculate FRET Ratio - Plot Dose-Response Curve - Determine IC50 Read->Analyze

Caption: General workflow for a TR-FRET based Cereblon binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound, typically in DMSO.

    • Perform serial dilutions of the test compound in assay buffer to generate a concentration gradient.

    • Prepare solutions of the tagged CRBN protein (e.g., His- or GST-tagged), the Europium cryptate-labeled anti-tag antibody, and the fluorescently labeled thalidomide tracer in assay buffer.

  • Assay Execution:

    • Dispense the test compound dilutions into a low-volume 384-well plate.

    • Add the tagged CRBN protein to the wells.

    • Add a pre-mixed solution of the labeled antibody and the fluorescent tracer.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.

    • Calculate the FRET ratio for each well.

    • Plot the FRET ratio against the log of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.

3.2.2. Fluorescence Polarization (FP) Assay

This is another competitive binding assay that measures the change in the polarization of light emitted from a fluorescently labeled IMiD analog upon binding to CRBN.[18]

Principle:

A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule like CRBN, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to CRBN will displace the tracer, causing a decrease in fluorescence polarization.[18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of purified CRBN protein and a fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide) in assay buffer.

  • Assay Execution:

    • In a microplate, incubate the fluorescent tracer with the CRBN protein in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Plot the change in fluorescence polarization against the log of the test compound concentration to determine the IC50 value.

Target Protein Degradation Assays

Demonstrating that an IMiD induces the degradation of its target neosubstrates is a crucial validation step.

3.3.1. Western Blotting

Western blotting is a widely used and straightforward method to qualitatively and semi-quantitatively measure the levels of a target protein in cells treated with an IMiD.

Experimental Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a multiple myeloma cell line like MM.1S) to an appropriate density.

    • Treat the cells with varying concentrations of the IMiD or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Protein Extraction:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-IKZF3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • A loading control, such as an antibody against a housekeeping protein (e.g., GAPDH or β-actin), should be used to ensure equal protein loading.

3.3.2. Reporter-Based Assays

Reporter-based assays, such as those using luciferase or fluorescent proteins, can provide a more quantitative and high-throughput method for measuring protein degradation.[19]

Principle:

The target protein of interest is fused to a reporter protein (e.g., luciferase or GFP). The fusion protein is then expressed in cells. Upon treatment with an IMiD, the degradation of the target protein will also lead to the degradation of the reporter, resulting in a decrease in the reporter signal (luminescence or fluorescence).

Experimental Protocol:

  • Construct Generation:

    • Generate a plasmid construct that expresses the target protein fused to a reporter protein.

  • Cell Transfection/Transduction:

    • Introduce the reporter construct into a suitable cell line.

  • Assay Execution:

    • Treat the cells with the IMiD at various concentrations and for different time points.

    • Measure the reporter signal using a luminometer or a fluorescence plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a control (e.g., a co-transfected reporter or cell viability).

    • Plot the normalized signal against the IMiD concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Investigating Mechanisms of Resistance

Understanding the mechanisms by which cancer cells develop resistance to IMiDs is crucial for developing strategies to overcome it.

3.4.1. CRISPR-Cas9 Genome-Wide Screening

CRISPR-Cas9 screening is a powerful tool to identify genes whose loss confers resistance or sensitivity to IMiDs.[1][6][20][21]

Experimental Workflow:

CRISPR_Screen_Workflow Library Introduce Genome-Wide sgRNA Library into Cas9-expressing Cells Treat Treat Cell Population with IMiD or Vehicle Control Library->Treat Select Allow for Selection (Resistant cells survive and proliferate) Treat->Select Harvest Harvest Genomic DNA Select->Harvest Amplify Amplify and Sequence sgRNA Cassettes Harvest->Amplify Analyze Bioinformatic Analysis to Identify Enriched or Depleted sgRNAs Amplify->Analyze

Caption: Workflow for a CRISPR-Cas9 screen to identify IMiD resistance genes.

Detailed Protocol:

  • Library Transduction:

    • Introduce a pooled genome-wide sgRNA library into Cas9-expressing cancer cells (e.g., MM.1S) via lentiviral transduction.

  • Drug Selection:

    • Treat the transduced cell population with a lethal dose of an IMiD (e.g., pomalidomide) or a vehicle control.

  • Cell Culture and Harvesting:

    • Culture the cells for a sufficient period to allow for the selection of resistant clones.

    • Harvest the genomic DNA from the surviving cells.

  • Sequencing and Analysis:

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA in the IMiD-treated and control populations.

    • Bioinformatic analysis is then used to identify sgRNAs that are significantly enriched in the IMiD-treated population, as these target genes whose knockout confers resistance.

Future Directions: Expanding the Isoindolinone Universe

The field of isoindolinone-based therapeutics is rapidly evolving. Current research is focused on:

  • Developing next-generation CELMoDs: These compounds are designed to have higher affinity for CRBN, leading to more potent and selective degradation of neosubstrates.

  • Expanding the scope of PROTACs: Utilizing the IMiD-CRBN interaction to develop PROTACs that can target a wider range of disease-causing proteins that were previously considered "undruggable."[4]

  • Overcoming resistance: Investigating novel combination therapies and strategies to circumvent the mechanisms of IMiD resistance.

  • Exploring new therapeutic areas: The immunomodulatory and protein-degrading properties of IMiDs are being explored for the treatment of other cancers, as well as autoimmune and inflammatory diseases.

Conclusion: A Scaffold of Immense Potential

The isoindolinone core has proven to be a remarkably versatile scaffold for the development of targeted protein degraders. The journey of IMiDs, from the dark history of thalidomide to the life-saving therapies of today, is a testament to the power of scientific inquiry. As our understanding of the intricate molecular mechanisms of these compounds deepens, and as our experimental tools become more sophisticated, the potential to harness this privileged scaffold to address a wide range of human diseases will undoubtedly continue to grow.

References

  • Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma - PMC - NIH. (URL: [Link])

  • Pomalidomide | C13H11N3O4 | CID 134780 - PubChem - NIH. (URL: [Link])

  • Genome-Wide CRISPR-Cas9 Screening Reveals a Role for TRAF2 in Resistance to IMiDs in Multiple Myeloma | Blood | American Society of Hematology - ASH Publications. (URL: [Link])

  • One step synthesis of thalidomide. - Article | ChemSpider Synthetic Pages. (URL: [Link])

  • Abstract 2088: Comprehensive CRISPR screening unravel the different mechanisms of IMiDs resistance - AACR Journals. (URL: [Link])

  • Facile Synthesis of Thalidomide | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact | Blood - ASH Publications. (URL: [Link])

  • WO2016024286A2 - An improved process for synthesis of lenalidomide - Google P
  • SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds. (URL: [Link])

  • CN106957299B - Preparation method of lenalidomide - Google P
  • A Novel and Efficient Synthesis of Thalidomide. (URL: [Link])

  • Alternative synthesis of lenalidomide - ResearchGate. (URL: [Link])

  • Thalidomide - Wikipedia. (URL: [Link])

  • A multi-step continuous flow synthesis of pomalidomide - ResearchGate. (URL: [Link])

  • Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma - PMC. (URL: [Link])

  • Quantitative chemical proteomics for identifying candidate drug targets - PubMed. (URL: [Link])

  • New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare. (URL: [Link])

  • US8946265B2 - Process for the preparation of lenalidomide - Google P
  • Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet. (URL: [Link])

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC. (URL: [Link])

  • The IMiD target CRBN determines HSP90 activity toward transmembrane proteins essential in multiple myeloma - PMC. (URL: [Link])

  • Drug target identification and quantitative proteomics - PubMed. (URL: [Link])

  • Cereblon Binding Assay Kit - BPS Bioscience. (URL: [Link])

  • iTAG an optimized IMiD-induced degron for targeted protein degradation in human and murine cells - PMC. (URL: [Link])

  • Peptidic degron for IMiD-induced degradation of heterologous proteins - PNAS. (URL: [Link])

  • Immunomodulatory Drugs (IMIDs) - Belgian Hematology Society. (URL: [Link])

  • Target identification with quantitative activity based protein profiling (ABPP) - PubMed. (URL: [Link])

  • Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells - PMC - NIH. (URL: [Link])

  • Novel approaches to targeted protein degradation technologies in drug discovery - PMC. (URL: [Link])

  • Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy - Ommega Online Publishers. (URL: [Link])

  • Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells | ACS Chemical Biology. (URL: [Link])

  • Mapping the IMiD‐dependent cereblon interactome using BioID‐proximity labelling - OPUS at UTS. (URL: [Link])

  • Mapping the IMiD-dependent cereblon interactome using BioID-proximity labelling. (URL: [Link])

  • Mapping the IMiD-dependent cereblon interactome using BioID-proximity labelling. (URL: [Link])

  • IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact - PubMed. (URL: [Link])

  • Mod-25 Lec-25 Quantitative Proteomics: iTRAQ and TMT - YouTube. (URL: [Link])

  • Step-by-Step Walkthrough of Targeted Protein Degradation - Excelra. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (URL: [Link])

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Exploring the therapeutic potential of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

From Immunomodulator to Degrader Anchor: A Framework for TPD Applications[1]

Executive Summary

The compound 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (often referred to as 4-Hydroxy-Lenalidomide ) represents a critical functionalized scaffold in the field of Targeted Protein Degradation (TPD).[1] Unlike its parent compound Lenalidomide, which acts as a molecular glue to degrade neosubstrates like IKZF1/3, the 4-hydroxy variant is engineered primarily as a high-affinity anchor for Proteolysis Targeting Chimeras (PROTACs).[1] Its solvent-exposed hydroxyl group provides an optimal "exit vector" for linker attachment, allowing researchers to recruit the E3 ubiquitin ligase Cereblon (CRBN) to a Target Protein of Interest (POI) without disrupting the essential glutarimide-CRBN binding interface.

Molecular Architecture & Pharmacophore Analysis

To utilize this molecule effectively, one must understand its tripartite structure-activity relationship (SAR).

Structural MotifChemical ComponentFunction & Mechanism
The Warhead Piperidine-2,6-dione (Glutarimide) CRBN Binding: Mimics a uridine ring to insert deeply into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.[1] This is the non-negotiable binding core.
The Scaffold 1-oxoisoindolin (Isoindolinone) Stability & Orientation: Provides the rigid backbone that positions the glutarimide ring. It creates van der Waals contacts with the hydrophobic walls of the CRBN surface.
The Vector 4-Hydroxy Group (-OH) Linker Attachment: Located at the C4 position, this group points away from the protein interface and into the solvent. This allows for chemical conjugation (e.g., ether linkage) to a linker without steric clash.

Key Insight: The 4-position is superior to the 5-position for linker attachment in many contexts because 5-substituted derivatives often suffer from reduced CRBN affinity due to steric clashes with the "loop" region of the ligase.[1]

Therapeutic Application: The PROTAC Workflow

The primary utility of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not as a monotherapy, but as the E3-recruiting end of a heterobifunctional molecule.[1]

Mechanism of Action: Ternary Complex Formation
  • Binary Binding: The PROTAC binds to the POI (via a specific ligand) and to CRBN (via the 4-OH-Lenalidomide moiety).[1]

  • Ternary Complex: A POI-PROTAC-CRBN complex is formed.[1]

  • Ubiquitination: CRBN, part of the CRL4 E3 ligase complex, recruits E2 enzymes to transfer ubiquitin onto surface lysines of the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[1]

Visualizing the Pathway

The following diagram illustrates the catalytic cycle of a PROTAC utilizing this specific anchor.

PROTAC_Mechanism PROTAC PROTAC Molecule (4-OH-Len Anchor) Complex Ternary Complex (POI:PROTAC:CRBN) PROTAC->Complex Recruits CRBN E3 Ligase (Cereblon) CRBN->Complex Binds POI Target Protein (POI) POI->Complex Binds Ub_POI Poly-Ubiquitinated POI Complex->Ub_POI E2 Transfer (Ubiquitination) Degradation Proteasomal Degradation Ub_POI->Degradation 26S Recognition Degradation->PROTAC Recycling (Catalytic)

Caption: The catalytic cycle of PROTAC-mediated degradation. The 4-OH-Lenalidomide anchor enables the formation of the Ternary Complex, leading to ubiquitination and subsequent proteasomal degradation.[1]

Synthesis & Functionalization Strategy

For medicinal chemists, the 4-hydroxyl group is a versatile handle. The most common reaction to attach a linker (e.g., PEG, Alkyl chain) is via a Mitsunobu reaction or Nucleophilic Substitution (SN2) .

Representative Functionalization Protocol (SN2)
  • Reagents: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, Linker-Halide (e.g., Bromo-PEG-Azide), Potassium Carbonate (

    
    ), DMF.[1]
    
  • Conditions: Stir at 50-60°C for 4-12 hours.

  • Purification: The glutarimide ring is sensitive to basic hydrolysis. Avoid harsh basic workups. Flash chromatography using DCM/MeOH gradients is recommended.

Biological Characterization Protocols

To validate the utility of a PROTAC derived from this anchor, two critical assays are required: Binding Affinity and Degradation Efficiency .

Protocol A: CRBN Binding Assay (Fluorescence Polarization)

Purpose: To ensure the linker attachment at the 4-OH position has not destroyed binding affinity to Cereblon.

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex.[1]

    • Fluorescent Tracer: Cy5-labeled Thalidomide derivative.[1]

    • Test Compound: Your synthesized PROTAC.

  • Procedure:

    • Step 1: Dilute CRBN protein to 50 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Step 2: Add Cy5-Tracer (10 nM final).[1]

    • Step 3: Add serial dilutions of the Test Compound (10 µM to 0.1 nM).

    • Step 4: Incubate for 60 minutes at Room Temperature in a dark, 384-well black plate.

    • Step 5: Read Fluorescence Polarization (Ex: 635 nm, Em: 665 nm).

  • Analysis: Plot mP (milli-Polarization) vs. log[Concentration] to determine the

    
    . A valid degrader typically requires an 
    
    
    
    .
Protocol B: Cellular Degradation Assay (Western Blot)

Purpose: To measure the DC50 (concentration required to degrade 50% of the target).

  • Cell Line: Select a line expressing both CRBN and the POI (e.g., MM.1S for myeloma targets, HEK293 for engineered systems).

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with DMSO (Control) and serial dilutions of PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.

  • Lysis: Wash cells with PBS and lyse in RIPA buffer + Protease Inhibitors.

  • Blotting:

    • Run SDS-PAGE and transfer to nitrocellulose.[1]

    • Probe for POI (Target), CRBN (Control), and GAPDH/Actin (Loading Control).

  • Quantification: Normalize POI band intensity to GAPDH. Calculate % degradation relative to DMSO.

Data Presentation: Comparative Potency

When evaluating derivatives of 4-OH-Lenalidomide, organize your data as follows to identify the optimal linker length and composition.

Compound IDLinker TypeCRBN IC50 (nM)POI DC50 (nM)Dmax (%)
4-OH-Len (Parent) N/A~150 N/AN/A
PROTAC-A PEG-21804595%
PROTAC-B PEG-416512 99%
PROTAC-C Alkyl-C6210>1000<20%

Interpretation: In this hypothetical dataset, PROTAC-B retains high CRBN affinity (close to parent) and achieves the lowest DC50, suggesting the PEG-4 linker provides the optimal spatial geometry for the Ternary Complex.

References
  • Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

  • PubChem Compound Summary. (2025). 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione.[1][3] National Library of Medicine. Link

  • Bartlett, D. W., & Gilbert, A. M. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders.[4][5] Chemical Society Reviews, 51, 5678-5689. Link

Sources

Methodological & Application

Synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione for research use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Research-Scale Synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Foreword for the Research Scientist

This document provides a comprehensive guide for the synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a critical chemical probe and building block for contemporary drug discovery. Known alternately as 4-hydroxythalidomide or a hydroxylated analog of lenalidomide, this molecule serves as a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor within the CULLIN4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1][2] Its utility extends beyond its intrinsic immunomodulatory potential to a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-recruiting moiety.[1][3]

This guide is structured to provide not just a procedural recipe, but a strategic overview, explaining the rationale behind the synthetic choices and validation steps. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of intermediates and the final product.

Compound Profile

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
IUPAC Name 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione[PubChem CID: 25015582][4]
Synonyms 4-Hydroxythalidomide, Lenalidomide-4-OH[1][4]
CAS Number 1061604-41-8[4][5]
Molecular Formula C₁₃H₁₂N₂O₄[4]
Molecular Weight 260.25 g/mol [5]
Appearance White to light brown solid[1]
Predicted Boiling Point 602.9 ± 55.0 °C[1]
Predicted pKa 8.86 ± 0.20[1]

Part 1: Retrosynthetic Analysis and Strategy

The synthesis of thalidomide analogs is a well-established field in medicinal chemistry. The core strategy involves the convergent assembly of two key structural fragments: the isoindolinone core and the glutarimide ring.

  • The Isoindolinone Fragment : For our target molecule, this is a 4-hydroxy-substituted isoindolinone. The most direct precursor is 3-hydroxyphthalic acid or its corresponding anhydride. This starting material directly incorporates the required hydroxyl functionality at the desired position.

  • The Glutarimide Fragment : This is the 3-aminopiperidine-2,6-dione moiety. It is chiral, and while the racemic form is often used for initial studies, enantiomerically pure forms can be prepared. A common and cost-effective starting material for this fragment is L-glutamine.

The key transformation is the condensation of these two fragments. This is typically achieved by heating the phthalic anhydride precursor with 3-aminopiperidine-2,6-dione (or its salt) in a high-boiling polar solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF), which facilitates both the initial amidation and the subsequent dehydrative cyclization to form the imide bond.

Visualized Synthetic Workflow

The overall process can be visualized as a two-stage synthesis: the preparation of a key intermediate followed by the final coupling reaction.

G cluster_0 Stage 1: Glutarimide Synthesis cluster_1 Stage 2: Final Coupling Glutamine L-Glutamine BocGlutamine N-Boc-L-Glutamine Glutamine->BocGlutamine Boc₂O BocCyclized N-Boc-3-amino- piperidine-2,6-dione BocGlutamine->BocCyclized CDI, DMAP AminoPiperidine 3-Aminopiperidine-2,6-dione Hydrochloride (Intermediate A) BocCyclized->AminoPiperidine HCl FinalProduct 3-(4-Hydroxy-1-oxoisoindolin-2-yl) piperidine-2,6-dione AminoPiperidine->FinalProduct HydroxyAnhydride 3-Hydroxyphthalic Anhydride (Intermediate B) HydroxyAnhydride->FinalProduct Glacial Acetic Acid, Reflux

Caption: Overall synthetic strategy for the target compound.

Part 2: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. The target compound and its intermediates are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4] As an analog of thalidomide, it should be handled with extreme caution, and its potential reproductive toxicity should be considered.[6][7]

Protocol 2.1: Synthesis of Intermediate A - 3-Aminopiperidine-2,6-dione Hydrochloride

This protocol is adapted from established methods for synthesizing the glutarimide moiety from L-glutamine.[8]

Step 2.1.1: N-Boc Protection of L-Glutamine

  • Suspend L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-glutamine as a white solid.

Step 2.1.2: Cyclization to N-Boc-3-aminopiperidine-2,6-dione

  • Dissolve N-Boc-L-glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 3-4 hours at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) can be added to accelerate the reaction.[8]

  • Monitor the formation of the cyclized product by TLC.

  • Upon completion, quench the reaction with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected glutarimide.

Step 2.1.3: Deprotection to yield Intermediate A

  • Dissolve the crude N-Boc-3-aminopiperidine-2,6-dione in a 4M solution of HCl in 1,4-dioxane or ethyl acetate.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The hydrochloride salt will precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-aminopiperidine-2,6-dione hydrochloride (Intermediate A) as a stable white to off-white solid.

Protocol 2.2: Synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

This final coupling step is a critical condensation and cyclization reaction.

Materials:

  • Intermediate A (3-Aminopiperidine-2,6-dione hydrochloride, 1.0 eq)

  • 3-Hydroxyphthalic anhydride (Intermediate B, 1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Sodium Acetate (optional, as a base, 1.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Intermediate A, 3-hydroxyphthalic anhydride, and sodium acetate.

  • Add glacial acetic acid to the flask (approx. 10-15 mL per gram of Intermediate A).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The use of acetic acid at reflux is a classical and effective method for this type of imide formation.[9]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled reaction mixture into ice-cold water to fully precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with water, followed by a cold ethanol or diethyl ether wash to remove residual acetic acid and impurities.

  • Dry the crude product under high vacuum.

Protocol 2.3: Purification and Characterization

Purity is paramount for research applications. The crude product should be purified before use.

Purification Method: Recrystallization

  • A common procedure for purifying pomalidomide and its analogs involves dissolving the crude material in a minimal amount of a hot solvent mixture, such as DMF/water or DMSO/water, and allowing it to cool slowly.[10][11]

  • Dissolve the crude solid in a minimal volume of hot N,N-dimethylformamide (DMF).

  • Slowly add water dropwise until the solution becomes faintly turbid.

  • Heat the mixture again until it becomes clear, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization:

  • HPLC: Assess the purity of the final compound. A purity of >95% is typically required for biological assays.

  • ¹H NMR and ¹³C NMR: Confirm the chemical structure. The spectra should be consistent with the proposed structure of 3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound. Look for the [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the calculated mass.

Part 3: Mechanism of Action and Research Applications

The synthesized compound is a potent Cereblon (CRBN) ligand.[1] CRBN is the substrate-binding component of the CRL4^CRBN E3 ubiquitin ligase complex.[12][13] Small molecules that bind to CRBN, such as thalidomide and its analogs, are termed immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs).

These molecules act as a "molecular glue," inducing a novel protein-protein interaction between CRBN and "neosubstrate" proteins that are not its natural targets.[14] This induced proximity leads to the polyubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome.

Application in PROTACs

The primary research application of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is as a building block for PROTACs. A PROTAC is a heterobifunctional molecule consisting of:

  • A ligand for a target Protein of Interest (POI).

  • A ligand for an E3 ubiquitin ligase (like our synthesized molecule for CRBN).

  • A chemical linker connecting the two ligands.

The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This event brings the POI into close proximity with the ligase, leading to its ubiquitination and subsequent degradation. The hydroxyl group on the isoindolinone core serves as a convenient attachment point for the linker, often after conversion to a more reactive functional group.[3]

Visualized PROTAC Mechanism

G cluster_0 cluster_1 cluster_2 POI {Protein of Interest (POI)| Target} PROTAC PROTAC POI Ligand Linker E3 Ligand POI:f0->PROTAC:f0 Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Complex CRL4^CRBN E3 Ligase Complex CRBN DDB1 CUL4 ROC1 E3_Complex->POI Polyubiquitination E3_Complex:f0->PROTAC:f2 Ub Ubiquitin Ub->E3_Complex Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated protein degradation.

References

  • Li, J., Huang, D., Shen, C., et al. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(15), 1274-1281. [Link]

  • Taylor & Francis. (2016). New synthesis route for the preparation of pomalidomide. Figshare. [Link]

  • Google Patents. (2014). CN104016967A - Synthetic method of pomalidomide.
  • Wang, W., et al. (2001). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 3(5), 431-434. [Link]

  • ResearchGate. (2018). Lenalidomide [(RS)-3-(4-amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione]. [Link]

  • 3ASenrise. 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 97%. [Link]

  • Google Patents. (2016).
  • PubChem. 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. [Link]

  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. [Link]

  • Pharmaffiliates. CAS No : 1061604-41-8 | Product Name : 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. [Link]

  • Steinebach, C., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. ACS Medicinal Chemistry Letters. [Link]

  • Mace, T. A., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications. [Link]

  • Google Patents. (2013).
  • Wikipedia. Cereblon E3 ligase modulator. [Link]

  • Frank, H., et al. (1989). [Synthesis and teratogenic action of n-hydroxythalidomide]. Arzneimittel-Forschung. [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]

  • ResearchGate. Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects.... [Link]

  • Google Patents. (2019). WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)
  • Lima, L. M., et al. (2009). Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. Thalidomide. [Link]

  • Gosset. Cereblon E3 Ligase Pathway. [Link]

  • Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]

  • Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Books. [Link]

  • Vandyck, K., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules. [Link]

  • Lepper, E. R., et al. (2004). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. [Link]

  • Bio-Techne. Thalidomide-4-hydroxyacetate | CAS 1061605-21-7. [Link]

Sources

Using Lenalidomide-4-OH in PROTAC design and development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity PROTAC Design Using Lenalidomide-4-OH

Abstract & Introduction

The success of a Proteolysis Targeting Chimera (PROTAC) hinges on the stability and binding kinetics of its E3 ligase ligand. While Thalidomide was the progenitor, Lenalidomide-4-OH (the 4-hydroxy analog of Lenalidomide) has emerged as a superior scaffold for "ether-linked" PROTACs.

Unlike Thalidomide, which contains a hydrolytically labile phthalimide ring, Lenalidomide-4-OH possesses an isoindolinone core. This structural nuance confers greater aqueous stability while maintaining high affinity for Cereblon (CRBN). Furthermore, the C4-hydroxyl group provides a versatile handle for ether conjugation, avoiding the metabolic liabilities often associated with aniline-linked congeners.

This guide details the chemical rationale, synthetic protocols, and biological validation workflows for deploying Lenalidomide-4-OH in degrader campaigns.

Part 1: Chemical Rationale & Structural Biology

The Stability Advantage (Isoindolinone vs. Phthalimide)

The primary failure mode for Thalidomide-based PROTACs in long-duration assays is the hydrolysis of the phthalimide ring opening at physiological pH. Lenalidomide-4-OH mitigates this by replacing one carbonyl with a methylene group (


).
  • Thalidomide Core: High hydrolysis rate (

    
     2-4 hours in plasma).
    
  • Lenalidomide Core: Enhanced stability (

    
     24 hours), ensuring that DC50 values reflect true degradation potency rather than ligand decomposition.
    
Exit Vector Geometry

The C4-position of the isoindolinone ring points directly into the solvent channel when bound to CRBN. This "exit vector" is critical.

  • Solvent Exposure: Allows for diverse linker attachment without steric clash with the CRBN surface.

  • Ether Linkage: The phenolic oxygen at C4 allows for the formation of ether bonds (Ar-O-Alkyl), which are metabolically stable and chemically robust compared to amide or ester linkages.

Table 1: Comparative Properties of CRBN Ligands

FeatureThalidomideLenalidomide (NH2)Lenalidomide-4-OH
Core Structure PhthalimideIsoindolinoneIsoindolinone
Hydrolytic Stability LowHighHigh
Linker Attachment C4-Amino (Aniline)C4-Amino (Aniline)C4-Hydroxyl (Phenol)
Linker Chemistry Alkylation/AcylationAlkylation/AcylationEther Synthesis (Robust)
CRBN Affinity (

)
~250 nM~178 nM~150-180 nM

Part 2: Synthetic Protocols

Protocol: Ether Conjugation via Williamson Ether Synthesis

Context: This is the standard method for attaching a linker (with a terminal halide or tosylate) to the Lenalidomide-4-OH scaffold.

Reagents:

  • Scaffold: Lenalidomide-4-OH (1.0 equiv)

  • Linker: Bromo-PEG-Linker-Boc (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 3.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or NMP

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Lenalidomide-4-OH (e.g., 100 mg) in anhydrous DMF (2 mL).
    
  • Deprotonation: Add

    
     (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution may darken slightly as the phenoxide forms.
    
  • Alkylation: Add the Linker-Bromide (1.1 equiv) dropwise.

  • Reaction: Heat to 50°C-60°C. Monitor by LC-MS.

    • Expert Insight: Do not exceed 80°C. High heat can cause racemization of the glutarimide ring (S- to R- conversion), reducing CRBN affinity.

  • Completion: Reaction is typically complete in 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualizing the Synthetic Logic:

SynthesisWorkflow Len Lenalidomide-4-OH (Phenol Core) Inter Intermediate (Protected PROTAC) Len->Inter Nucleophilic Attack Linker Bifunctional Linker (Alkyl Halide) Linker->Inter Base Base (K2CO3) Solvent (DMF) Base->Inter Catalysis Deprotect Deprotection (TFA/DCM) Inter->Deprotect Step 2 Final Final PROTAC (Ether Linked) Deprotect->Final Purification

Caption: Workflow for ether-based conjugation of Lenalidomide-4-OH. The phenolic oxygen acts as the nucleophile.

Part 3: Biological Characterization

Binary Binding Assay (Fluorescence Polarization)

Objective: Verify that the functionalized PROTAC still binds CRBN. Principle: A fluorescent tracer (FITC-Thalidomide) competes with your PROTAC for the CRBN binding pocket.

Protocol:

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

  • Protein: Recombinant Human CRBN-DDB1 complex (100 nM final).

  • Tracer: FITC-Thalidomide (50 nM final).

  • Titration: Serial dilute PROTAC (10 µM to 0.1 nM) in DMSO (maintain <2% DMSO final).

  • Incubation: 30 minutes at RT in black 384-well plates.

  • Read: Measure FP (Ex 485 nm / Em 528 nm).

  • Analysis: Fit to a 4-parameter logistic model to determine

    
    .
    
Cellular Degradation Assay (Western Blot)

Objective: Determine


 (Potency) and 

(Efficacy).

Protocol:

  • Cell Seeding: Seed cells (e.g., MM.1S or HEK293) at 0.5 x

    
     cells/mL.
    
  • Treatment: Treat with PROTAC (0.1 nM – 10 µM) for 16–24 hours.

    • Control: DMSO only.

    • Rescue Control: Pre-treat with 10 µM free Lenalidomide (1h prior) to prove CRBN dependence.

  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: BCA assay. Load 20 µg protein/lane.

  • Blotting: Probe for Target Protein (POI), CRBN (loading control), and Actin/GAPDH.

  • Quantification: Densitometry normalized to loading control.

Signaling Pathway & Mechanism:

PROTAC_Mechanism PROTAC PROTAC (Lenalidomide-4-OH based) Ternary Ternary Complex (POI:PROTAC:CRBN) PROTAC->Ternary Binds CRBN E3 Ligase (CRBN-DDB1) CRBN->Ternary POI Protein of Interest (POI) POI->Ternary Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis

Caption: Mechanism of Action. Lenalidomide-4-OH recruits CRBN to the POI, inducing ubiquitination and degradation.

Part 4: Expert Troubleshooting & Optimization

The "Hook Effect" (Bell-Shaped Curve)
  • Observation: Degradation decreases at high PROTAC concentrations (>1-10 µM).

  • Cause: Formation of binary complexes (PROTAC-POI and PROTAC-CRBN) outcompetes the formation of the productive ternary complex.

  • Solution: This is a hallmark of a true PROTAC mechanism. Do not optimize it "away," but ensure your

    
     is sufficiently lower than the hook concentration.
    
Linker Length & Composition
  • Insight: The exit vector from the C4-hydroxyl is distinct from the C5-position.

  • Recommendation: Screen PEG chain lengths (PEG2 to PEG5) first. If permeability is poor, switch to rigid alkyl or piperazine-based linkers to improve lipophilicity (

    
    ).
    
Stereochemistry
  • Critical: CRBN binds the (S)-enantiomer of immunomodulatory imides.

  • Risk: Basic conditions during synthesis (high pH, high heat) can racemize the glutarimide ring.

  • QC Step: Always perform Chiral HPLC on the final PROTAC to confirm >95% ee (enantiomeric excess).

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512(7512), 49–53. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[2] Science, 348(6241), 1376-1381. Link

  • Chamberlain, P. P., et al. (2014).[3] Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

  • Mullard, A. (2019). Targeted protein degraders crowd into the clinic.[4] Nature Reviews Drug Discovery, 18, 237-239. Link

Sources

Application Note: Conjugation Protocols for 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide-4-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The molecule 3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (commonly referred to as 4-Hydroxy-Lenalidomide ) is a premier E3 ligase ligand used in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike the standard lenalidomide (which possesses an aniline handle at the 4-position), the 4-hydroxyl variant offers a unique exit vector.

Why this exit vector matters: Structural Activity Relationship (SAR) studies indicate that the 4-position of the isoindolinone ring points towards the solvent-exposed region when bound to the Cereblon (CRBN) thalidomide-binding domain. Conjugation at this site minimally perturbs the critical glutarimide-CRBN hydrogen bonding network, maintaining high affinity for the E3 ligase.

The Chemical Challenge: Chemoselectivity & Stability

The conjugation of linkers to this scaffold presents two primary challenges that this guide addresses:

  • Regioselectivity (O- vs. N-alkylation): The molecule contains two acidic protons: the phenol -OH (pKa ~10) and the glutarimide imide -NH (pKa ~11). While the phenol is more acidic, the imide nitrogen is also nucleophilic. Protocols must favor O-alkylation over N-alkylation.

  • Glutarimide Instability: The glutarimide ring is susceptible to base-catalyzed hydrolysis (ring-opening) in aqueous or highly basic conditions. Anhydrous, mild conditions are non-negotiable.

Chemical Reaction Pathways (Logic Map)

The following diagram illustrates the decision logic for selecting the appropriate conjugation strategy based on linker availability.

ConjugationLogic Start Start: 4-OH-Lenalidomide LinkerType Analyze Linker Functional Group Start->LinkerType Halide Linker has Leaving Group (Br, I, OTs, OMs) LinkerType->Halide Alcohol Linker is an Alcohol (-OH) LinkerType->Alcohol MethodA Method A: Williamson Ether (Sn2 Alkylation) Halide->MethodA Preferred Route MethodB Method B: Mitsunobu Reaction Alcohol->MethodB Alternative Route ConditionsA K2CO3, DMF, 50-60°C (Thermodynamic Control) MethodA->ConditionsA ConditionsB PPh3, DIAD, THF, 0°C-RT (Kinetic Control) MethodB->ConditionsB Product Target PROTAC Linker-Conjugate (O-Alkylated) ConditionsA->Product ConditionsB->Product

Figure 1: Decision matrix for conjugating linkers to 4-Hydroxy-Lenalidomide. Method A is the industry standard for scalability; Method B is reserved for complex alcohol-terminated linkers.

Protocol A: Williamson Ether Synthesis (The "Gold Standard")

This protocol relies on the nucleophilic substitution (Sn2) of an alkyl halide linker by the phenolate ion. It is the most robust method for this substrate.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 4-Hydroxy-Lenalidomide (1.0 equiv)

  • Linker: Alkyl/PEG-halide (Br or I preferred) or Tosylate (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 – 2.0 equiv)

    • Note: Avoid Cs₂CO₃ if N-alkylation is observed; K₂CO₃ is milder and improves O-selectivity.

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (0.1 M concentration)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add a magnetic stir bar.

  • Solubilization: Charge the flask with 4-Hydroxy-Lenalidomide (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. The suspension may turn slightly yellow/orange as the phenolate forms. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.

    • Critical Control: Do not heat yet.[1] Pre-stirring ensures the phenol is ready to attack the linker immediately upon addition, minimizing side reactions.

  • Linker Addition: Add the Linker-Halide (1.1 eq) dissolved in a minimal amount of DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50°C .

    • Warning: Do not exceed 60°C. Higher temperatures increase the risk of glutarimide hydrolysis and N-alkylation.

  • Monitoring: Monitor by LC-MS at 2-hour intervals. The reaction typically completes in 4–16 hours depending on the steric bulk of the linker.

    • Success Marker: Look for the disappearance of the starting material peak (M+H = 261.1) and appearance of Product mass.[2]

  • Workup (Aqueous Crash):

    • Cool reaction to RT.

    • Pour the DMF mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution.

    • Scenario A (Solid precipitates): Filter the solid, wash with water and Et₂O. Dry under vacuum.

    • Scenario B (Oiling out/No precipitate): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mitsunobu Reaction (For Alcohol Linkers)

Use this protocol if your linker is terminated with a primary or secondary alcohol and converting it to a halide is difficult or unstable.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 4-Hydroxy-Lenalidomide (1.0 equiv)

  • Linker: Linker-OH (1.0 – 1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[2][1]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[1]

  • Solvent: Tetrahydrofuran (THF), Anhydrous (0.1 M)

Step-by-Step Procedure
  • Preparation: Flame-dry flask under nitrogen.

  • Mixing: Dissolve 4-Hydroxy-Lenalidomide (1.0 eq), Linker-OH (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise over 10–15 minutes. The solution will likely turn yellow.

    • Why Dropwise? The reaction is exothermic. Controlling the rate prevents thermal spikes that degrade the reagents.

  • Reaction: Allow the reaction to warm naturally to Room Temperature. Stir for 12–24 hours.

  • Workup: Quench with a small amount of water. Concentrate the THF. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine.

Quality Control & Characterization

Distinguishing the desired O-alkylated product from the N-alkylated impurity is critical.

Data Summary Table: Expected Signals
FeatureO-Alkylated Product (Desired)N-Alkylated Impurity (Undesired)
LC-MS Mass = Linker + CoreMass = Linker + Core (Identical)
Retention Time Generally elutes later (less polar)Generally elutes earlier
1H NMR (Aromatic) Aromatic protons shift upfield due to ether donation.Aromatic protons remain similar to SM.
1H NMR (Imide NH) Present (Broad singlet ~11.0 ppm)Absent
13C NMR (C-O) Carbon attached to O shifts to ~65-70 ppm.Carbon attached to N shifts to ~40-50 ppm.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield Hydrolysis of glutarimide ring.Ensure DMF is anhydrous (<50 ppm water). Lower reaction temp to 40°C.
N-Alkylation Observed Base is too strong or Temp too high.Switch from Cs₂CO₃ to K₂CO₃. Keep Temp <50°C.
Racemization Base-catalyzed proton exchange at C3.Inevitable to some degree. Minimize exposure to base time. (Note: Biological activity is often unaffected as it racemizes in vivo).

References

  • Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. Source: Organic Letters (2019) URL:[Link] Context:[2][1][3][4][5] Primary reference for the Sn2 alkylation conditions favoring O-alkylation.

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source: Frontiers in Chemistry (2020) URL:[Link] Context: Comprehensive review of attachment strategies for 4-hydroxy-thalidomide/lenalidomide derivatives.

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Source: Journal of Medicinal Chemistry (2013) URL:[Link] Context: Authoritative guide on using NMR to distinguish regioisomers in heterocyclic alkylations.

Sources

Application Note: 4-Hydroxy-Lenalidomide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists

Executive Summary

This guide details the application of 4-hydroxy-lenalidomide as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While standard Lenalidomide utilizes its C4-amino group for linker attachment, the 4-hydroxy analog offers a distinct phenolic handle. This modification enables the formation of ether-linked conjugates , providing superior metabolic stability and altered physicochemical properties compared to their aniline-linked counterparts. This note covers the chemical rationale, synthetic protocols for linker attachment, and downstream biological validation.

Chemical Biology & Mechanism of Action

The Structural Advantage

Lenalidomide (an immunomodulatory imide drug, or IMiD) recruits the E3 ubiquitin ligase Cereblon (CRBN) .[1][2][3][4] The crystal structure of the CRBN-Lenalidomide complex reveals that the glutarimide ring binds deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400), while the isoindolinone ring remains solvent-exposed.

  • Standard Lenalidomide: Possesses a C4-amino group (aniline). Functionalization often requires reductive amination or nucleophilic aromatic substitution (

    
    ), which can be low-yielding due to the poor nucleophilicity of the delocalized aniline nitrogen.
    
  • 4-Hydroxy-Lenalidomide: Replaces the amino group with a hydroxyl (phenol). This allows for Williamson ether synthesis or Mitsunobu coupling . Ether linkages are generally more stable against oxidative metabolism (e.g., N-oxidation) and offer different solubility profiles.

Mechanism of Targeted Degradation

The 4-hydroxy-lenalidomide moiety serves as the "warhead" to recruit the E3 ligase.

  • Ternary Complex Formation: The PROTAC bridges the Target Protein (POI) and CRBN.[1][2]

  • Ubiquitination: CRBN, part of the CRL4 complex, recruits E2 enzymes to ubiquitinate surface lysines on the POI.[1]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[1]

Pathway Visualization

The following diagram illustrates the recruitment mechanism and the structural orientation of the linker attachment.

TPD_Mechanism PROTAC PROTAC Molecule (4-OH-Lenalidomide -- Linker -- Ligand) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits via 4-OH-Len moiety POI Protein of Interest (Target) PROTAC->POI Binds via Specific Ligand Ternary Ternary Complex (CRBN:PROTAC:POI) CRBN->Ternary POI->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Recognition

Figure 1: Mechanism of Action for 4-hydroxy-lenalidomide based PROTACs. The 4-hydroxy position serves as the solvent-exposed exit vector for the linker.

Experimental Protocols

Protocol A: Chemical Synthesis (Linker Attachment)

Objective: Conjugate a Boc-protected alkyl halide linker to 4-hydroxy-lenalidomide via Williamson ether synthesis.

Expert Insight: The phenolic hydroxyl of 4-hydroxy-lenalidomide has a pKa


 10.[5] Using a weak base like Potassium Carbonate (

) in DMF is sufficient and prevents racemization of the glutarimide chiral center, a common issue with stronger bases.

Materials:

  • 4-Hydroxy-lenalidomide (1.0 eq)

  • Boc-amino-alkyl-bromide (Linker) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    )
  • Anhydrous DMF

  • Ethyl Acetate/Hexanes (for workup)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-hydroxy-lenalidomide (e.g., 100 mg) in anhydrous DMF (2 mL) in a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Activation: Add

    
     (anhydrous) to the solution. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the phenoxide anion forms.
    
  • Alkylation: Dropwise add the Boc-amino-alkyl-bromide linker dissolved in minimal DMF.

  • Reaction: Heat the mixture to 50°C and stir for 4–16 hours. Monitor via LC-MS (Look for mass shift: M+Linker-HBr).

  • Workup:

    • Dilute reaction with Ethyl Acetate (20 mL).

    • Wash with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

  • Deprotection (Next Step): Treat the isolated intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, exposing the amine for conjugation to the POI ligand.

Protocol B: Biochemical Validation (CRBN Binding)

Objective: Confirm that the linker modification at the 4-hydroxy position does not sterically hinder CRBN binding. Method: Fluorescence Polarization (FP) Competition Assay.

Materials:

  • Recombinant Human CRBN-DDB1 Complex.

  • Fluorescent Tracer: Cy5-Thalidomide (binds CRBN with known affinity).

  • Test Compound: Synthesized PROTAC.

  • Control: Unmodified Lenalidomide.

Step-by-Step Procedure:

  • Plate Setup: Use a black 384-well low-volume plate.

  • Titration: Prepare a serial dilution of the PROTAC (starting at 100

    
    M) in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).
    
  • Incubation:

    • Add 5

      
      L of CRBN protein (Final conc: 50 nM).
      
    • Add 5

      
      L of Test Compound dilution.
      
    • Incubate for 15 minutes at RT.

  • Tracer Addition: Add 5

    
    L of Cy5-Thalidomide tracer (Final conc: 10 nM).
    
  • Read: Incubate for 30 mins and read Fluorescence Polarization (Ex 620nm / Em 688nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate

    
    .
    
    • Success Criteria: The PROTAC should displace the tracer. An

      
       within 5-10x of native Lenalidomide indicates successful design.
      
Protocol C: Cellular Degradation Assay (Western Blot)

Objective: Determine the DC50 (concentration required for 50% degradation) in live cells.

Expert Insight: Always include a "Rescue Control." Pre-treating cells with an excess of free Lenalidomide or a Proteasome Inhibitor (Mg132) should prevent degradation, confirming the mechanism is CRBN- and proteasome-dependent.

Step-by-Step Procedure:

  • Seeding: Seed relevant cancer cells (e.g., MM.1S or HEK293T) at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment: Treat cells with PROTAC (DMSO stock) at concentrations: 0, 1, 10, 100, 1000, 10000 nM for 16–24 hours.

    • Control A: DMSO Vehicle.[6]

    • Control B: PROTAC (1

      
      M) + Mg132 (10 
      
      
      
      M) [Proteasome Rescue].
    • Control C: PROTAC (1

      
      M) + Lenalidomide (10 
      
      
      
      M) [Competition Rescue].
  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.

  • Blotting: Perform standard SDS-PAGE and transfer to nitrocellulose.

  • Detection:

    • Primary Ab: Anti-POI (Target) and Anti-GAPDH (Loading Control).

    • Secondary Ab: HRP-conjugated.

  • Quantification: Densitometry analysis (ImageJ). Normalize POI signal to GAPDH. Plot % Degradation vs. Concentration to derive

    
    .
    

Data Presentation & Analysis

Expected Results Summary

The following table outlines the expected metrics for a successful 4-hydroxy-lenalidomide PROTAC campaign.

MetricDescriptionTarget Value
CRBN IC50 Binding affinity to E3 ligase (Biochemical)< 1-5

M
DC50 Potency of degradation in cells< 100 nM
Dmax Maximum degradation depth> 80%
Hook Effect Loss of efficacy at high concentrationsVisible > 10

M
Workflow Visualization

The experimental cascade from synthesis to validation is critical for efficient resource allocation.

Workflow cluster_fail Troubleshooting Loop Start Start: 4-OH-Lenalidomide Chem Chemical Conjugation (Ether Synthesis) Start->Chem Biochem CRBN Binding Assay (FP / TR-FRET) Chem->Biochem QC: Structure Valid? Biochem->Start Low Affinity? Check Linker Attachment Cell Cellular Degradation (Western Blot / HiBiT) Biochem->Cell Hit: IC50 < 5uM Cell->Chem Poor Permeability? Change Linker Type Pheno Phenotypic Assay (Viability / Reporter) Cell->Pheno Hit: DC50 < 100nM

Figure 2: Screening Cascade for 4-hydroxy-lenalidomide PROTACs. Note the iterative troubleshooting loops.

Troubleshooting & Optimization (Expertise)

  • Issue: Low Cellular Potency despite good Binding.

    • Cause: The ether linkage might be too flexible or the linker length is suboptimal, preventing the formation of a stable ternary complex.

    • Solution: Generate a "linkerology" library. Vary the alkyl chain length (C2 vs C4 vs C6) or switch to a PEG linker to alter the exit vector geometry.

  • Issue: Instability in Media.

    • Cause: While ether linkages are stable, the glutarimide ring of lenalidomide is susceptible to hydrolysis at high pH (>7.5).

    • Solution: Ensure cell culture media is strictly pH 7.2–7.4. Avoid long-term storage of stocks in aqueous buffers; store in DMSO at -20°C.

  • Issue: "Hook Effect" observed too early.

    • Cause: Binary complex formation (PROTAC-POI or PROTAC-CRBN) outcompetes ternary complex formation at high concentrations.

    • Solution: This validates the mechanism but limits dosing. Optimize the

      
       to the POI. A weaker POI binder sometimes yields a better degrader by encouraging ternary complex turnover (the "Goldilocks" principle).
      

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2022). Targeted Protein Degradation: From Chemical Biology to Drug Discovery. ACS Chemical Biology, 17(9), 2365–2367. [Link]

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxythalidomides: Efficient Synthesis and Application to PROTACs. Molecules, 25(22), 5285. [Link]

Sources

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione in cancer research models

[4]

Experimental Protocols

Protocol A: Chemical Conjugation (Linker Attachment)

Objective: To attach a PEG-based or Alkyl-based linker to the 4-OH position.

Reagents Required:

  • 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq)

  • N-Boc-PEG-Halide or N-Boc-Alkyl-Bromide (Linker precursor) (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of 4-OH-Lenalidomide in 2 mL of anhydrous DMF in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to deprotonate the hydroxyl group (Phenoxide formation).
    
  • Alkylation: Dropwise add the Linker-Bromide dissolved in 0.5 mL DMF.

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor conversion via LC-MS (Target mass = Ligand + Linker - HBr).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine (3x) to remove DMF. Dry over

    
    .
    
  • Purification: Purify the intermediate via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Deprotection: Remove the Boc group (if present on linker) using TFA/DCM (1:1) to expose the amine for attachment to the Target Ligand.

Protocol B: In Vitro Competition Assay (CRBN Binding Validation)

Objective: To confirm that the synthesized PROTAC or the 4-OH precursor retains binding affinity for CRBN.

Assay Principle: Fluorescence Polarization (FP). A fluorescent tracer (Thalidomide-FITC) bound to recombinant CRBN is displaced by the test compound.

Materials:

  • Recombinant Human CRBN-DDB1 Complex.

  • Tracer: Thalidomide-5-FITC (20 nM final).

  • Assay Buffer: 50 mM Tris (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127.

  • Plate: 384-well black low-volume plate.

Procedure:

  • Preparation: Prepare a serial dilution (10-point, 3-fold) of the Test Compound (4-OH-Lenalidomide or PROTAC) in DMSO.

  • Incubation: Mix 10 µL of Protein Solution (100 nM CRBN) with 100 nL of compound dilution. Incubate for 15 min at RT.

  • Tracer Addition: Add 10 µL of Tracer Solution (40 nM). Final volume 20 µL.

  • Equilibrium: Incubate for 60 min at RT in the dark.

  • Measurement: Read FP (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader.

  • Analysis: Plot mP vs. log[Concentration] to determine IC50.

Acceptance Criteria:

  • 4-OH-Lenalidomide IC50 should be within 2-fold of Lenalidomide control (typically < 5 µM).

Protocol C: Cellular Degradation & Rescue Assay (Cancer Models)

Objective: To demonstrate potent, CRBN-dependent degradation of a target protein in cancer cells (e.g., MM1.S Multiple Myeloma cells).

Experimental Design:

  • Arm 1 (Dose Response): Cells + PROTAC (0.1 nM – 10 µM).

  • Arm 2 (Time Course): Cells + PROTAC (

    
     conc) for 1h, 4h, 8h, 24h.
    
  • Arm 3 (Rescue/Competition): Cells + PROTAC + Excess Free 4-OH-Lenalidomide .

Step-by-Step Methodology:

  • Seeding: Seed MM1.S cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-treatment (Rescue Arm Only): For Arm 3, add Free 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (10 µM) 1 hour before PROTAC addition.

    • Rationale: Saturating CRBN with the free ligand prevents the PROTAC from binding, proving the mechanism is CRBN-mediated.

  • Treatment: Add PROTAC to all wells at designated concentrations. DMSO concentration must remain <0.1%.

  • Lysis: After 16–24 hours, harvest cells. Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Probe for Target Protein (e.g., BRD4, BTK).

    • Probe for CRBN (to ensure ligase stability).

    • Probe for GAPDH/Actin (Loading Control).

  • Quantification: Densitometry to calculate

    
     (Concentration inducing 50% degradation).
    

Data Presentation & Analysis

Summary of Physicochemical Properties
PropertyValueNotes
Molecular Weight 260.25 g/mol Ideal for fragment-based design
Formula

Solubility DMSO (~50 mg/mL)Poor water solubility; requires organic co-solvent
Storage -20°C (Powder)Hygroscopic; store desiccated
Stability >2 Years (Solid)Avoid freeze-thaw cycles in solution
Expected Results (Rescue Assay)

The following table illustrates the expected Western Blot quantification results if the degradation is on-target and CRBN-dependent.

Treatment ConditionTarget Protein Level (%)Interpretation
DMSO Control100%Baseline
PROTAC (100 nM)15%Potent Degradation
PROTAC (100 nM) + 4-OH-Len (10 µM) 95% Successful Rescue (CRBN-dependent)
PROTAC (100 nM) + MG132 (Proteasome Inh)90%Proteasome-dependent

Troubleshooting & Optimization

  • Poor Degradation (

    
    ): 
    
    • Hook Effect: At high PROTAC concentrations, binary complexes (PROTAC-CRBN and PROTAC-Target) outcompete the ternary complex. Solution: Test lower concentrations.

    • Linker Length: The linker attached to the 4-OH group may be too short or too long. Solution: Synthesize a library with varying PEG chain lengths (PEG2, PEG4, PEG6).

  • Chemical Instability:

    • The glutarimide ring (piperidine-2,6-dione) is susceptible to hydrolysis at basic pH (pH > 8).

    • Corrective Action: Perform all conjugations in anhydrous, non-nucleophilic bases (e.g., DIPEA or

      
       in DMF) and store final compounds in DMSO at -20°C.
      
  • Cellular Toxicity:

    • While less toxic than Thalidomide, the 4-OH analog can still exhibit anti-proliferative effects in myeloma lines.

    • Control: Always run a CellTiter-Glo assay alongside the Western Blot to distinguish between degradation and cell death.

Workflow Visualization

WorkflowFigure 2: Experimental workflow from synthesis to biological validation.StartStart: 4-OH-Lenalidomide(Powder)ChemChemical Conjugation(Linker Attachment via 4-OH)Start->ChemPurifyPurification (HPLC/Flash)Chem->PurifyBindingIn Vitro CRBN Binding(FP Assay)Purify->Binding QC StepCellCellular Treatment(Cancer Model)Binding->Cell If IC50 < 10µMRescueRescue Experiment(+ Excess Free Ligand)Cell->RescueAnalysisWestern Blot Analysis(Calculate DC50)Rescue->Analysis

References

  • Ito, T., et al. (2010).[4] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[5] Cell Chemical Biology, 27(8), 998-1015.

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[6] Nature, 512(7512), 49-53.

  • MedChemExpress. (n.d.). 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Product Data Sheet.

Application Note: High-Throughput Screening for Novel Molecular Glues Utilizing 4-Hydroxy-Lenalidomide as a Cereblon Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The discovery of molecular glues, small molecules that induce or stabilize protein-protein interactions, has opened new avenues in drug discovery, particularly in the field of targeted protein degradation. These molecules can reprogram E3 ubiquitin ligases to recognize and degrade proteins previously considered "undruggable." Lenalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are pioneering examples of molecular glues that bind to the Cereblon (CRBN) E3 ligase complex. This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3.[1][2][3] 4-hydroxy-lenalidomide, a metabolite of lenalidomide, represents a key chemical scaffold for the development of novel CRBN-modulating therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns to identify and characterize novel molecular glues using 4-hydroxy-lenalidomide as a reference compound. We detail a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to detect the formation of the ternary complex between CRBN, a ligand, and a neosubstrate, providing a direct measure of molecular glue activity.

Introduction: The Rise of Molecular Glues and the Role of Cereblon

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins entirely. Molecular glues are a class of TPD agents that function by inducing proximity between an E3 ubiquitin ligase and a target protein (the "neosubstrate") that would not normally interact.

The CRL4^CRBN^ complex, comprising Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1), and Cereblon (CRBN) as the substrate receptor, is a key E3 ligase hijacked by IMiDs.[1][4] Lenalidomide, a derivative of thalidomide, binds directly to a hydrophobic pocket in CRBN.[4] This binding event creates a new surface on CRBN that facilitates the recruitment of specific proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and degradation.[2][3] This degradation is central to the therapeutic efficacy of lenalidomide in multiple myeloma and other hematological malignancies.[1][5]

While lenalidomide itself is a potent therapeutic, its metabolism in humans, although minimal, produces derivatives such as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[6][7][8][9] Although these specific metabolites are reported to be less active, the exploration of hydroxylated forms like 4-hydroxy-lenalidomide in a screening context is crucial for understanding structure-activity relationships (SAR) and discovering novel molecular glues with potentially improved properties, such as enhanced potency or altered neosubstrate specificity.

This guide focuses on a high-throughput, homogeneous TR-FRET assay, a proximity-based method ideal for identifying compounds that promote the formation of the CRBN-ligand-neosubstrate ternary complex.[10][11][12][13]

Signaling Pathway of 4-Hydroxy-Lenalidomide-Mediated Protein Degradation

The mechanism of action for a 4-hydroxy-lenalidomide-based molecular glue mirrors that of its parent compound, lenalidomide. The process begins with the binding of the molecule to CRBN, initiating a cascade that culminates in the degradation of the target neosubstrate.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation MolGlue 4-Hydroxy-Lenalidomide (Molecular Glue) CRBN_complex CRL4-DDB1-CRBN E3 Ligase Complex MolGlue->CRBN_complex Binding Neosubstrate Neosubstrate (e.g., IKZF1) MolGlue->Neosubstrate Stabilizes Interaction Ternary_Complex CRBN-Glue-Neosubstrate Ternary Complex CRBN_complex->Neosubstrate Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Entry Ub Ubiquitin (Ub) Ub->Neosubstrate Tags for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Ternary_Complex->Ub Polyubiquitination

Caption: Mechanism of 4-hydroxy-lenalidomide-induced targeted protein degradation.

High-Throughput Screening Protocol: TR-FRET Ternary Complex Formation Assay

This protocol outlines a 384-well plate-based TR-FRET assay to identify and characterize compounds that induce the formation of a ternary complex consisting of the CRBN-DDB1 protein complex, a biotinylated neosubstrate peptide, and the test compound.

Principle of the TR-FRET Assay

TR-FRET is a robust technology for studying molecular interactions in a high-throughput format.[] It utilizes two fluorophores: a donor (typically a lanthanide like Terbium or Europium) and an acceptor (like a fluorescent protein or a small molecule dye). When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor results in non-radiative energy transfer to the acceptor, which then emits light at its specific wavelength. The time-resolved aspect allows for the measurement of the signal after a delay, minimizing interference from background fluorescence.

In this assay:

  • Donor: An anti-tag antibody (e.g., anti-His) conjugated to a Terbium (Tb) cryptate will bind to a His-tagged CRBN-DDB1 protein complex.

  • Acceptor: Streptavidin conjugated to a fluorescent acceptor (e.g., d2) will bind to a biotinylated peptide derived from a known neosubstrate (e.g., IKZF1).

Formation of the ternary complex brings the donor and acceptor into proximity, resulting in a high TR-FRET signal.

Materials and Reagents
ReagentSupplierCatalog # (Example)
His-tagged Human CRBN-DDB1 ComplexIn-house or VendorN/A
Biotinylated IKZF1 peptide (e.g., residues 1-50)Custom SynthesisN/A
4-hydroxy-lenalidomideChemical SupplierN/A
TR-FRET Donor: Anti-6xHis-Tb CryptateCisbio61HIS-TLB
TR-FRET Acceptor: Streptavidin-d2Cisbio610SADAB
Assay BufferSee preparation belowN/A
384-well, low-volume, white platesGreiner Bio-One784075
DMSO (Anhydrous)Sigma-AldrichD2650

Assay Buffer Preparation: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% (v/v) Tween-20, 0.1% (w/v) BSA.

Experimental Workflow Diagram

cluster_workflow HTS TR-FRET Workflow start Start dispense_compound Dispense 50 nL Compound (or DMSO/Control) start->dispense_compound add_crbn Add 5 µL His-CRBN-DDB1 & Anti-His-Tb Donor dispense_compound->add_crbn add_ikzf1 Add 5 µL Biotin-IKZF1 & SA-d2 Acceptor add_crbn->add_ikzf1 incubate Incubate at RT (60 min, protected from light) add_ikzf1->incubate read_plate Read Plate (TR-FRET Reader) incubate->read_plate analyze Data Analysis: Ratio, Z', % Activity read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the HTS TR-FRET assay.

Step-by-Step Protocol

1. Compound Plating: a. Prepare a compound library in 384-well source plates, typically at a concentration of 10 mM in DMSO. b. Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound into a 384-well assay plate. c. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a reference compound (e.g., 10 mM 4-hydroxy-lenalidomide) into designated wells.

2. Reagent Preparation (prepare fresh): a. CRBN-Donor Mix: Dilute the His-tagged CRBN-DDB1 complex and the Anti-6xHis-Tb donor in assay buffer to a 2X final concentration. The optimal concentration of each component should be determined empirically through titration experiments. b. IKZF1-Acceptor Mix: Dilute the biotinylated IKZF1 peptide and Streptavidin-d2 acceptor in assay buffer to a 2X final concentration. Optimal concentrations should also be predetermined.

3. Reagent Addition: a. Add 5 µL of the CRBN-Donor Mix to all wells of the assay plate. b. Add 5 µL of the IKZF1-Acceptor Mix to all wells. The final assay volume will be 10 µL.

4. Incubation: a. Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed at the bottom of the wells. b. Seal the plates and incubate for 60 minutes at room temperature, protected from light.

5. Plate Reading: a. Read the plates on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision). b. Set the reader to excite at ~340 nm and record emission at two wavelengths:

  • Donor Emission: ~620 nm (for Terbium)
  • Acceptor Emission (FRET): ~665 nm c. Use a time-delay of 60-100 µs before measurement to reduce background fluorescence.

Data Analysis and Interpretation

1. Raw Data Processing: The primary output from the plate reader will be the fluorescence intensity at 620 nm and 665 nm for each well.

2. TR-FRET Ratio Calculation: Calculate the ratiometric TR-FRET signal for each well to normalize for variations in well volume or reagent concentration. Ratio = (Intensity at 665 nm / Intensity at 620 nm) * 10,000

3. Normalization and Hit Identification: a. Percent Activity: Normalize the data relative to the positive and negative controls on each plate.

  • Negative Control (0% Activity): Wells with DMSO.
  • Positive Control (100% Activity): Wells with a saturating concentration of 4-hydroxy-lenalidomide.

4. Assay Quality Control: The Z'-factor is a statistical measure of the quality of an HTS assay. It should be calculated for each plate to ensure data reliability.

Example Data and Interpretation
Compound IDConc. (µM)Raw 665 nmRaw 620 nmTR-FRET Ratio% ActivityHit?
DMSON/A500100050000%No
4-OH-Len102500105023810100%N/A
Cmpd_A1065098066338.7%No
Cmpd_B10180010201764767.2%Yes
Cmpd_C10220010302135986.9%Yes

In this example, Compounds B and C would be identified as primary hits for further investigation, including dose-response analysis to determine their EC₅₀ values and subsequent validation in orthogonal and cell-based assays.

Conclusion and Future Directions

The TR-FRET ternary complex formation assay described herein provides a robust, scalable, and direct method for identifying novel molecular glues that modulate the CRBN E3 ligase. By using 4-hydroxy-lenalidomide as a reference compound, researchers can establish a baseline for activity and systematically screen large compound libraries. Hits identified from this primary screen should be subjected to a rigorous validation cascade, including:

  • Orthogonal Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and ternary complex formation.[11]

  • Cellular Assays: Western blotting or targeted proteomics should be used to confirm the degradation of the intended neosubstrate (e.g., IKZF1) in a cellular context.

  • Selectivity Profiling: Assess the degradation of other known neosubstrates and perform global proteomics to identify any novel or off-target degradation events.

This comprehensive HTS approach will accelerate the discovery of the next generation of molecular glue degraders, expanding the therapeutic potential of targeted protein degradation.

References

  • Chen, N., & Chen, S. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1303–1317. [Link]

  • Xing, Y., et al. (2022). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 723-733. [Link]

  • Sygnature Discovery. (n.d.). Building a platform of validated high throughput screening approaches for molecular glue degrader identification. Sygnature Discovery. [Link]

  • Chen, N., et al. (2011). Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology, 68(3), 749–756. [Link]

  • WuXi AppTec. (n.d.). ADVANCED SCREENING STRATEGIES FOR MOLECULAR GLUE DISCOVERY. WuXi Biology. [Link]

  • Payne, J. E., et al. (2022). Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. Cell chemical biology, 29(5), 874–886.e11. [Link]

  • Figg, W. D., et al. (2009). Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice. Cancer Chemotherapy and Pharmacology, 64(5), 879-884. [Link]

  • Guilbert, R., et al. (2025). A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues. Journal of Biological Chemistry, 301(6), 108526. [Link]

  • Charles River Laboratories. (n.d.). Molecular Glue Screening. Charles River. [Link]

  • Zhou, S., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1303-1317. [Link]

  • Guilbert, R., et al. (2025). A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues. Journal of Biological Chemistry, 301(6), 108526. [Link]

  • Whedon, S. D., et al. (2015). A time-resolved FRET assay to measure activity of the deamidase of the prokaryotic ubiquitin-like protein. Analytical Biochemistry, 484, 1-6. [Link]

  • Wikipedia. (n.d.). Lenalidomide. Wikipedia. [Link]

  • ResearchGate. (n.d.). Screening assays. (A) Schematic depicting the TR‐FRET ternary complex... ResearchGate. [Link]

  • Boichenko, I., et al. (2021). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 64(14), 10065–10080. [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia. [Link]

  • Chelsi, M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

  • PT Master Guide. (2021). Lenalidomide (Mechanism of Action). PT Master Guide. [Link]

  • Fowler, J. A., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5736. [Link]

  • Uehara, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5995-6010. [Link]

  • He, M. (2022). Chemical proteomics and biochemical investigation of chemical degraders that engage cereblon. Harvard DASH. [Link]

  • Kotla, V., et al. (2009). Mechanism of action of lenalidomide in hematological malignancies. Journal of Hematology & Oncology, 2, 36. [Link]

  • Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(6), 518–525. [Link]

  • Kotla, V., et al. (2009). Mechanism of action of lenalidomide in hematological malignancies. Semantic Scholar. [Link]

  • Dippon, V., et al. (2024). Identification of an allosteric site on the E3 ligase adapter cereblon. Nature. [Link]

  • Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]

  • Chamberlain, P. P., & Cathers, B. E. (2015). The novel mechanism of lenalidomide activity. Blood, 125(22), 3379–3382. [Link]

  • Ito, T., & Handa, H. (2022). Development of novel cereblon modulators and their target molecules. [Rinsho ketsueki] The Japanese journal of clinical hematology, 63(6), 573–579. [Link]

  • van der Woude, L. C., et al. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. RSC medicinal chemistry, 14(12), 2415–2422. [Link]

  • Kroupova, A., et al. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. ResearchGate. [Link]

  • Hal-Levin, M., et al. (2022). High-Throughput Drug Screening and Multi-Omic Analysis to Guide Individualized Treatment for Multiple Myeloma. JCO precision oncology, 6, e2100346. [Link]

  • ResearchGate. (2014). High-throughput drug screening identifies compounds and molecular strategies for targeting proteasome inhibitor-resistant multiple myeloma. ResearchGate. [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. [Link]

  • Bjorklund, C. C., et al. (2015). RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2. Blood, 125(3), 499–510. [Link]

  • Nuvisan. (n.d.). Compound screening. Nuvisan. [Link]

Sources

Application Note: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a Cereblon Anchor for PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Exit Vector" Strategy in TPD

Targeted Protein Degradation (TPD) relies on the recruitment of an E3 ubiquitin ligase to a Protein of Interest (POI).[1][2][3] The molecule 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (hereafter referred to as Lenalidomide-4-OH ) is a specialized functional derivative of the immunomodulatory drug Lenalidomide.[4]

Unlike parental Lenalidomide, which presents an amino group (-NH2) at the C4 position, Lenalidomide-4-OH presents a hydroxyl group (-OH). This structural modification is not merely cosmetic; it changes the chemical logic of PROTAC design. The C4-hydroxyl serves as a highly reactive, solvent-exposed "exit vector" that allows researchers to attach linkers via stable ether bonds without disrupting the critical hydrogen bonding network required for Cereblon (CRBN) recruitment.

Mechanism of Action

Lenalidomide-4-OH functions as the "Anchor" moiety in a heterobifunctional PROTAC molecule.

  • Binary Binding: The glutarimide ring binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.

  • Ternary Complex: The linker-connected Warhead binds the POI, bringing it into proximity with the CRL4-CRBN complex.

  • Ubiquitination: The E2 enzyme transfers ubiquitin to surface lysines on the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

MOA Lenalidomide Lenalidomide-4-OH (Anchor) Linker Linker Lenalidomide->Linker PROTAC Structure CRBN Cereblon (E3 Ligase) Lenalidomide->CRBN Recruits Warhead Warhead (Ligand) Linker->Warhead PROTAC Structure POI Protein of Interest Warhead->POI Binds Ub Ubiquitin Chain CRBN->Ub Catalyzes Transfer Proteasome 26S Proteasome POI->Proteasome Degradation Ub->POI Tags

Figure 1: Mechanism of PROTAC-mediated degradation utilizing Lenalidomide-4-OH as the E3 recruiting anchor.

Chemical Properties & Handling[4][5][6]

PropertyValue/DescriptionCritical Note
Molecular Weight 260.25 g/mol Ideal for keeping total PROTAC MW < 1000 Da.
Solubility DMSO (>50 mM), DMFPoor water solubility. Avoid aqueous buffers for stock solutions.
Stability Hydrolytically sensitive (Glutarimide)pH > 7.4 causes ring opening. Store DMSO stocks at -20°C.
Chirality C3-asymmetric centerCommercial sources are often racemic. The (S)-enantiomer is the active binder, but rapid racemization occurs in physiological media.

Protocol: Synthesis of PROTACs via Etherification

Objective: Conjugate a linker to Lenalidomide-4-OH while preserving the integrity of the base-sensitive glutarimide ring.

Challenge: The glutarimide ring is prone to hydrolysis under strong basic conditions (e.g., NaOH, LiOH). Solution: Use mild bases (K₂CO₃) or Mitsunobu chemistry.

Method A: Nucleophilic Substitution (Preferred for Alkyl Halide Linkers)

Materials:

  • Lenalidomide-4-OH (1.0 eq)

  • Linker-Halide (e.g., Boc-PEG-Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve Lenalidomide-4-OH in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under Nitrogen/Argon.

  • Activation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the phenoxide is generated.

  • Coupling: Add the Linker-Halide dropwise.

  • Reaction: Stir at 50°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the starting material peak (m/z 261 [M+H]+).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Crucial: Do not use basic aqueous washes (like NaHCO₃) for extended periods.

  • Purification: Flash column chromatography (DCM/MeOH gradient 0–10%).

Method B: Mitsunobu Reaction (Preferred for Alcohol Linkers)

Materials:

  • Lenalidomide-4-OH (1.0 eq)

  • Linker-Alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Dissolve Lenalidomide-4-OH, Linker-Alcohol, and PPh₃ in THF. Cool to 0°C.

  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight.

  • Concentrate and purify directly via silica chromatography.

Protocol: Biochemical Validation (TR-FRET)

Objective: Confirm that the synthesized PROTAC or the Lenalidomide-4-OH precursor retains binding affinity for the CRBN-DDB1 complex.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. A fluorophore-labeled Thalidomide tracer competes with your compound for the CRBN binding pocket.

Reagents:

  • Protein: Recombinant Human CRBN-DDB1 Complex (His-tagged).

  • Tracer: Cy5-conjugated Thalidomide.

  • Detection: Europium (Eu)-labeled Anti-His Antibody.

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127.

Workflow:

  • Compound Plate: Prepare a 10-point serial dilution of Lenalidomide-4-OH (or PROTAC) in DMSO. Start at 100 µM (final assay concentration will be lower).

  • Protein Mix: Dilute CRBN-DDB1 and Eu-Anti-His antibody in Assay Buffer.

    • Note: Optimal concentrations must be determined by titration, typically ~5–10 nM protein.

  • Tracer Mix: Dilute Cy5-Thalidomide tracer to ~20–50 nM.

  • Incubation:

    • Add 5 µL Compound.

    • Add 10 µL Protein Mix.

    • Incubate 15 mins at RT.

    • Add 5 µL Tracer Mix.

    • Incubate 60 mins at RT in the dark.

  • Readout: Measure TR-FRET signal (Excitation: 337 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Cy5]).

  • Analysis: Calculate Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Results:

  • Lenalidomide (Control): IC50 ~150–250 nM.

  • Lenalidomide-4-OH: IC50 should be comparable (within 2–3 fold) to Lenalidomide. If IC50 > 1 µM, the modification has compromised binding.

Protocol: Cellular Degradation Assay (Western Blot)

Objective: Validate the biological efficacy of the PROTAC in living cells.

Cell Lines:

  • MM.1S (Multiple Myeloma): Highly sensitive to CRBN modulators.

  • HEK293T : Robust for transfection/general testing.

Experimental Design:

GroupTreatmentPurpose
Vehicle DMSO (0.1%)Baseline protein level (100%).
Dose Response PROTAC (1 nM – 10 µM)Determine DC50 (concentration for 50% degradation).
Competition PROTAC (at DC90) + Lenalidomide (10 µM)Critical Control: Proves mechanism is CRBN-dependent. Excess Lenalidomide should rescue the protein levels.
Proteasome Inhibitor PROTAC + MG132 (10 µM)Proves degradation is proteasome-mediated.

Step-by-Step:

  • Seeding: Seed cells in 6-well plates (0.5 x 10⁶ cells/well). Incubate 24h.

  • Treatment: Treat cells with compounds for 6–24 hours.

    • Tip: Short treatments (4–6h) detect rapid degradation; long treatments (24h) assess sustained depletion.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 µg total protein per lane.

    • Probe for POI (Target).[1][2]

    • Probe for Vinculin/GAPDH (Loading Control).

    • Probe for Ikaros (IKZF1) (Off-target/Neosubstrate control). Note: High concentrations of Lenalidomide analogs may degrade Ikaros independently of the PROTAC target.

Workflow cluster_QC Quality Control Gate Design Design PROTAC (Select Linker Length) Synth Synthesis (Method A: Alkylation) Design->Synth Purify Purification (Silica Column) Synth->Purify Biochem Biochem Validation (TR-FRET IC50) Purify->Biochem Cellular Cellular Assay (Western Blot DC50) Biochem->Cellular

Figure 2: Experimental workflow for developing degraders using Lenalidomide-4-OH.

Troubleshooting & Expert Tips

  • The "Hook Effect": In cellular assays, very high concentrations of PROTAC can lead to the formation of binary complexes (PROTAC-E3 and PROTAC-POI) rather than the necessary ternary complex, reducing degradation efficiency.

    • Solution: Always test a wide concentration range (bell-shaped curve is characteristic of PROTACs).

  • Linker Length: The 4-OH position is sensitive to linker geometry. If the linker is too short, it may clash with the E3 ligase surface.

    • Recommendation: Synthesize a small library with PEG linkers of varying lengths (PEG2, PEG4, PEG6) to optimize ternary complex formation.

  • Glutarimide Hydrolysis: If your yield is low during synthesis, check your base. Strong bases (NaH, NaOH) destroy the glutarimide ring. Stick to K₂CO₃ or Cs₂CO₃ in anhydrous DMF.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. Link

  • Bartlett, D. W., & Gilbert, A. M. (2022). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. BenchChem Technical Notes. Link

Sources

Application Notes & Protocols: Investigating Lenalidomide-4-OH in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Avenue for Targeting Neuroinflammation

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to neuroinflammation, driven by the brain's resident immune cells (microglia and astrocytes), as a critical contributor to the pathogenesis and progression of these devastating conditions.[1][2] Pathological protein aggregates, such as amyloid-beta (Aβ) and α-synuclein, trigger chronic activation of glial cells, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[1] This sustained inflammatory environment is toxic to neurons, creating a vicious cycle that accelerates neurodegeneration.[3]

Lenalidomide, a thalidomide analogue, is a potent immunomodulatory drug (IMiD) with well-established anti-inflammatory and anti-neoplastic properties.[4] It is approved for treating multiple myeloma and other hematological malignancies.[5] Recent preclinical studies have highlighted its potential for neurodegenerative diseases by demonstrating its ability to reduce neuroinflammation and provide neuroprotection in animal models.[6][7] Lenalidomide-4-OH is a primary hydroxylated metabolite of Lenalidomide. As researchers often seek to understand the activity of both parent compounds and their metabolites, which may have distinct pharmacokinetic and pharmacodynamic profiles, these application notes provide a framework for investigating the utility of Lenalidomide-4-OH in neurodegenerative disease research.

This guide provides an in-depth overview of the mechanism of action and detailed protocols for assessing the anti-neuroinflammatory and neuroprotective effects of Lenalidomide-4-OH in relevant in vitro models.

Mechanism of Action: Modulating the Cereblon E3 Ligase Complex

The pleiotropic effects of Lenalidomide and its analogues are mediated through a novel mechanism: the modulation of an E3 ubiquitin ligase complex.[8]

Core Mechanism: Lenalidomide binds directly to the Cereblon (CRBN) protein.[9] CRBN functions as a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN).[10] This binding event does not inhibit the ligase but rather alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not normally targeted by this complex.[8][11] In multiple myeloma, for example, this leads to the degradation of Ikaros family transcription factors IKZF1 and IKZF3, which is key to its anti-cancer effects.[8]

Relevance to Neuroinflammation: The anti-inflammatory actions of Lenalidomide are multifaceted and directly applicable to neurodegenerative disease models:

  • Cytokine Modulation: Lenalidomide potently inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12.[5][7] This is achieved in part by enhancing the degradation of TNF-α mRNA.[5] Concurrently, it has been shown to increase the production of the anti-inflammatory cytokine IL-10.[5]

  • Microglial Regulation: By suppressing pro-inflammatory cytokine production, Lenalidomide-4-OH can be hypothesized to shift activated microglia from a neurotoxic (M1-like) phenotype towards a more neuroprotective, homeostatic state. Preclinical studies with the parent compound, lenalidomide, have shown a reduction in microgliosis in a mouse model of Parkinson's disease.[7]

  • T-Cell Co-stimulation: Lenalidomide also enhances T-cell proliferation and IL-2 production, demonstrating its complex immunomodulatory role.[5][12] While central to its use in oncology, the implications of this activity within the central nervous system (CNS) require further investigation.

The following diagram illustrates the proposed signaling pathway for Lenalidomide and its metabolites.

Lenalidomide_MoA Leno Lenalidomide-4-OH CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex Leno->CRBN_Complex Binds & Modulates Cytokine_mRNA TNF-α mRNA Leno->Cytokine_mRNA Induces Anti_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Leno->Anti_Cytokines Promotes NeoSubstrates Neo-Substrates (e.g., IKZF1/3, CK1α) CRBN_Complex->NeoSubstrates Recruits Proteasome Proteasomal Degradation NeoSubstrates->Proteasome Ubiquitination leads to Pro_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Proteasome->Pro_Cytokines Downstream Effect mRNA_Deg mRNA Destabilization & Degradation Cytokine_mRNA->mRNA_Deg mRNA_Deg->Pro_Cytokines Microglia Activated Microglia Neuroinflammation ↓ Reduced Neuroinflammation Pro_Cytokines->Neuroinflammation Anti_Cytokines->Neuroinflammation Neuroprotection ↑ Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed mechanism of Lenalidomide-4-OH in modulating neuroinflammation.

Experimental Workflow & Protocols

The following protocols provide a robust framework for the initial in vitro characterization of Lenalidomide-4-OH.

Overall Experimental Workflow

Experimental_Workflow cluster_analysis 6. Sample Collection & Analysis start Start culture 1. Culture Cells (e.g., BV-2 Microglia) start->culture plate 2. Seed Cells into Multi-well Plates culture->plate stimulate 3. Induce Inflammatory Response (e.g., LPS Treatment) plate->stimulate treat 4. Treat with Lenalidomide-4-OH (Vehicle, Dose-Response) stimulate->treat incubate 5. Incubate (e.g., 24 hours) treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells / Assay Remaining Cells incubate->lyse_cells elisa Cytokine Quantification (ELISA for TNF-α, IL-6) collect_supernatant->elisa nitrite Nitric Oxide Assay (Griess Reagent) collect_supernatant->nitrite viability Cell Viability Assay (LDH, MTT, or Calcein AM) lyse_cells->viability end End: Data Analysis & Interpretation elisa->end nitrite->end viability->end

Caption: General workflow for in vitro screening of Lenalidomide-4-OH.

Protocol 1: Assessing Anti-Neuroinflammatory Effects in a Microglial Cell Line

This protocol uses the BV-2 murine microglial cell line to assess the ability of Lenalidomide-4-OH to suppress an inflammatory response induced by lipopolysaccharide (LPS).[2][13]

A. Principle LPS, a component of gram-negative bacteria cell walls, robustly activates microglia, leading to the production and release of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[2] The efficacy of Lenalidomide-4-OH is determined by its ability to reduce the levels of these mediators in the cell culture supernatant.

B. Materials and Reagents

ReagentSupplierCat. No. (Example)Storage
Lenalidomide-4-OHSigma-Aldrich1061604-41-8Room Temp, Inert
BV-2 Cell LineATCCCRL-2469Liquid Nitrogen
DMEM, High GlucoseGibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Lipopolysaccharide (LPS)Sigma-AldrichL43914°C
TNF-α ELISA Kit (Mouse)R&D SystemsMTA00B4°C
IL-6 ELISA Kit (Mouse)R&D SystemsM6000B4°C
Griess Reagent SystemPromegaG29304°C
LDH Cytotoxicity Assay KitThermo Fisher889534°C

C. Step-by-Step Methodology

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed BV-2 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Lenalidomide-4-OH in DMSO. Create serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of fresh serum-free DMEM to each well.

    • Add the appropriate volume of Lenalidomide-4-OH dilutions or vehicle (0.1% DMSO) to the wells.

    • Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the "Unstimulated Control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for analysis and store at -80°C if not used immediately.

  • Analysis:

    • TNF-α and IL-6: Quantify cytokine concentrations in the collected supernatant using commercial ELISA kits according to the manufacturer's instructions.[13]

    • Nitric Oxide: Measure nitrite (a stable product of NO) in the supernatant using the Griess Reagent System as per the manufacturer's protocol.[14]

    • Cell Viability: Use the remaining cells in the plate to assess cytotoxicity via an LDH assay, which measures the release of lactate dehydrogenase from damaged cells into the supernatant (can be done on a parallel plate or on the collected supernatant).[15] Alternatively, an MTT or Calcein AM/EthD-1 assay can be performed on the cells remaining in the well.[16]

Protocol 2: Assessing Neuroprotection in a Neuron-Glia Co-Culture Model

This protocol evaluates whether Lenalidomide-4-OH can protect primary neurons from the neurotoxic effects of activated microglia.[14]

A. Principle Inflammatory mediators released by activated microglia are toxic to neurons. This assay measures neuronal viability in a co-culture system where microglia are stimulated with LPS in the presence or absence of the test compound.[14] Neuroprotection is observed as an increase in neuronal survival.

B. Materials and Reagents

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Primary microglia (e.g., from P1-P3 rat pups)

  • Neurobasal Medium + B27 Supplement

  • Poly-D-Lysine coated plates

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (Calcein AM, Ethidium homodimer-1)[16]

  • All reagents from Protocol 1

C. Step-by-Step Methodology

  • Neuron Plating: Isolate and plate primary cortical neurons on Poly-D-Lysine coated 24-well plates at a density of 1 x 10⁵ cells/well. Culture in Neurobasal/B27 medium for 5-7 days to allow for maturation.

  • Microglia Plating: Isolate primary microglia. After 5-7 days of neuronal culture, add 2 x 10⁴ microglia to each well containing neurons, establishing a neuron-glia co-culture.[14] Allow the co-culture to stabilize for 48 hours.

  • Treatment and Stimulation:

    • Pre-treat the co-cultures with Lenalidomide-4-OH or vehicle for 1 hour as described in Protocol 1.

    • Stimulate with LPS (100 ng/mL) for 48 hours. Include control wells (neurons only, neurons + microglia unstimulated, neurons + microglia + LPS).

  • Assessing Neuronal Viability:

    • After the 48-hour incubation, carefully wash the cells with warm DPBS.

    • Stain the cells using the LIVE/DEAD™ Viability/Cytotoxicity Kit according to the manufacturer's protocol.[16]

    • Live neurons will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Capture images using a fluorescence microscope.

  • Quantification: Quantify the number of live (green) and dead (red) neurons per field of view using imaging software (e.g., ImageJ). Calculate the percentage of neuronal viability for each condition.

Protocol 3: Evaluation of Impact on Protein Aggregation

Neuroinflammation can exacerbate the protein aggregation that is a hallmark of many neurodegenerative diseases.[17][18] This conceptual protocol outlines a method to test if the anti-inflammatory action of Lenalidomide-4-OH can indirectly reduce protein aggregation.

A. Principle This assay uses a cellular model that expresses a disease-relevant aggregating protein (e.g., α-synuclein in a neuronal cell line). By reducing the inflammatory stress on these cells, it is hypothesized that the cellular machinery for protein clearance (like autophagy) may be more effective, leading to a reduction in protein aggregates.[19]

B. Materials and Reagents

  • Neuronal cell line capable of forming aggregates (e.g., SH-SY5Y cells overexpressing A53T mutant α-synuclein).

  • Reagents for inducing cellular stress/inflammation (e.g., conditioned media from LPS-stimulated microglia).

  • Antibodies specific for the aggregated form of the protein (e.g., anti-phospho-Ser129 α-synuclein).

  • Reagents for immunocytochemistry or Western blotting.

C. Step-by-Step Methodology

  • Cell Culture: Culture the neuronal cell line under standard conditions.

  • Induce Aggregation & Inflammation: Treat cells with conditioned media from LPS-activated microglia (from Protocol 1) to provide an inflammatory stimulus.

  • Treatment: Concurrently, treat the cells with a dose-range of Lenalidomide-4-OH or vehicle for 48-72 hours.

  • Analysis of Aggregates:

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining with an antibody specific to the aggregated protein. Quantify the number and size of intracellular aggregates using fluorescence microscopy and image analysis software.

    • Western Blotting: Lyse the cells using a sequential detergent extraction method to separate soluble and insoluble protein fractions.[20] Analyze the insoluble fraction by Western blot to quantify the amount of aggregated protein.

Data Analysis and Expected Outcomes

  • Anti-Inflammatory Effects: Expect a dose-dependent decrease in TNF-α, IL-6, and nitrite levels in the supernatant of LPS-stimulated BV-2 cells treated with Lenalidomide-4-OH. The IC₅₀ value can be calculated to determine potency. Ensure that the effective concentrations are not cytotoxic, as confirmed by the viability assay.

  • Neuroprotection: In the co-culture model, successful neuroprotection will be demonstrated by a significantly higher percentage of viable (Calcein AM-positive) neurons in the LPS + Lenalidomide-4-OH treated wells compared to the LPS + vehicle-treated wells.

  • Protein Aggregation: A positive result would be a statistically significant, dose-dependent reduction in the amount of aggregated protein (insoluble fraction on Western blot or aggregate count by immunocytochemistry) in cells treated with Lenalidomide-4-OH.

References

  • Decourt B, Wilson J, Ritter A, et al. MCLENA-1: A Phase II Clinical Trial for the Assessment of Safety, Tolerability, and Efficacy of Lenalidomide in Patients with Mild Cognitive Impairment Due to Alzheimer's Disease. Open Access J Clin Trials. 2020;12:1-13. [Link]

  • Cankara N, Gunesacar N, Bilge SS, et al. The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta. Neurosci Lett. 2020;738:135308. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 216326, Lenalidomide. [Link]

  • Decourt B. Breaking the vicious cycle: new potential therapy for Alzheimer's disease. Research Outreach. 2017. [Link]

  • Venezia S, Valenza M, Tarsitano M, et al. Lenalidomide reduces microglial activation and behavioral deficits in a transgenic model of Parkinson's disease. J Neuroinflammation. 2015;12:99. [Link]

  • Alzheimer's Drug Discovery Foundation. Lenalidomide. Cognitive Vitality Reports®. [Link]

  • Kotla V, Goel S, Nischal S, et al. Mechanism of action of lenalidomide in hematological malignancies. J Hematol Oncol. 2009;2:36. [Link]

  • HealthTree University. Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma. YouTube. 2021. [Link]

  • Fischer ES. The novel mechanism of lenalidomide activity. Blood. 2015;125(17):2591-2592. [Link]

  • Alzforum. Lenalidomide. [Link]

  • Picanço-Diniz DLW, et al. Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. 2024;13:308. [Link]

  • Wang Y, et al. Protein aggregation in neurodegenerative diseases. Exp Hematol Oncol. 2024;13(1):10. [Link]

  • Lee H, et al. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine. Front Cell Dev Biol. 2021;9:643141. [Link]

  • Uddin MS, et al. Current Understanding of Protein Aggregation in Neurodegenerative Diseases. Int J Mol Sci. 2024;25(1):56. [Link]

  • Chan SL, et al. Assessment of cell viability in primary neuronal cultures. Methods Mol Med. 2003;78:143-53. [Link]

  • Feliú A, et al. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS One. 2012;7(9):e45227. [Link]

  • ResearchGate. The diagram illustrates the role of Cereblon (CRBN) in the E3 ligase... [Link]

  • Liu Y, et al. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor. Bioorg Med Chem Lett. 2017;27(17):4123-4128. [Link]

  • ResearchGate. Mechanism of action of lenalidomide. [Link]

  • Zhu YX, et al. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leuk Lymphoma. 2013;54(4):683-7. [Link]

  • Zhang M, et al. The Emerging Roles of E3 Ligases and DUBs in Neurodegenerative Diseases. Front Aging Neurosci. 2021;13:765899. [Link]

  • Axion Biosystems. MEA Viability Assay Protocol. [Link]

  • European Patent Office. METHOD FOR PREPARING LENALIDOMIDE. EP 3789385 A1. [Link]

  • Wikipedia. Cereblon E3 ligase modulator. [Link]

  • Tebbenkamp AT, Borchelt DR. Protein aggregate characterization in models of neurodegenerative disease. Methods Mol Biol. 2009;566:85-91. [Link]

  • ResearchGate. (PDF) The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. [Link]

  • NETRI. METHODOLOGY FOR QUANTIFY CELL VIABILITY AFTER ACUTE EXPOSURE OF AMYLOID BETA OLIGOMERS (AβO) ON HUMAN NEURONS. [Link]

  • Imbriani P, et al. Secondary Protein Aggregates in Neurodegenerative Diseases: Almost the Rule Rather than the Exception. J Mol Neurosci. 2022;72(1):1-14. [Link]

  • ResearchGate. Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. [Link]

  • Kiaei M, et al. Lenalidomide (Revlimid®) administration at symptom onset is neuroprotective in a mouse model of amyotrophic lateral sclerosis. J Neuroinflammation. 2006;3:13. [Link]

  • Stojanovska B, et al. Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. Int J Mol Sci. 2024;25(13):7029. [Link]

  • Bemporad F, et al. Computational approaches to understanding protein aggregation in neurodegeneration. Curr Opin Struct Biol. 2014;24:57-64. [Link]

  • Timmerman R, et al. An Overview of in vitro Methods to Study Microglia. Front Cell Neurosci. 2018;12:242. [Link]

Sources

Application Note: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (4-Hydroxy-Lenalidomide) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Significance

The molecule 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione , commonly referred to as 4-Hydroxy-Lenalidomide (or Lenalidomide-4-OH), represents a critical scaffold in modern immunological drug discovery. Structurally, it is the hydroxylated analog of the blockbuster immunomodulatory drug Lenalidomide (Revlimid®).

While Lenalidomide possesses a 4-amino group, the 4-hydroxy variant offers distinct advantages in two primary domains:

  • Metabolic Profiling: It has been identified as a bioactive metabolite in patients responding effectively to Lenalidomide therapy, serving as a potential biomarker for therapeutic efficacy [1].

  • PROTAC® Development: The 4-hydroxyl group provides a chemically versatile "exit vector" for attaching linkers in Proteolysis Targeting Chimeras (PROTACs). Unlike the 4-amino group (which typically requires amide coupling), the 4-hydroxyl group allows for the formation of ether linkages via Mitsunobu chemistry or alkylation. This often results in improved metabolic stability and altered physicochemical properties of the final degrader [2, 3].

This guide details the protocols for utilizing this scaffold to synthesize immunomodulatory degraders and validating their biological activity against key immunological targets such as Ikaros (IKZF1) and Aiolos (IKZF3) .

Mechanism of Action: The Ternary Complex

The immunological potency of this scaffold relies on its ability to bind Cereblon (CRBN) , the substrate-receptor part of the CRL4 E3 ubiquitin ligase complex.

When functionalized as a PROTAC, the molecule acts as a "warhead" to recruit CRBN to a specific Protein of Interest (POI). The formation of a stable Target:PROTAC:E3 Ligase ternary complex is the rate-limiting step for ubiquitination and subsequent proteasomal degradation.

Pathway Visualization

TernaryComplex PROTAC 4-OH-Lenalidomide Conjugate (PROTAC) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Binds via Glutarimide Ring POI Target Protein (e.g., IKZF1/3, BRD4) PROTAC->POI Binds via Target Ligand Complex Ternary Complex [CRBN : PROTAC : POI] CRBN->Complex POI->Complex Ub Poly-Ubiquitination Complex->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->POI Proteolysis

Figure 1: Mechanism of Action for CRBN-recruiting PROTACs utilizing the 4-Hydroxy-Lenalidomide scaffold.

Protocol A: Chemical Conjugation (Linker Attachment)

Objective: To functionalize the 4-hydroxyl position with a linker, creating a precursor for PROTAC synthesis. Scope: This protocol uses a Mitsunobu reaction, which is preferred for preserving the integrity of the glutarimide ring (which is sensitive to basic hydrolysis).

Materials
  • Scaffold: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1061604-41-8).[1][2]

  • Linker Alcohol: N-Boc-protected amino alcohol (e.g., tert-butyl (4-hydroxybutyl)carbamate).

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 equivalent (eq) of 4-Hydroxy-Lenalidomide and 1.2 eq of the Linker Alcohol in anhydrous THF (0.1 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Add 1.5 eq of Triphenylphosphine (

      
      ) . Stir until fully dissolved.
      
  • Reaction Initiation:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 1.5 eq of DIAD . Critical: Maintain temperature <5°C to prevent side reactions.

    • Allow the reaction to warm to room temperature (RT) naturally and stir for 12–16 hours.

  • Monitoring:

    • Monitor via LC-MS.[3] The product should show a mass shift corresponding to the ether-linked adduct.

    • Note: The glutarimide ring is prone to hydrolysis. Avoid aqueous workups with high pH.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify via flash column chromatography (SiO2).

    • Eluent: Dichloromethane/Methanol gradient (0-10% MeOH). The unreacted phenol is polar; the product will elute earlier than the starting material but later than

      
       oxide.
      
  • Validation:

    • Confirm structure via

      
      -NMR. Look for the disappearance of the phenolic -OH signal (~10 ppm) and the appearance of the ether methylene protons (~4.1 ppm).
      

Protocol B: Immunological Degradation Assay

Objective: To validate the biological activity of the synthesized conjugate or the metabolite itself by measuring the degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) in human multiple myeloma cells.

Experimental Design
  • Cell Line: MM.1S (Lenalidomide-sensitive Multiple Myeloma).

  • Controls:

    • Vehicle: DMSO (0.1%).

    • Positive Control: Lenalidomide (1 µM).

    • Competition Control: Pre-treatment with excess free Lenalidomide (10 µM) to block CRBN.

Workflow Diagram

AssayWorkflow cluster_0 Cell Treatment cluster_1 Lysis & Extraction cluster_2 Quantification Cells MM.1S Cells (0.5 x 10^6 cells/mL) Dosing Add Compound (0.1 nM - 10 µM) Cells->Dosing Incubation Incubate 6h - 24h @ 37°C Dosing->Incubation Wash PBS Wash x2 Incubation->Wash Lysis RIPA Lysis Buffer + Protease Inhibitors Wash->Lysis Western Western Blot (Anti-IKZF1 / Anti-IKZF3) Lysis->Western Analysis Densitometry (Calculate DC50) Western->Analysis

Figure 2: Workflow for assessing immunological substrate degradation in MM.1S cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed MM.1S cells at a density of

      
       cells/mL in RPMI-1640 medium supplemented with 10% FBS.
      
    • Allow cells to recover for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Perform a serial dilution (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Treat cells for 6 hours (for fast degradation kinetics) or 24 hours (for phenotypic endpoints like apoptosis).

    • Self-Validating Step: Include a "Pomalidomide" control lane. If Pomalidomide fails to degrade IKZF1, the cells may have lost CRBN expression.

  • Lysis:

    • Harvest cells by centrifugation (300 x g, 5 min).

    • Wash twice with ice-cold PBS.

    • Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail. Incubate on ice for 20 min.

    • Clarify lysate by centrifugation at 14,000 x g for 15 min at 4°C.

  • Western Blotting:

    • Load 20 µg of total protein per lane on a 4-12% Bis-Tris gel.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-Ikaros (IKZF1) [Rabbit mAb, 1:1000].

      • Anti-Aiolos (IKZF3) [Rabbit mAb, 1:1000].

      • Anti-GAPDH or Anti-Vinculin (Loading Control).

    • Detection: HRP-conjugated secondary antibodies and ECL substrate.

Data Analysis & Interpretation

To establish the potency of the 4-Hydroxy-Lenalidomide derivative, calculate the


 (concentration required for 50% degradation of the target).
Representative Data Structure
Compound IDModification (4-Pos)TargetDC50 (nM)Dmax (%)CRBN Binding IC50 (nM)
Lenalidomide -NH2 (Amino)IKZF1~150>90%~1,500
4-OH-Lenalidomide -OH (Hydroxy)IKZF1~200>85%~2,000
PROTAC-A -O-Linker-POIPOI< 50>95%~500

Note: The 4-hydroxy modification generally retains CRBN affinity comparable to the parent amine, but the attachment of a linker often improves affinity due to additional hydrophobic interactions within the CRBN binding pocket.

Troubleshooting Guide
  • Issue: No degradation observed.

    • Check: Is the glutarimide ring intact? (Check via LC-MS; mass +18 indicates hydrolysis).

    • Check: Is the linker length appropriate? (PROTACs require specific linker lengths to span the gap between CRBN and the POI).

  • Issue: Cytotoxicity masks degradation.

    • Correction: Reduce incubation time to 4-6 hours. IKZF1 degradation is rapid (often < 2 hours).

References

  • Zhan, X., et al. (2024).[3] Detection of lenalidomide metabolites in urine to discover drug-resistant compounds.[3] Clinica Chimica Acta, 553, 117707.[3] Link

  • Beshiri, M. L., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Expert Opinion on Drug Discovery, 15(12). Link

  • Lohbeck, J., & Miller, T. (2016).[4] Practical synthesis of a phthalimide-based cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters, 26(21), 5260-5262. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Lenalidomide Ligand Activity.[5][6][][8][9] Link

Sources

Application Note: Flow Cytometry Analysis of Cellular Responses to Lenalidomide-4-OH Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Pleiotropic Effects of a Potent Immunomodulator

Lenalidomide, a thalidomide analogue, and its active metabolite, 4-hydroxy-lenalidomide (Lenalidomide-4-OH), are pivotal immunomodulatory drugs (IMiDs) with significant therapeutic efficacy in hematological malignancies, particularly multiple myeloma (MM) and certain lymphomas.[1][2][3] The mechanism of action is multifaceted, involving direct anti-tumor effects and a profound modulation of the immune system.[4][5] At the core of its activity lies the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][6][7][8] Lenalidomide binds to CRBN, altering its substrate specificity to target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[9][10][11][12] This targeted degradation is the linchpin of Lenalidomide's dual action: inducing apoptosis in malignant B-cells and co-stimulating T cells and Natural Killer (NK) cells.[4][9][13]

Flow cytometry is an indispensable tool for dissecting these complex cellular responses. Its high-throughput, multi-parameter capabilities allow for the simultaneous analysis of cell death, cell cycle progression, immunophenotyping, and intracellular protein expression on a single-cell basis. This application note provides a comprehensive guide for researchers to design and execute robust flow cytometry experiments to characterize the effects of Lenalidomide-4-OH on various cell types.

Mechanism of Action: A Visual Overview

The binding of Lenalidomide-4-OH to the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex initiates a cascade of events leading to the degradation of IKZF1 and IKZF3. This has divergent, yet therapeutically beneficial, outcomes in different cell types.

Lenalidomide_Mechanism cluster_drug Drug Action cluster_complex CRL4-CRBN E3 Ligase Complex cluster_downstream Cellular Outcomes Lenalidomide Lenalidomide-4-OH CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to CRL4 CUL4-DDB1-ROC1 IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 Recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 Recruits MM_Cell Multiple Myeloma Cell IKZF1->MM_Cell Supports Survival T_Cell T Cell IKZF1->T_Cell Represses IL-2 Ub_Proteasome Ubiquitination & Proteasomal Degradation IKZF1->Ub_Proteasome IKZF3->MM_Cell Supports Survival IKZF3->T_Cell Represses IL-2 IKZF3->Ub_Proteasome Apoptosis Apoptosis MM_Cell->Apoptosis CellCycleArrest Cell Cycle Arrest MM_Cell->CellCycleArrest IL2 IL-2 Production T_Cell->IL2 Proliferation Proliferation & Activation T_Cell->Proliferation IL2->Proliferation Ub_Proteasome->Apoptosis Leads to Ub_Proteasome->CellCycleArrest Ub_Proteasome->IL2 De-repression leads to

Figure 1: Mechanism of Lenalidomide-4-OH. The drug binds to CRBN, inducing the degradation of IKZF1 and IKZF3, leading to apoptosis in myeloma cells and activation of T cells.

Experimental Design and Protocols

A well-designed flow cytometry experiment is crucial for obtaining reliable and reproducible data. The following sections outline key assays to assess the cellular impact of Lenalidomide-4-OH.

I. Analysis of Apoptosis and Cell Viability

A primary anti-tumor effect of Lenalidomide is the induction of apoptosis in malignant cells. The Annexin V and Propidium Iodide (PI) assay is a standard method to quantify apoptotic and necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Cell Culture and Treatment: Seed cells at a density of 0.5-1 x 106 cells/mL. Treat with a dose-range of Lenalidomide-4-OH and an appropriate vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

Quadrant Annexin V Propidium Iodide (PI) Cell Population
Lower-Left Negative Negative Viable cells
Lower-Right Positive Negative Early apoptotic cells
Upper-Right Positive Positive Late apoptotic/necrotic cells

| Upper-Left | Negative | Positive | Necrotic cells |

II. Cell Cycle Analysis

Lenalidomide can induce cell cycle arrest, contributing to its anti-proliferative effects.[17] Propidium Iodide staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

  • Cell Culture and Treatment: As described in the apoptosis protocol.

  • Cell Harvesting: Collect approximately 1-2 x 106 cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[20][21]

  • Washing: Wash the cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[20]

  • Staining: Add PI solution (50 µg/mL final concentration) and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry using a linear scale for the PI fluorescence channel.

Data Interpretation: A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The S phase is represented by the region between these two peaks. An accumulation of cells in a particular phase suggests cell cycle arrest. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[18]

III. Immunophenotyping of Immune Cell Subsets

A key feature of Lenalidomide is its ability to modulate the immune system.[13][22] Flow cytometry is ideal for characterizing changes in immune cell populations and their activation status in response to treatment.

Experimental Workflow:

Immunophenotyping_Workflow start PBMCs or Co-culture (Tumor + Immune Cells) treatment Treat with Lenalidomide-4-OH (and controls) start->treatment harvest Harvest Cells treatment->harvest stain Surface Marker Staining (e.g., CD3, CD4, CD8, CD56) harvest->stain fix_perm Fixation & Permeabilization (for intracellular markers) stain->fix_perm intracellular_stain Intracellular Staining (e.g., IKZF1, FoxP3, IFN-γ) fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze

Figure 2: Immunophenotyping Workflow. A general workflow for preparing and analyzing cells to assess the immunomodulatory effects of Lenalidomide-4-OH.

Target Cell PopulationSurface MarkersIntracellular/Activation MarkersPurpose
Helper T Cells CD3, CD4IFN-γ, IL-2, FoxP3, Ki-67To assess Th1 polarization, proliferation, and regulatory T cell populations.[13][22]
Cytotoxic T Cells CD3, CD8Granzyme B, Perforin, Ki-67To evaluate cytotoxic potential and proliferation.[23][24]
NK Cells CD3-, CD56+CD107a (degranulation), IFN-γTo measure NK cell activation and cytotoxic activity.[25][26]
General T Cell Activation CD3, CD4/CD8CD25, CD69, PD-1To assess early and late activation status, and exhaustion markers.[13]
IV. Intracellular Analysis of IKZF1/IKZF3 Degradation

Directly measuring the degradation of the primary targets of Lenalidomide, IKZF1 and IKZF3, provides mechanistic validation of the drug's action.[9][10][12]

  • Cell Culture and Treatment: Treat cells with Lenalidomide-4-OH for a shorter duration (e.g., 4, 8, 12 hours) to capture the degradation event.

  • Surface Staining: If co-staining for surface markers, perform this step first according to standard protocols.

  • Fixation and Permeabilization: Use a commercial fixation/permeabilization buffer kit (e.g., containing paraformaldehyde and a saponin-based permeabilization buffer) for optimal results.

  • Intracellular Staining: Incubate the permeabilized cells with fluorescently-conjugated antibodies against IKZF1 and/or IKZF3.

  • Washing: Wash the cells with permeabilization buffer.

  • Analysis: Resuspend in FACS buffer and analyze by flow cytometry. A decrease in the mean fluorescence intensity (MFI) of IKZF1/IKZF3 staining in treated cells compared to controls indicates protein degradation.

Data Analysis and Interpretation

Proper data analysis is critical. This includes:

  • Compensation: Correct for spectral overlap between fluorochromes.

  • Gating Strategy: Use a logical gating strategy, starting with forward and side scatter to identify cells of interest and exclude debris, followed by doublet discrimination.

  • Controls: Include unstained, single-stain, and fluorescence-minus-one (FMO) controls to set gates accurately.

Conclusion

Flow cytometry offers a powerful and quantitative approach to elucidate the cellular mechanisms of Lenalidomide-4-OH. By employing the assays described in this application note—apoptosis, cell cycle analysis, immunophenotyping, and intracellular target degradation—researchers can gain a comprehensive understanding of the drug's direct anti-tumor and immunomodulatory activities. These detailed protocols provide a robust framework for investigating the pleiotropic effects of this important therapeutic agent, facilitating further drug development and a deeper understanding of its clinical efficacy.

References

  • Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 301-305.
  • Lu, G., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 305-309.
  • Krönke, J., & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Oncoimmunology, 3(7), e941732.
  • Gandhi, A. K., & Bartlett, J. B. (2014). The novel mechanism of lenalidomide activity. Journal of Clinical Oncology, 32(1), 5-7.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 153-157.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gandhi, A. K., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(7), e941732.
  • Ebert, B. L. (2014).
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2024). Lenalidomide. Retrieved from [Link]

  • de la Rubia, J., et al. (2010). Multiparameter Flow Cytometry Analysis of Peripheral Blood T, NK and Dendritic Cells From High-Risk Smoldering Multiple Myeloma Patients Treated with Lenalidomide and Dexamethasone. Blood, 116(21), 3156.
  • Lee, H., & Kim, C. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(12), e1158.
  • S-Cubed. (2022). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. Retrieved from [Link]

  • Rosich, L., et al. (2013). Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells. Leukemia, 27(7), 1-9.
  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 109, 28.6.1–28.6.11.
  • Hideshima, T., & Anderson, K. C. (2017). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Cancer Research, 5(2), 23-28.
  • van de Donk, N., et al. (2018).
  • ResearchGate. (n.d.). Effect of lenalidomide on SubG0 Cell Population Flow cytometry.... Retrieved from [Link]

  • Gorgun, G., et al. (2015). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, 126(22), 2577-2588.
  • South Bay Bio. (n.d.). E3 LIGASES. Retrieved from [Link]

  • Liu, Z., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling.
  • He, S., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5666.
  • ResearchGate. (2021). (PDF) The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Retrieved from [Link]

  • Gorgun, G., et al. (2015). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, 126(22), 2577–2588.
  • Spradlin, J. N., et al. (2022). The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron.
  • Luptakova, K., et al. (2013). Lenalidomide enhances anti-myeloma cellular immunity. Cancer Immunology, Immunotherapy, 62(1), 39-49.
  • Wikipedia. (2024). Cereblon E3 ligase modulator. Retrieved from [Link]

  • bioRxiv. (2025). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. Retrieved from [Link]

  • Pour, L., et al. (2013). Flow cytometry-based enumeration and functional characterization of CD8 T regulatory cells in patients with multiple myeloma before and after lenalidomide plus dexamethasone treatment. Cytometry Part B: Clinical Cytometry, 84(6), 389-396.
  • Kotla, V., et al. (2009). Mechanism of action of lenalidomide in hematological malignancies.
  • Noonan, K., et al. (2015). Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro. Clinical Cancer Research, 21(24), 5537-5547.
  • Semantic Scholar. (n.d.). Mechanism of action of lenalidomide in hematological malignancies. Retrieved from [Link]

  • ProQuest. (2021). Flow cytometry analysis of peripheral Tregs in patients with multiple myeloma under lenalidomide maintenance. Retrieved from [Link]

  • PT Master Guide. (2021). Lenalidomide (Mechanism of Action). Retrieved from [Link]

  • Jakubikova, J., et al. (2011).
  • Macmillan Cancer Support. (n.d.). Lenalidomide (Revlimid®). Retrieved from [Link]

  • Hideshima, T., & Anderson, K. C. (2010). Lenalidomide mode of action: linking bench and clinical findings. Blood Reviews, 24 Suppl 1, S15-S20.
  • Rosich, L., et al. (2013). Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells. Leukemia, 27(7), 1-9.
  • Myeloma Crowd. (2021). Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma. Retrieved from [Link]

  • Kim, Y. H., et al. (2015). Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells. Oncology Letters, 10(1), 473-479.
  • Wang, X., et al. (2019). Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells. OncoTargets and Therapy, 12, 10755–10765.
  • Cancer Research UK. (n.d.). Lenalidomide (Revlimid). Retrieved from [Link]

  • Wu, L., et al. (2015). CD4+ T cells play a crucial role for lenalidomide in vivo anti-tumor activity in murine multiple myeloma. Oncotarget, 6(34), 36054–36066.
  • Todoerti, K., et al. (2016). The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells.

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Troubleshooting & Optimization

Technical Support Center: Solubilizing 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Compound Alias: 4-Hydroxy-Lenalidomide (4-OH-Len) Application: Cereblon (CRBN) E3 Ligase Ligand / PROTAC® Anchor CAS: 1061604-41-8[1]

⚗️ Senior Scientist’s Foreword

You are likely working with this compound because you are designing a PROTAC or a molecular glue. You have encountered a common paradox with glutarimide-based immunomodulatory drugs (IMiDs): they are hydrophobic enough to precipitate in aqueous media, yet chemically unstable enough to hydrolyze if you try to force them into solution with wrong pH conditions. [1]

This guide is not just a recipe; it is a system to navigate the Solubility-Stability Trade-off . The glutarimide ring (the moiety that binds Cereblon) is susceptible to hydrolytic ring-opening at physiological pH.[1] If your compound dissolves but hydrolyzes, your biological data will be an artifact.

PART 1: The Solubilization Decision Tree

Before touching a pipette, determine your endpoint. The solvent system for a cellular assay will destroy an animal model, and the buffer that stabilizes the compound chemically might kill your cells.

SolubilityWorkflow Start Start: 4-OH-Lenalidomide Solid Stock Stock Solution (10-100 mM in Anhydrous DMSO) Start->Stock Dissolve & Desiccate Decision Intended Application? Stock->Decision InVitro In Vitro (Cellular) Decision->InVitro InVivo In Vivo (Animal) Decision->InVivo Dilution Stepwise Dilution (Keep DMSO < 0.5%) InVitro->Dilution Formulation Complex Vehicle (PEG/Cyclodextrins) InVivo->Formulation Risk1 Risk: Precipitation (Check Turbidity) Dilution->Risk1 High Conc. Risk2 Risk: Glutarimide Hydrolysis (Keep pH < 7.2) Dilution->Risk2 Long Incubation Formulation->Risk1 Low Solubility

Figure 1: Operational workflow for solubilizing 4-OH-Lenalidomide based on experimental endpoint.

PART 2: Stock Solution Protocols

The Golden Rule: Water is the enemy of the stock solution.[1]

Protocol A: Preparation of 50 mM Stock
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Do not use standard laboratory-grade DMSO, which often contains 0.1–0.5% water.[1] This trace water is sufficient to initiate slow hydrolysis of the glutarimide ring during -20°C storage.[1]

  • Calculation:

    • MW of 4-OH-Lenalidomide: ~260.25 g/mol .[1][2][3]

    • To make 1 mL of 50 mM stock: Weigh 13.01 mg of powder.

  • Dissolution: Add 1 mL anhydrous DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot immediately into amber glass vials (or high-quality PP tubes). Store at -80°C (preferred) or -20°C.

    • Shelf Life: 6 months at -80°C. Avoid repeated freeze-thaw cycles.[1]

Why this matters: The 4-hydroxy group increases polarity compared to unsubstituted Lenalidomide, but the crystal lattice energy remains high.[1] DMSO disrupts these intermolecular hydrogen bonds effectively.

PART 3: Aqueous Dilution & The Hydrolysis Trap

The Issue: Researchers often observe that the compound dissolves initially but loses potency over 24 hours.[1] This is rarely a biological issue; it is usually chemical degradation.

The Mechanism of Failure

The glutarimide ring undergoes nucleophilic attack by hydroxide ions (


).[1] At pH > 7.0, the half-life of IMiDs decreases significantly.[1]

Hydrolysis Active Active Compound (Intact Glutarimide) Transition pH > 7.4 Nucleophilic Attack Active->Transition Time + Base Inactive Inactive Metabolite (Ring Open / Hydrolyzed) Transition->Inactive Irreversible

Figure 2: The chemical degradation pathway.[1] Ring opening destroys CRBN binding affinity.[1]

Troubleshooting Table: In Vitro Assays
SymptomProbable CauseCorrective Action
Precipitation immediately upon adding to media "Crash-out" due to rapid polarity shift.[1]Intermediate Dilution: Dilute stock 1:10 in PEG-400 first, then add to media.
Loss of potency in 48h assays Hydrolysis of glutarimide ring.Buffer Control: Ensure media pH is 7.0–7.2, not 7.4+. Refresh media with fresh compound every 24h.
Compound turns yellow in solution Oxidation of the phenol (4-OH group).[1]Add 1 mM DTT or TCEP to the buffer if compatible with the assay.
Inconsistent IC50 values Variable DMSO concentration affecting solubility.Normalize DMSO to exactly 0.1% or 0.5% in all wells, including controls.

PART 4: In Vivo Formulation Guide

For animal studies (IP or PO), DMSO is toxic at high volumes. You must use a co-solvent system or an inclusion complex.

Option A: The "Standard" Co-solvent System

Best for: Intraperitoneal (IP) injection, single dose.

  • Composition: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1]

  • Protocol:

    • Dissolve compound in DMSO (5% of final vol).

    • Add PEG-400 (40% of final vol) and vortex. Solution should be clear.

    • Add Tween-80 (5% of final vol) and vortex.

    • Slowly add Saline (50% of final vol) while vortexing.

    • Warning: If it turns cloudy, the concentration is too high. Max solubility is typically ~1–5 mg/mL in this mix.

Option B: The Cyclodextrin Solution (Recommended)

Best for: Oral (PO) or IV, repeated dosing. Higher stability.[1][4]

  • Vehicle: 30% (w/v) SBE-β-CD (Sulfobutyl ether beta-cyclodextrin, e.g., Captisol®) in 50 mM Citrate Buffer (pH 4.5–5.0).[1]

  • Why Citrate pH 5.0?

    • Solubility: The cyclodextrin encapsulates the hydrophobic drug.

    • Stability: The acidic pH (4.5–5.0) almost completely halts glutarimide hydrolysis.

  • Protocol:

    • Prepare vehicle: Dissolve SBE-β-CD in water/buffer.[1]

    • Add compound powder directly to vehicle.

    • Sonicate for 20–30 minutes. (Suspension may turn to solution).

    • Filter sterilize (0.22 µm).

FAQ: Frequently Asked Questions

Q: Can I store the diluted compound in PBS at 4°C? A: No. PBS (pH 7.4) will degrade the compound.[4][5] Even at 4°C, you will lose significant percentage to hydrolysis over a week. Always store as a frozen DMSO stock.

Q: Why does my LC-MS show two peaks after 24 hours in media? A: One peak is your parent compound.[1] The second peak (+18 Da mass shift) is the hydrolyzed product (carboxylic acid derivative). This confirms the ring-opening described in Figure 2.[1]

Q: Is the 4-hydroxy group acidic? A: Yes, the phenol has a pKa around 10.[1] However, the imide nitrogen of the glutarimide has a pKa ~11. At physiological pH, the molecule is largely neutral, which drives its poor solubility.

Q: I am making a PROTAC. Does the linker attachment affect solubility? A: Drastically. If you attach a linker to the 4-OH position (via ether linkage), you remove the phenolic hydrogen donor, but you add the lipophilicity of the linker. PEG-based linkers generally improve water solubility; alkyl linkers decrease it.[1]

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.

  • Eriksson, T., et al. (2001).[6] "Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide." Chirality. (Establishes hydrolysis kinetics of the glutarimide ring).

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.

  • FDA Access Data. (2024). "Lenalidomide Formulation and Stability Data." U.S. Food & Drug Administration.[7][8][9]

Sources

Technical Support Center: Synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a key analog in the family of immunomodulatory drugs. This document is designed to assist researchers in overcoming common experimental hurdles and to provide a deeper understanding of the underlying chemical principles.

I. Synthetic Strategy Overview

The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically proceeds through a convergent synthesis, involving the preparation of two key building blocks: the piperidine-2,6-dione moiety and the substituted isoindolinone precursor. These are then coupled in the final step.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Final Condensation L-Glutamine L-Glutamine Piperidine-2,6-dione_precursor 3-Aminopiperidine-2,6-dione hydrochloride L-Glutamine->Piperidine-2,6-dione_precursor Protection, Cyclization, Deprotection Final_Product 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Piperidine-2,6-dione_precursor->Final_Product Phthalic_acid_derivative 4-Hydroxyphthalic acid derivative Isoindolinone_precursor 2-Formyl-5-hydroxybenzoic acid Phthalic_acid_derivative->Isoindolinone_precursor Functional group manipulation Isoindolinone_precursor->Final_Product

Figure 1. Convergent synthetic approach.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This precursor is typically synthesized from L-glutamine through a three-step process: N-protection (e.g., with Boc anhydride), cyclization, and deprotection.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield in Boc-protection of L-glutamine. - Incomplete reaction. - Hydrolysis of Boc anhydride. - Inefficient extraction of the product.- Ensure anhydrous conditions. - Use a slight excess of Boc anhydride (1.1-1.2 equivalents). - Maintain the reaction pH between 9-10. - Acidify the aqueous layer to pH 2-3 before extraction with an organic solvent like ethyl acetate.
Incomplete cyclization of N-Boc-L-glutamine. - Insufficient activation of the carboxylic acid. - Low reaction temperature or short reaction time.- Use a reliable cyclizing agent such as N,N'-Carbonyldiimidazole (CDI) or a carbodiimide like DCC or EDC with an additive like DMAP.[1] - For CDI-mediated cyclization, refluxing in an anhydrous solvent like THF is effective.[1] - Monitor the reaction by TLC or LC-MS to ensure completion.
Low yield or incomplete deprotection of N-Boc-3-aminopiperidine-2,6-dione. - Inadequate acidic conditions. - Insufficient reaction time.- Use a strong acid such as HCl in an organic solvent (e.g., methanol, dioxane, or ethyl acetate).[1] - Ensure complete dissolution of the starting material. - Monitor the reaction by TLC until the starting material is fully consumed.
Product is a dark oil or difficult to crystallize. - Presence of residual solvent or impurities.- After deprotection, concentrate the reaction mixture and triturate the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation of the hydrochloride salt. - Recrystallization from a solvent mixture like methanol/diethyl ether can improve purity.
Stage 2: Synthesis of the Isoindolinone Precursor (e.g., 2-Formyl-5-hydroxybenzoic acid)

The synthesis of this precursor can vary, but a common route involves the functionalization of a substituted benzoic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Difficulty in selective functionalization of the benzoic acid starting material. - Competing reactions at different positions on the aromatic ring.- Employ directing groups to control the regioselectivity of electrophilic substitution reactions. - Consider using a starting material that already possesses the desired substitution pattern.
Low yield in the formylation step. - Inefficient formylating agent or harsh reaction conditions leading to decomposition.- Explore milder formylation methods such as the Duff reaction or the Reimer-Tiemann reaction if applicable to the substrate. - Protect the hydroxyl group if it interferes with the formylation reaction.
Stage 3: Final Condensation to 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

This is a critical step involving the formation of the isoindolinone ring through the condensation of the two precursors.

Final_Condensation Precursors 2-Formyl-5-hydroxybenzoic acid + 3-Aminopiperidine-2,6-dione HCl Reaction_Conditions Reductive Amination Conditions (e.g., NaBH(OAc)3 or H2/Pd-C) Precursors->Reaction_Conditions Intermediate Intermediate (Schiff base/Amine) Reaction_Conditions->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product 3-(4-Hydroxy-1-oxoisoindolin-2-yl) piperidine-2,6-dione Cyclization->Final_Product

Figure 2. Key steps in the final condensation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product. - Incomplete formation of the intermediate Schiff base. - Inefficient reduction of the Schiff base. - Failure of the intramolecular cyclization. - Decomposition of starting materials or product under the reaction conditions.- For reductive amination, ensure anhydrous conditions to favor Schiff base formation. - Use a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and effective for this transformation.[1] - Alternatively, catalytic hydrogenation (H₂/Pd-C) can be employed. - The intramolecular cyclization to form the lactam is often spontaneous upon heating or can be promoted by a mild acid or base.
Formation of multiple byproducts. - Over-reduction of the carboxylic acid group. - Intermolecular side reactions. - Reaction of the hydroxyl group.- Use a selective reducing agent like NaBH(OAc)₃ that does not readily reduce carboxylic acids. - Consider protecting the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) if it is found to interfere with the reaction. The protecting group can be removed in a subsequent step. - Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.
Difficulty in purifying the final product. - The product is highly polar due to the hydroxyl group and the two amide functionalities. - The product may be poorly soluble in common organic solvents.- Use polar solvents for chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. - Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., formic acid or TFA) can be effective for purifying polar compounds.[2] - Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol, or acetonitrile) should be attempted.
Product appears as a racemate. - The chiral center at the 3-position of the piperidine-2,6-dione ring can be susceptible to racemization under harsh basic or acidic conditions.- If enantiopure product is desired, use mild reaction conditions for all steps. - Chiral purification can be achieved using chiral HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis?

A1: The final condensation and cyclization to form the isoindolinone ring is often the most challenging step. The success of this step depends on the careful choice of reaction conditions to promote the desired intramolecular reaction while minimizing side reactions.

Q2: Is it necessary to protect the hydroxyl group on the isoindolinone precursor?

A2: This depends on the specific reaction conditions used for the condensation. If a strong base or a highly reactive reagent is used that could deprotonate or react with the phenol, protection (e.g., as a benzyl ether) is advisable. However, under milder reductive amination conditions, protection may not be necessary. A small-scale trial reaction is recommended to determine the necessity of a protecting group strategy.

Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

A3: Thin-layer chromatography (TLC) using a polar solvent system (e.g., 10% methanol in dichloromethane) is useful for monitoring the reaction progress. For characterization, High-Performance Liquid Chromatography (HPLC) is essential for assessing purity. Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Q4: My final product is a brownish solid, not the expected white to light brown. What could be the cause?

A4: A brownish color can indicate the presence of impurities, possibly from decomposition or side reactions. It is important to ensure that all starting materials are pure and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the intermediates are sensitive to oxidation. Purification by column chromatography or recrystallization should be performed to obtain the pure compound. The use of activated carbon during recrystallization can also help to remove colored impurities.

Q5: What are the key safety precautions to take during this synthesis?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as strong acids, bases, and organic solvents, are hazardous. The final product and its intermediates are analogs of thalidomide and should be handled with extreme caution, especially by women of childbearing potential, as their teratogenic properties may not be fully known. All reactions should be performed in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This is a multi-step procedure starting from L-glutamine.

Step 1a: N-Boc Protection of L-Glutamine

  • Dissolve L-glutamine in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) to adjust the pH to ~9.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-glutamine.

Step 1b: Cyclization to N-Boc-3-aminopiperidine-2,6-dione [1]

  • Dissolve N-Boc-L-glutamine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step 1c: Deprotection to 3-Aminopiperidine-2,6-dione Hydrochloride [1]

  • Dissolve N-Boc-3-aminopiperidine-2,6-dione in a solution of HCl in methanol (e.g., 2 M).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 3-aminopiperidine-2,6-dione hydrochloride.

Protocol 2: Illustrative Final Condensation via Reductive Amination

This is a general procedure that may require optimization.

  • To a solution of 2-formyl-5-hydroxybenzoic acid (1.0 equivalent) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (TEA) (1.2 equivalents) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol for increased polarity).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

V. References

  • PubChem. 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. [Link]

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.

  • Shi, L., et al. (2012). Iridium-Catalyzed Reductive Lactamization: A Sustainable and Efficient Method for the Synthesis of Structurally Diverse Phthalimidines. Organic Letters, 14(7), 1876–1879.

  • Man, H. W., et al. (2003). 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (lenalidomide) and its analogues: potent inhibitors of TNF-alpha production. Journal of Medicinal Chemistry, 46(15), 3125-3127.

  • Zhu, Y., et al. (2011). Discovery of Lenalidomide as a Potent Inhibitor of Human Primary Monocyte-Derived Dendritic Cells. Journal of Medicinal Chemistry, 54(11), 3766-3774.

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.

  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Link]

Sources

Technical Support Center: Stability Guide for 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

[1][2]

Executive Summary: The "Golden Rules" of Stability

If you are reading this, you are likely observing inconsistent assay data (IC50 shifts) or disappearing peaks in LC-MS. This compound, a hydroxylated analog of Lenalidomide (often referred to as 4-OH-Lenalidomide or a Cereblon-binding ligand), possesses three distinct "degradation triggers."

Immediate Action Plan:

  • pH is the Enemy: Never store aqueous working solutions at pH > 7.0 for more than 2 hours.

  • Freeze Once, Thaw Once: Aliquot DMSO stocks immediately. Do not re-freeze.

  • Darkness is Mandatory: The phenolic moiety is light-sensitive.[1][2] Use amber vials.

Module 1: The Hydrolysis Hazard (Glutarimide Ring)

User Question: I prepared a 10 mM stock in DMSO, diluted it into PBS (pH 7.4) for my assay, and left it overnight at 4°C. By morning, 40% of the compound was gone. Why?

Technical Diagnosis: You are witnessing base-catalyzed hydrolysis of the glutarimide ring (piperidine-2,6-dione).[1][2] This ring is the essential pharmacophore for Cereblon (CRBN) binding.[3] At physiological pH (7.4) and above, the imide bond is susceptible to nucleophilic attack by hydroxide ions or water, causing the ring to open into a carboxylic acid (glutaramic acid derivative). This process is irreversible and destroys biological activity.

The Solution:

  • Buffer Selection: Avoid phosphate buffers (PBS) for long-term incubation if possible.[1][2] Citrate or Acetate buffers (pH 5.0–6.0) dramatically stabilize the ring.

  • Assay Timing: If you must use pH 7.4 (e.g., cell culture), add the compound immediately before the experiment. Do not "pre-incubate" the compound in media without cells.

Visualization: Hydrolysis Pathway

HydrolysisPathCompoundIntact Compound(Active CRBN Ligand)pH_HighpH > 7.0(Nucleophilic Attack)Compound->pH_HighExposureRingOpenHydrolyzed Product(Glutaramic Acid)pH_High->RingOpenImide Ring Opening(Irreversible)InactiveBiologically Inactive(Cannot bind CRBN)RingOpen->InactiveLoss of Function

Figure 1: The irreversible hydrolysis pathway driven by neutral-to-basic pH conditions.[1][2]

Module 2: Racemization (The Silent Variable)

User Question: My fresh stock inhibits cell growth with an IC50 of 10 nM. A stock left at Room Temperature (RT) for 24 hours has an IC50 of 50 nM. The LC-MS shows the correct mass.[1][2] What is happening?

Technical Diagnosis: You are observing chiral inversion (racemization) .[4] The carbon atom at the 3-position of the glutarimide ring (connecting the two ring systems) is chiral.

  • The (S)-enantiomer is typically the potent Cereblon binder.[2]

  • In solution, the acidic proton at the chiral center allows the compound to flip between (S) and (R) forms.

  • This happens spontaneously in aqueous solution, reaching a 50:50 racemic mixture (equilibrium) within hours at pH 7.4.

The Solution:

  • Acceptance: In biological systems (in vivo or cell culture), racemization is inevitable.

  • Stock Control: In DMSO (anhydrous), racemization is very slow. Keep stocks anhydrous.

  • QC Protocol: Use Chiral HPLC if you need to verify enantiomeric excess (ee). Standard C18 columns will not separate these isomers, hiding the degradation.

Module 3: Oxidative Degradation (The Phenol Factor)

User Question: My solution turned a faint yellow/brown color after a week. Is it still good?

Technical Diagnosis: Unlike standard Lenalidomide (which has an aniline amine), your compound has a phenolic hydroxyl group (4-Hydroxy). Phenols are electron-rich and prone to oxidation into quinones or coupling products, especially when exposed to:

  • Light (Photo-oxidation).[1][2]

  • Trace metals (Iron/Copper in buffers).

  • High pH (Phenolate formation increases oxidation risk).

The Solution:

  • Amber Glass: Strict requirement.[2]

  • Additives: If your assay tolerates it, add 100 µM EDTA to buffers to chelate trace metals that catalyze oxidation.

  • Inert Gas: Flush stock vials with Argon or Nitrogen before closing.[2]

Module 4: Recommended Storage & Formulation Protocols

Solvent Compatibility Table
SolventSuitabilityMax Conc.[2]Storage Stability (-20°C)Notes
DMSO Excellent ~50 mM> 6 MonthsHygroscopic. Keep tightly sealed.[1][2] Absorbed water triggers hydrolysis.[2]
Ethanol Poor< 5 mM< 1 WeekProne to solvolysis (ethanolysis) over time.
Water/PBS Forbidden N/AHoursRapid hydrolysis.[2] Only for immediate use.
PEG-400 Good~10 mMWeeksGood for animal formulation; avoid long-term storage.[1][2]
Step-by-Step Reconstitution Protocol
  • Weighing: Weigh the solid powder rapidly. The glutarimide ring is not hygroscopic, but the phenolic group can absorb moisture.

  • Dissolution: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%). Vortex until clear.

  • Aliquot: Immediately split into single-use aliquots (e.g., 20 µL).

    • Why? Every time you open a cold DMSO vial, condensation forms inside. This water will hydrolyze your compound next time you freeze it.[2]

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw once . Discard the remnant. Do not re-freeze.

Decision Tree for Troubleshooting

TroubleshootingProblemIssue ObservedMassLossMass/Peak Disappears?Problem->MassLossPotencyLossPotency Drop (Mass OK)?Problem->PotencyLossColorChangeYellowing/Browning?Problem->ColorChangeHydrolysisHydrolysis (Ring Open)Check pH & WaterMassLoss->HydrolysisYesRacemizationRacemization (S to R)Check Chiral PurityPotencyLoss->RacemizationYesOxidationPhenolic OxidationCheck Light/Air ExposureColorChange->OxidationYes

Figure 2: Diagnostic decision tree for identifying the root cause of instability.[1][2]

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

    • Context: Establishes the structural necessity of the glutarimide ring for CRBN binding.
  • Teo, S. K., et al. (2004). Chiral inversion of the second generation IMiD™ CC-4047 (ACTIMID™) in human plasma and phosphate-buffered saline.[1][2] Chirality, 15(4), 348-351. Link

    • Context: Defines the kinetics of racemization for immunomodul
  • Eriksson, T., et al. (1998). Hydrolysis of thalidomide in aqueous solution. Acta Pharmaceutica Suecica, 35, 375.

    • Context: Foundational work on the pH-dependent hydrolysis of the glutarimide ring.[2]

  • Bartlett, J. B., et al. (2004).[5] The evolution of thalidomide and its IMiD derivatives as anticancer agents.[6] Nature Reviews Cancer, 4, 314–322.[5] Link

    • Context: Discusses the chemical stability rel

Cell line specific responses to 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Common Aliases: 4-Hydroxy-Lenalidomide, Lenalidomide-4-OH, CRBN Ligand-OH Primary Application: E3 Ligase Ligand for PROTAC® development; Cereblon (CRBN) modulation.[1][2]

Product Profile & Mechanism of Action

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a functionalized analog of Lenalidomide.[1][2][3] While it retains the ability to bind Cereblon (CRBN) and induce the degradation of neosubstrates (e.g., IKZF1, IKZF3), its primary utility in modern drug discovery is as a precursor for Proteolysis Targeting Chimeras (PROTACs) . The hydroxyl group at the 4-position of the isoindolinone ring serves as a chemical handle for attaching linkers without significantly disrupting the glutarimide binding to the CRBN tri-tryptophan pocket.

Mechanism of Action (Interactive Diagram)

The following diagram illustrates the critical competition mechanism often used to validate PROTAC specificity. 4-Hydroxy-Lenalidomide competes with PROTACs for the CRBN binding site, preventing ternary complex formation.[1]

CRBN_Mechanism CRBN Cereblon (CRBN) (E3 Ligase Subunit) Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary Forms Complex Ligand 4-Hydroxy-Lenalidomide (Free Ligand) Ligand->CRBN High Affinity Binding (Competition) Ligand->Ternary BLOCKS Formation (If Pre-treated) PROTAC PROTAC Molecule PROTAC->CRBN Recruitment POI Target Protein (POI) PROTAC->POI Binding PROTAC->Ternary POI->Ternary Ubiquitination Poly-Ubiquitination & Proteasomal Degradation Ternary->Ubiquitination E2 Transfer

Caption: Mechanism of Action emphasizing the competitive inhibition of PROTAC-mediated ternary complex formation by 4-Hydroxy-Lenalidomide.

Cell Line Specificity & Compatibility Matrix

The response to 4-Hydroxy-Lenalidomide is dictated by the intrinsic CRBN expression levels and the presence of neosubstrates (IKZF1/Ikaros and IKZF3/Aiolos) in the specific cell line.

Cell LineTissue OriginCRBN LevelIKZF1/3 StatusApplication Notes
MM1.S Multiple MyelomaHigh High ExpressionGold Standard. Highly sensitive to IMiD-induced cytotoxicity.[1][2] Ideal for testing neosubstrate degradation.[1]
U266 Multiple MyelomaModerateModerateOften shows partial resistance compared to MM1.S; useful for studying differential sensitivity.[2]
HEK293T Kidney (Embryonic)Low Low/AbsentTransfection Host. Endogenous CRBN is often insufficient for robust assays.[2] Must overexpress CRBN for reliable ternary complex assays.
MOLT-4 T-Cell LeukemiaModerateHighUseful for non-myeloma IKZF degradation studies.[1][2]
KMS-11 Multiple MyelomaModerateHighOften used to model translocation t(4;14); generally sensitive but can develop resistance via CRBN downregulation.[1][2]

Experimental Protocols

Protocol A: Competition Assay (PROTAC Validation)

Objective: To prove that your PROTAC degrades the target protein via the CRBN pathway.

  • Preparation:

    • Seed cells (e.g., MM1.S or HeLa) at optimal density.

    • Prepare a 10 mM stock of 4-Hydroxy-Lenalidomide in DMSO.

  • Pre-treatment (Critical Step):

    • Treat cells with 10–20 µM 4-Hydroxy-Lenalidomide for 1 hour prior to adding the PROTAC.[1]

    • Note: A high excess (100x vs PROTAC concentration) is required to saturate the CRBN pocket.

  • PROTAC Addition:

    • Add your PROTAC (e.g., at DC50 concentration) without washing off the 4-Hydroxy-Lenalidomide.[1]

  • Incubation:

    • Incubate for the standard degradation time (usually 6–24 hours).

  • Readout:

    • Perform Western Blot.[1][4]

    • Success Criteria: The lane with [Ligand + PROTAC] should show rescued protein levels (no degradation) compared to the [PROTAC only] lane.

Protocol B: Solubilization & Handling

Issue: Users frequently report precipitation when diluting directly into aqueous media.[1]

  • Stock Solution: Dissolve powder in 100% DMSO .

    • Solubility Limit: ~50 mg/mL (approx. 190 mM).[2]

    • Storage: -20°C in aliquots (avoid freeze-thaw cycles).

  • Working Solution:

    • Do NOT dilute the DMSO stock directly into the cell culture plate if the concentration is high.

    • Step-down Dilution: Dilute the 10 mM stock 1:10 in culture media (intermediate 1 mM) before adding to the final well.

    • Max DMSO: Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Troubleshooting Guide (FAQ)

Q1: I see no degradation of Ikaros (IKZF1) in my HEK293 cells treated with 4-Hydroxy-Lenalidomide. Why?

Root Cause: HEK293 cells have very low endogenous levels of Cereblon and low basal levels of lymphoid transcription factors like Ikaros. Solution:

  • Switch to a relevant multiple myeloma line (e.g., MM1.S or H929 ).

  • If you must use HEK293 (e.g., for a HiBiT assay), you must co-transfect a CRBN expression plasmid and an IKZF1-reporter construct.[1]

Q2: The compound precipitates when I add it to the media at 100 µM.

Root Cause: "Solubility Shock."[1] The rapid transition from 100% DMSO to aqueous media causes the hydrophobic isoindolinone core to crash out. Solution:

  • Sonicate the working solution (in media) for 5 minutes if a precipitate forms.

  • Lower the working concentration. For competition assays, 10–20 µM is usually sufficient to block CRBN; 100 µM is often unnecessary and risks precipitation/toxicity.

Q3: Why does 4-Hydroxy-Lenalidomide show a "Hook Effect" in my ternary complex assay?

Root Cause: In AlphaLISA or TR-FRET assays measuring Ternary Complex formation (CRBN-PROTAC-POI), adding free ligand (4-Hydroxy-Lenalidomide) is expected to disrupt the signal.[1][2] Analysis:

  • If you are testing the ligand itself as a PROTAC anchor: High concentrations of the PROTAC will eventually saturate both CRBN and the POI independently, preventing them from meeting.

  • If you are using it as a blocker: A decrease in signal confirms the assay is specific to CRBN.

Q4: Can I use the 4-Amino analog (Lenalidomide) instead?

Answer: For biological competition (blocking CRBN), yes . Lenalidomide (4-amino) and 4-Hydroxy-Lenalidomide have similar binding affinities to the CRBN Tryptophan pocket.[1] However, if you are conducting Structure-Activity Relationship (SAR) studies for linker attachment, the electronic differences between the -OH (electron-donating, H-bond donor/acceptor) and -NH2 groups can slightly alter the exact orientation of the ligand in the pocket, potentially affecting "exit vector" suitability for PROTACs.[1]

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[5][6] Nature, 512(7512), 49–53. Link[2]

  • Gandhi, A. K., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN). British Journal of Haematology, 164(6), 811–821. Link[2]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11(8), 611–617. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] Link[2]

Sources

Technical Support Center: Optimizing CRBN Engagement for 4-Hydroxy-Lenalidomide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Analyst: Senior Application Scientist, Lead Discovery Topic: Troubleshooting & Optimization of Cereblon (CRBN) Binding Assays for 4-Hydroxy-Lenalidomide

Executive Summary

You are likely assaying 4-hydroxy-lenalidomide , a primary metabolite of lenalidomide (often formed via CYP1A2/CYP3A4 pathways). Unlike the parent compound, hydroxylated glutarimide derivatives often exhibit significantly reduced affinity for the CRBN tri-tryptophan pocket, or they possess altered solubility/permeability profiles that complicate standard assays.

This guide moves beyond generic protocols to address the specific physicochemical challenges of this analyte. We focus on maximizing signal-to-noise ratios to detect weak binding events and ensuring compound stability during incubation.

Module 1: Biochemical Assay Optimization (TR-FRET / FP)

Context: In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP), you are measuring the competition between your test compound (4-OH-Len) and a high-affinity tracer (e.g., Cy5-Thalidomide) for the CRBN-DDB1 complex.

The Core Challenge: Sensitivity for Weak Binders

If 4-hydroxy-lenalidomide has a


 in the micromolar range (vs. nanomolar for lenalidomide), standard assay windows will collapse.
Q: My IC50 curve is flat or shows very low displacement. Is the compound inactive?

A: Not necessarily. You may be operating in a "Tight-Binding" regime relative to the tracer, masking the weak competitor.

Troubleshooting Protocol:

  • Check Protein Concentration (

    
    ):  Ensure 
    
    
    
    is below the expected
    
    
    of your tracer. If you use 50 nM CRBN but your tracer
    
    
    is 5 nM, you are buffering the system. Lower CRBN to ~2–5 nM (if signal allows) to shift the equilibrium in favor of the weak competitor.
  • Tracer Optimization: Use a tracer concentration at or slightly below its

    
    . Excess tracer requires higher concentrations of 4-OH-Len to achieve displacement (Cheng-Prusoff equation dictates this).
    
  • Incubation Time: Weak binders often have fast

    
     rates. However, if the hydroxy group creates steric hindrance, the 
    
    
    
    might be slow. Extend incubation to 2 hours at room temperature to ensure equilibrium.
Q: The signal decreases at high compound concentrations, but the curve looks irregular (The Hook Effect).

A: This is likely compound aggregation or fluorescence interference , common with hydroxylated metabolites at high concentrations (>100 µM).

Solution:

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This disrupts colloidal aggregates.

  • Ratiometric Readout: Ensure you are analyzing the Ratio (665nm/620nm for TR-FRET), not just the acceptor channel, to normalize for inner-filter effects.

Visualizing the Competition Workflow

TR_FRET_Workflow cluster_conditions Optimization Criticals Tracer Fluorescent Tracer (Cy5-Thalidomide) CRBN CRBN-DDB1 Complex (Tb-labeled) Tracer->CRBN High Affinity Complex_High High FRET Signal (Tracer Bound) CRBN->Complex_High Default State TestCpd 4-OH-Lenalidomide (Weak Competitor) TestCpd->CRBN Competition (Requires High [C]) Complex_Low Low FRET Signal (Displaced) Complex_High->Complex_Low Successful Displacement Opt1 [Protein] < Tracer Kd Opt2 Buffer pH < 7.5

Caption: Logical flow of TR-FRET competition. Displacement of the high-affinity tracer by the weaker 4-OH-Lenalidomide requires precise stoichiometry to detect signal loss.

Module 2: Cellular Target Engagement (NanoBRET)

Context: Measuring binding in live cells (e.g., HEK293) using a NanoLuc-CRBN fusion and a cell-permeable tracer.

Q: I see binding in biochemical assays, but no engagement in NanoBRET. Why?

A: Permeability is the likely culprit. The hydroxylation of lenalidomide increases Topological Polar Surface Area (TPSA), potentially reducing passive diffusion across the cell membrane compared to the parent compound.

Diagnostic Steps:

  • Permeabilized Mode: Run the NanoBRET assay using digitonin to permeabilize the cells.

    • If signal returns: The compound binds CRBN but cannot enter the cell (Permeability issue).

    • If signal remains flat: The compound simply does not bind CRBN (Affinity issue).

  • Incubation Time: Hydrophilic metabolites may equilibrate slower. Increase incubation from 2 hours to 4 hours.

Q: The tracer signal is stable, but my compound IC50 is shifting between replicates.

A: This suggests intracellular metabolism or efflux .

  • Efflux Pumps: 4-hydroxy metabolites are often substrates for P-gp or BCRP. Co-treat cells with an efflux inhibitor (e.g., Verapamil) to see if potency stabilizes.

  • Metabolic Stability: The hydroxy group can be a handle for Phase II conjugation (glucuronidation) within the cell, rapidly deactivating the compound.

Module 3: Compound Handling & Stability

Context: The glutarimide ring (the pharmacophore) is susceptible to spontaneous hydrolysis in aqueous solution.

Q: How stable is 4-hydroxy-lenalidomide in assay buffer?

A: The glutarimide ring hydrolyzes at physiological pH (pH 7.4) with a half-life of approximately 8–24 hours, depending on temperature. The presence of the electron-withdrawing hydroxy group may accelerate this ring-opening, rendering the compound inactive .

Stability Protocol:

Parameter Recommendation Reason
Buffer pH pH 7.0 - 7.2 Hydrolysis is base-catalyzed. Avoid pH > 7.5.
Solvent DMSO (anhydrous) Store stocks in 100% DMSO at -20°C. Do not freeze-thaw aqueous dilutions.
Temperature 4°C Setup Prepare plates on ice. Move to RT only for the final incubation.

| DTT/Reducing Agents | Maintain ~1 mM | Prevents oxidation of CRBN cysteines (critical for Zn-finger integrity), though less relevant for the ligand itself. |

Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures specifically for 4-hydroxy-lenalidomide.

Troubleshooting_Tree Start Problem: No/Low Displacement Check_Conc Is [Compound] > 100 µM? Start->Check_Conc Solubility Check Solubility/Aggregates Add 0.01% Triton X-100 Check_Conc->Solubility Yes Sensitivity Check Assay Sensitivity Check_Conc->Sensitivity No Biochem Reduce [Protein] to < 5nM Check Tracer Kd Sensitivity->Biochem Biochemical (TR-FRET) Cell Run Permeabilized Assay (Digitonin) Sensitivity->Cell Cellular (NanoBRET) Perm_Res Perm_Res Cell->Perm_Res Signal Restored? Perm_Issue Perm_Issue Perm_Res->Perm_Issue Yes (Permeability Issue) Aff_Issue Aff_Issue Perm_Res->Aff_Issue No (True Low Affinity)

Caption: Step-by-step diagnostic flow for isolating affinity vs. solubility vs. permeability issues.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

  • Promega Corporation. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN Technical Manual.

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322.

Technical Support Center: Scaling Up Production of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1061604-41-8), a key intermediate and a significant derivative in the landscape of immunomodulatory drugs.[1][2][3] This guide is designed to provide troubleshooting assistance and address frequently asked questions encountered during the production of this valuable compound. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of its synthesis, from bench-scale experiments to large-scale manufacturing.

I. Introduction to the Synthetic Landscape

The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, often referred to as a hydroxylated analog of Pomalidomide, typically follows a convergent synthesis strategy. This involves the preparation of a substituted isoindolinone precursor and its subsequent coupling with the piperidine-2,6-dione moiety. A common starting material for the isoindolinone portion is a derivative of 3-hydroxyphthalic acid, such as METHYL 3-HYDROXY-2-METHYLBENZOATE.[4] The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A Substituted Phthalic Acid Derivative (e.g., 3-Hydroxyphthalic Acid) B Activation & Cyclization A->B e.g., Esterification, Halogenation C Substituted Isoindolinone B->C E Coupling Reaction C->E D 3-Aminopiperidine-2,6-dione D->E F Crude 3-(4-Hydroxy-1-oxoisoindolin-2-yl) piperidine-2,6-dione E->F Formation of isoindolinone-piperidinedione bond G Purification F->G e.g., Recrystallization, Chromatography H Final Pure Product G->H

Caption: Generalized synthetic workflow for 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis and scale-up of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Problem 1: Low Yield in the Coupling Step

Question: We are experiencing significantly lower than expected yields during the coupling of the substituted isoindolinone with 3-aminopiperidine-2,6-dione. What are the potential causes and how can we optimize this reaction?

Answer:

Low yields in the coupling step are a common hurdle. The nucleophilicity of the amine in 3-aminopiperidine-2,6-dione and the reactivity of the isoindolinone precursor are critical. Here are the primary factors to investigate:

  • Incomplete Activation of the Isoindolinone Precursor: If your synthesis involves the formation of an intermediate like a bromo- or chloro-methyl derivative of the isoindolinone, incomplete conversion will directly impact the yield.

    • Solution: Monitor the activation step closely using techniques like TLC or HPLC to ensure complete consumption of the starting material before proceeding with the coupling reaction. Consider optimizing the reaction time, temperature, or the stoichiometry of the activating agent.

  • Side Reactions of 3-Aminopiperidine-2,6-dione: This reagent can be prone to self-condensation or degradation under harsh conditions.

    • Solution: Ensure the 3-aminopiperidine-2,6-dione is of high purity. It is often used as a hydrochloride salt, which requires careful neutralization. The choice of base is crucial; a non-nucleophilic organic base like triethylamine or diisopropylethylamine is recommended to avoid competing reactions.

  • Suboptimal Reaction Conditions: The solvent, temperature, and reaction time play a pivotal role.

    • Solution: A polar aprotic solvent like DMF or DMSO is often used to facilitate the dissolution of the reactants. However, be aware that DMF can decompose at elevated temperatures in the presence of primary amines, leading to formylation byproducts.[5] A solvent screen to identify a more suitable medium might be necessary for scale-up. Temperature control is also critical; while higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. An optimization study (Design of Experiments - DoE) is highly recommended to find the optimal balance.

Experimental Protocol: Optimization of the Coupling Reaction

  • Reactant Quality Check: Verify the purity of the substituted isoindolinone precursor and 3-aminopiperidine-2,6-dione HCl by HPLC and NMR.

  • Base Screening: Set up small-scale reactions using different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine, N,N-dimethylaniline) at a fixed stoichiometry (e.g., 2.2 equivalents).

  • Solvent Screening: Evaluate the reaction in different polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile).

  • Temperature Optimization: For the most promising base-solvent combination, run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) and monitor the progress by HPLC.

  • Stoichiometry Adjustment: Investigate the effect of varying the molar ratio of the coupling partners. A slight excess of the more stable reactant might be beneficial.

ParameterRange to InvestigateRationale
Base Triethylamine, DIPEANon-nucleophilic to avoid side reactions.
Solvent DMF, DMSO, AcetonitrileSolubilizes reactants.
Temperature 60 - 100 °CBalances reaction rate and stability.
Reactant Ratio 1:1 to 1:1.2Drives the reaction to completion.
Problem 2: Impurity Profile and Purification Challenges

Question: We are observing several impurities in our crude product, making purification difficult, especially at a larger scale. What are the likely impurities and what purification strategies are most effective?

Answer:

The impurity profile can be complex and is highly dependent on the specific synthetic route. However, some common impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of the isoindolinone precursor and 3-aminopiperidine-2,6-dione in the crude product.

  • Side-Products from the Coupling Reaction: These can include byproducts from the decomposition of the solvent (e.g., formylated adducts if using DMF at high temperatures) or self-condensation of the reactants.

  • Over-alkylation/acylation Products: If the isoindolinone precursor has other reactive sites, multiple additions of the piperidinedione moiety could occur.

  • Process-related Impurities: These can originate from reagents, catalysts, or solvents used in the synthesis.

Purification Strategies:

  • Recrystallization: This is often the most scalable and cost-effective method for purification. The challenge lies in finding a suitable solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while leaving impurities dissolved.

    • Recommended Solvents to Screen: Mixtures of a polar solvent (like DMF, DMSO, or an alcohol) with an anti-solvent (like water, isopropanol, or ethyl acetate) are often effective. A patent for the related compound Pomalidomide suggests purification by suspending in a solvent like DMSO and then adding an anti-solvent such as acetone or methanol.

  • Slurry Washes: Washing the crude solid with a solvent in which the product is poorly soluble can effectively remove more soluble impurities.

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and challenging to scale up. It should be considered as a final polishing step if high purity is not achievable by recrystallization alone.

Troubleshooting Purification

Purification_Troubleshooting Start Crude Product with Impurities Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Check Purity (HPLC) Recrystallization->Purity_Check1 Slurry_Wash Perform Slurry Wash Purity_Check1->Slurry_Wash Purity < 99.5% Final_Product Pure Product Purity_Check1->Final_Product Purity > 99.5% Purity_Check2 Check Purity (HPLC) Slurry_Wash->Purity_Check2 Chromatography Consider Column Chromatography Purity_Check2->Chromatography Purity < 99.5% Purity_Check2->Final_Product Purity > 99.5% Chromatography->Final_Product

Caption: Decision tree for the purification of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: As with any chemical synthesis, a thorough safety review is essential before scaling up. Key considerations for this process include:

  • Handling of Reagents: Some of the reagents, such as halogenating agents (e.g., NBS, SOCl₂) and strong bases, are corrosive and/or toxic. Ensure proper personal protective equipment (PPE) is used and that the reactions are carried out in a well-ventilated area.

  • Thermal Stability: The coupling reaction is often performed at elevated temperatures. It is crucial to understand the thermal stability of the reactants, products, and intermediates to prevent runaway reactions. Differential Scanning Calorimetry (DSC) can be a valuable tool for assessing thermal hazards.

  • Solvent Safety: Many of the solvents used (e.g., DMF, DMSO) have specific handling requirements and potential health hazards. Consult the Safety Data Sheets (SDS) for all materials used.

Q2: How does the hydroxyl group on the isoindolinone ring affect the stability of the final product compared to Pomalidomide?

A2: The phenolic hydroxyl group in 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can introduce stability challenges not present in Pomalidomide (which has an amino group). Phenols are susceptible to oxidation, which can lead to the formation of colored impurities over time, especially in the presence of air, light, or metal ions. The stability of the related compound, Lenalidomide, has been studied, and it was found to be sensitive to oxidation under peroxide stress conditions.[6]

  • Mitigation Strategies:

    • Store the final product under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the compound from light.

    • During the final isolation and drying steps, use moderate temperatures to minimize thermal degradation.

Q3: Are there any specific analytical methods recommended for in-process control and final product analysis?

A3: Robust analytical methods are critical for ensuring the quality and consistency of your product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress, identifying and quantifying impurities, and determining the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Q4: What are the key considerations for choosing the right starting material for the isoindolinone core?

A4: The choice of starting material for the isoindolinone core is a critical decision that will impact the entire synthesis.

  • Availability and Cost: For large-scale production, the starting material should be readily available from commercial suppliers at a reasonable cost.

  • Number of Synthetic Steps: A starting material that is closer in structure to the final isoindolinone will require fewer synthetic steps, which generally leads to a higher overall yield and lower cost.

  • Introduction of the Hydroxyl Group: The strategy for introducing the hydroxyl group is a key consideration. Starting with a pre-hydroxylated phthalic acid derivative (e.g., 3-hydroxyphthalic acid) is one option. Another approach is to use a precursor with a group that can be converted to a hydroxyl group later in the synthesis (e.g., a methoxy group that can be demethylated). The latter approach may require an additional deprotection step but could be advantageous if the free hydroxyl group interferes with earlier reactions.

IV. References

  • PubChem. (n.d.). 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • New Drug Approvals. (2019, September 27). LENALIDOMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide. Retrieved from

  • Google Patents. (n.d.). METHOD FOR PREPARING LENALIDOMIDE - European Patent Office - EP 3789385 A1. Retrieved from

  • PubMed. (2015, July 6). Stability of Lenalidomide Suspension After Preparation by a Simple Suspension Method for Enteral Tube Administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015057043A1 - A process for the preparation of lenalidomide. Retrieved from

  • Google Patents. (n.d.). CN103724323B - The preparation method of pomalidomide. Retrieved from

  • ResearchGate. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20170260157A1 - Process for preparation and purification of pomalidomide. Retrieved from

  • The Royal Society of Chemistry. (2021, February 3). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023, February 28). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]

Sources

Navigating the Cellular Maze: A Technical Guide to Enhancing the Permeability of 4-Hydroxy-Lenalidomide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on 4-hydroxy-lenalidomide and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cellular permeability. Poor membrane passage is a common hurdle in the development of otherwise promising therapeutic agents. Here, we provide in-depth, experience-driven insights and actionable troubleshooting strategies to help you enhance the cellular uptake of your 4-hydroxy-lenalidomide derivatives.

Introduction: The Permeability Predicament of a Key Metabolite

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, exerts its therapeutic effects by modulating the activity of the E3 ubiquitin ligase cereblon (CRBN)[1][2]. Its hydroxylated metabolite, 4-hydroxy-lenalidomide, is a molecule of significant interest. However, the introduction of a hydroxyl group, while potentially offering new avenues for therapeutic activity and derivatization, often comes at the cost of reduced cellular permeability. This is primarily due to an increase in polarity and hydrogen bond donor capacity, which can hinder passive diffusion across the lipophilic cell membrane[3].

According to the Biopharmaceutics Classification System (BCS), lenalidomide itself is classified as a Class 3 substance, characterized by high solubility but low permeability[4]. The addition of a hydroxyl group to create 4-hydroxy-lenalidomide is likely to exacerbate this permeability issue. This guide will equip you with the knowledge and experimental frameworks to systematically address and overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular permeability of my 4-hydroxy-lenalidomide derivative unexpectedly low?

A1: The low permeability of your 4-hydroxy-lenalidomide derivative is likely attributable to the physicochemical properties conferred by the hydroxyl group. This functional group increases the molecule's polarity and its capacity to form hydrogen bonds with the aqueous environment, both of which are energetically unfavorable for partitioning into the lipid bilayer of the cell membrane. Small molecules primarily cross the cell membrane via passive diffusion, a process governed by a molecule's lipophilicity[5]. The addition of a polar hydroxyl group decreases lipophilicity, thereby hindering this primary route of cellular entry.

Q2: What are the first steps I should take to assess the permeability of my compound?

A2: A two-tiered approach is recommended, starting with a high-throughput, non-cell-based assay, followed by a more complex, cell-based model.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent initial screening tool that assesses a compound's ability to passively diffuse across an artificial lipid membrane[6][7]. It is cost-effective and provides a rapid assessment of transcellular permeability, helping you to quickly rank compounds in your library.

  • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption[8][9]. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express relevant transporters[8]. This assay provides a more comprehensive picture of permeability, including passive diffusion, active transport, and the potential for efflux[10].

A comparison of the results from both assays can be highly informative. For instance, if a compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it may be a substrate for efflux pumps expressed by the Caco-2 cells[6].

Q3: How can I chemically modify my 4-hydroxy-lenalidomide derivative to improve its permeability?

A3: The most common and effective strategy is to transiently mask the polar hydroxyl group using a prodrug approach[11][12]. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound[11]. For a hydroxyl group, this typically involves creating an ester, carbonate, or ether linkage with a lipophilic moiety. The goal is to create a more lipophilic prodrug that can readily cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, will cleave the promoiety, releasing the active 4-hydroxy-lenalidomide.

Q4: What are some potential pitfalls when using the Caco-2 assay, and how can I avoid them?

A4: The Caco-2 assay, while powerful, has several potential challenges:

  • Cell Monolayer Integrity: It is crucial to ensure the formation of a confluent monolayer with well-established tight junctions. This is typically assessed by measuring the Transepithelial Electrical Resistance (TEER)[13]. Low TEER values indicate a leaky monolayer, which will lead to inaccurate permeability measurements.

  • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to an underestimation of its absorptive potential[14]. To investigate this, you can perform the assay in the presence and absence of a known P-gp inhibitor, such as verapamil[10].

  • Compound Solubility: Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate concentration measurements and an underestimation of permeability. It is essential to determine the aqueous solubility of your compound beforehand and ensure that the concentrations used in the assay are below the solubility limit[15].

Troubleshooting Guides

Issue 1: Consistently Low Permeability in PAMPA Assay
Potential Cause Troubleshooting Step Rationale
High Polarity The compound is inherently too polar for passive diffusion.The hydroxyl group on your 4-hydroxy-lenalidomide derivative significantly increases its polarity.
Action: Implement a prodrug strategy by masking the hydroxyl group with a lipophilic promoiety (e.g., an ester).[11]This will increase the compound's lipophilicity, facilitating its partitioning into the artificial lipid membrane.
Incorrect pH of Buffer The ionization state of the compound is not optimal for passive diffusion.The permeability of ionizable compounds is highly dependent on the pH of the surrounding environment, as the neutral species is typically more permeable.[16]
Action: Measure the pKa of your compound and perform the PAMPA assay at a pH where the compound is predominantly in its neutral form.Maximizing the concentration of the more lipophilic, un-ionized species will enhance passive diffusion.
Issue 2: High PAMPA Permeability but Low Caco-2 Permeability
Potential Cause Troubleshooting Step Rationale
Active Efflux The compound is a substrate for efflux transporters (e.g., P-gp) expressed on Caco-2 cells.Efflux pumps actively transport substrates out of the cell, reducing net absorption.[14]
Action: Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[14] Conduct the assay in the presence of a known efflux inhibitor like verapamil.[10]An increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
Poor Compound Recovery The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells.Low recovery can lead to an underestimation of the apparent permeability.[15]
Action: Quantify the compound concentration in both the donor and receiver compartments, as well as in cell lysates, at the end of the experiment to calculate mass balance.A mass balance below 80-90% suggests binding or metabolism, which needs to be addressed, for example, by using low-binding plates or inhibiting metabolic enzymes.
Issue 3: Inconsistent or Non-Reproducible Caco-2 Assay Results
Potential Cause Troubleshooting Step Rationale
Variable Monolayer Integrity Inconsistent Caco-2 cell culture and differentiation practices.A well-formed and consistent cell monolayer is the foundation of a reliable Caco-2 assay.[13]
Action: Standardize your cell culture protocol, including seeding density, media changes, and differentiation time (typically 21 days).[8] Always measure TEER values before each experiment to ensure monolayer integrity. Discard any monolayers that do not meet your established TEER criteria.This will ensure that the barrier function of your cell monolayers is consistent across experiments.
Mycoplasma Contamination Mycoplasma can alter cell morphology and function, affecting permeability.Mycoplasma contamination is a common and often undetected problem in cell culture that can lead to unreliable results.
Action: Regularly test your Caco-2 cell stocks for mycoplasma contamination using a reliable detection kit (e.g., PCR-based).Maintaining a mycoplasma-free cell culture is critical for the integrity of your experimental data.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your 4-hydroxy-lenalidomide derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (non-binding surface)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Donor Plate: Carefully apply 5 µL of the phospholipid solution to the filter of each well of the donor plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solutions: Dilute the test and reference compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be less than 1%.

  • Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.

  • Carefully place the donor plate onto the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly at room temperature on a plate shaker at a gentle speed (e.g., 50 rpm) for 4-16 hours.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where:

    • [Drug]acceptor is the drug concentration in the acceptor well.

    • [Drug]equilibrium is the theoretical equilibrium concentration.

    • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the filter.

    • Time is the incubation time in seconds.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for performing a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 20% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Test and reference compounds

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within your predetermined acceptable range (typically >200 Ω·cm²).

  • Assay Preparation: Wash the monolayers twice with pre-warmed transport buffer. Equilibrate the cells in transport buffer for 30 minutes at 37°C.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Add the test compound solution to the apical (upper) chamber. b. Add fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Add the test compound solution to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. Follow the same incubation and sampling procedure as for the A to B direction, taking samples from the apical chamber.

  • Analysis: Determine the concentration of the compound in all collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber. ER = Papp (B to A) / Papp (A to B)

Visualizations

Experimental_Workflow cluster_0 Initial Permeability Assessment cluster_1 Comprehensive Permeability & Efflux cluster_2 Chemical Modification Strategy PAMPA_Assay PAMPA Assay (Passive Diffusion) PAMPA_Result Low Papp? PAMPA_Assay->PAMPA_Result Caco2_Assay Bidirectional Caco-2 Assay (Passive + Active Transport) PAMPA_Result->Caco2_Assay No Prodrug_Synthesis Prodrug Synthesis (Mask Hydroxyl Group) PAMPA_Result->Prodrug_Synthesis Yes Caco2_Result Low Papp (A-B)? Efflux Ratio > 2? Caco2_Assay->Caco2_Result Caco2_Result->Prodrug_Synthesis Yes Proceed Proceed with Further Development Caco2_Result->Proceed No Re-evaluate Re-evaluate Permeability (PAMPA & Caco-2) Prodrug_Synthesis->Re-evaluate Re-evaluate->PAMPA_Assay Start 4-Hydroxy-Lenalidomide Derivative Start->PAMPA_Assay

Caption: A workflow for assessing and improving the cellular permeability of 4-hydroxy-lenalidomide derivatives.

Prodrug_Strategy Molecule 4-Hydroxy-Lenalidomide (Poor Permeability) Prodrug Lipophilic Prodrug (Enhanced Permeability) Molecule->Prodrug Chemical Modification (e.g., Esterification) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Active_Drug 4-Hydroxy-Lenalidomide (Released Intracellularly) Cell_Membrane->Active_Drug Intracellular Enzymatic Cleavage

Sources

Technical Support Center: Reducing Non-Specific Binding of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

[1]

Subject: Troubleshooting Guide for Cereblon (CRBN) Ligand Handling & Assay Optimization Molecule ID: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Commonly: 4-Hydroxy-Lenalidomide) Application: Targeted Protein Degradation (PROTAC® Linker/Warhead Design)[1]

Executive Summary & Diagnostic Triage

User Warning: Before assuming signal loss or background noise is due solely to Non-Specific Binding (NSB), you must rule out hydrolytic instability .

This molecule contains a glutarimide ring , which is chemically labile.[2] At physiological pH (7.[1]4) and above, the glutarimide ring undergoes hydrolysis, opening to form a carboxylic acid. This degradation product does not bind Cereblon (CRBN), leading to a "loss of signal" often misdiagnosed as surface adsorption (stickiness).

Diagnostic Workflow

Use the following logic flow to determine if your issue is NSB or Chemical Instability.

Troubleshooting_WorkflowStartProblem: Signal Loss / High BackgroundCheck_pHStep 1: Check Buffer pHStart->Check_pHIs_BasicIs pH > 7.2?Check_pH->Is_BasicHydrolysisHigh Risk: Glutarimide Hydrolysis(Ring Opening)Is_Basic->HydrolysisYesIs_AcidicIs pH < 7.2?Is_Basic->Is_AcidicNoAction_AcidAction: Lower pH to 6.5-7.0or measure immediatelyHydrolysis->Action_AcidCheck_SurfaceStep 2: Surface Adsorption CheckIs_Acidic->Check_SurfacePlastic_LossCompound loss inplastic reservoir?Check_Surface->Plastic_LossNSB_PlasticIssue: Plasticware AdsorptionPlastic_Loss->NSB_PlasticYesProtein_NoiseIssue: Protein NSB (SPR/BLI)Plastic_Loss->Protein_NoiseNoAction_PluronicAction: Add 0.01% Pluronic F-127Use NBS PlatesNSB_Plastic->Action_PluronicAction_SaltAction: Increase Ionic StrengthAdd Tween-20Protein_Noise->Action_Salt

Caption: Diagnostic logic to distinguish between glutarimide hydrolysis (chemical instability) and physical non-specific binding.

Critical Protocol: Preventing Surface Adsorption (Plasticware)

The 4-hydroxy-lenalidomide motif is moderately lipophilic, but when conjugated into a PROTAC, the resulting molecule often violates Lipinski's Rule of 5 (Molecular Weight > 800 Da, cLogP > 5), causing massive adherence to polypropylene and polystyrene.

Recommended Buffer Additives

Standard Tween-20 is often insufficient for PROTACs.[1] Pluronic F-127 is the industry standard for minimizing loss to plasticware.[1]

AdditiveConcentrationMechanismRecommendation
Pluronic F-127 0.005% – 0.1% Forms a hydrophilic "brush" layer on hydrophobic surfaces, preventing adsorption.[1]Highly Recommended for all reservoirs and assay plates.[1]
CHAPS 0.5% – 1%Zwitterionic detergent; maintains protein solubility without denaturing CRBN.[1]Use if Pluronic fails or interferes with downstream readout.[1]
DMSO 1% – 2%Increases solubility of the ligand.Mandatory. Ensure final assay concentration is <2% to avoid CRBN unfolding.[1]
Step-by-Step: Low-Loss Handling Protocol
  • Stock Preparation: Dissolve the 4-hydroxy-lenalidomide derivative in 100% DMSO to 10–50 mM. Store at -20°C or -80°C. Do not store in aqueous buffer.

  • Intermediate Dilution: Never dilute directly from 100% DMSO into pure water.[1] Dilute into a buffer containing 0.01% Pluronic F-127 .

    • Why? Diluting into pure water causes "crashing out" of hydrophobic compounds, forming micro-aggregates that stick to pipette tips.

  • Plate Selection: Use Non-Binding Surface (NBS) microplates (e.g., Corning NBS or Greiner Non-Binding).[1]

    • Avoid: Standard tissue-culture treated plates (which are negatively charged and sticky).[1]

Biophysical Assay Optimization (SPR / BLI)

When measuring binding to Cereblon (CRBN) via Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), this ligand often exhibits "square wave" binding or sticky dissociation curves.

The "Sticky Ligand" Buffer Recipe

Standard HBS-P+ buffer is often insufficient.[1] Use this optimized formulation:

  • Base: 20 mM HEPES or Phosphate, pH 7.0 (Avoid pH > 7.4 to prevent hydrolysis).

  • Salt: 150 mM NaCl (Standard)

    
    Increase to 250–300 mM NaCl  if background is high.
    
  • Surfactant: 0.05% Tween-20 + 0.005% Pluronic F-127 .[1]

  • Additive: 1–2% DMSO (Must match running buffer and sample exactly).[1]

Reference Channel Strategy

You cannot rely on an empty reference channel.[1] The phenol group on the 4-position can form hydrogen bonds with the carboxymethyl dextran matrix of CM5 chips.

  • Active Channel: Immobilized CRBN (or DDB1-CRBN complex).[1]

  • Reference Channel: Immobilize a "dummy" protein (e.g., Neutravidin or an irrelevant IgG) to mimic the protein surface density.

    • Why? This subtracts the NSB component of the ligand binding to the protein surface, not just the dextran matrix.

  • Competition Check: Inject the ligand + 100 µM free Thalidomide .

    • If the signal does not disappear, the binding is non-specific (off-target).

Chemical Context: The Glutarimide Liability

Users often confuse "low affinity" with "degradation."[1] The glutarimide ring in 4-hydroxy-lenalidomide is susceptible to base-catalyzed hydrolysis.[1]

Stability Data & Handling
  • Half-life at pH 7.4: ~8–10 hours at 37°C.[1]

  • Half-life at pH 8.0: < 2 hours.[1]

  • Result: Ring opening generates a dicarboxylic acid derivative that does not bind CRBN .[1]

Corrective Action:

  • Keep assay duration short (< 2 hours).

  • If long incubations are required (e.g., overnight cellular assays), accept that effective concentration decreases over time.

  • Chemical Alternative: If your project permits, consider Phenyl-Glutarimide or Dihydrouracil analogs.[1] These modifications replace the hydrolytically unstable imide while retaining CRBN affinity [1].

Frequently Asked Questions (FAQ)

Q: My compound precipitates when I add it to the assay buffer. Is this NSB? A: No, this is solubility failure. 4-hydroxy-lenalidomide derivatives are poorly soluble in water.[1] Ensure your buffer contains at least 0.01% Pluronic F-127 before adding the compound.[1] Pre-dilute the compound in DMSO, then spike into the surfactant-containing buffer.

Q: I see binding to my reference channel in SPR. How do I stop it? A: If using a CM5 (dextran) chip, the ligand may be partitioning into the dextran. Switch to a planar chip (e.g., Cytiva C1 or Bio-Rad GLM) which has no dextran matrix, significantly reducing hydrophobic trapping of the ligand [2].

Q: Can I use BSA to block NSB? A: Use caution. Albumin (BSA/HSA) has hydrophobic pockets that bind many small molecules (the "albumin sponge" effect). If you add 0.1% BSA, your ligand might bind the BSA instead of CRBN, lowering your apparent potency. We recommend Pluronic F-127 over BSA for small molecule assays.[1]

References

  • Min, J., et al. (2021).[1] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. PubMed Central.[1]

  • Reichert Technologies. (2014).[1] Reducing Non-Specific Binding in Surface Plasmon Resonance. Reichert SPR.[1]

  • Bartlett, J.B., et al. (2004).[1][3] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer.[1][3]

  • PubChem. Compound Summary: 3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.[1] National Library of Medicine.[1]

Validation & Comparative

Comparing PROTACs built with 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione vs. pomalidomide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

Introduction: The Critical Choice of an E3 Ligase Ligand

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of the E3 ligase and its corresponding ligand is a cornerstone of PROTAC design, profoundly influencing the resulting degrader's potency, selectivity, and pharmacological properties.

Among the hundreds of E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse for PROTAC development.[1][] Its recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs). This guide provides a detailed, head-to-head comparison of two prominent CRBN ligands used in PROTAC construction: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (a hydroxylated derivative of thalidomide, hereafter referred to as 4-hydroxythalidomide ) and pomalidomide . We will dissect their structural nuances, explore the causal impact on PROTAC performance, and provide validated experimental protocols for their evaluation.

Mechanism of Action: Hijacking the CRL4-CRBN Complex

Both 4-hydroxythalidomide and pomalidomide-based PROTACs function by inducing the formation of a key ternary complex, bringing together the POI and the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] This proximity enables the E2 conjugating enzyme to transfer ubiquitin molecules onto the POI, marking it for degradation by the 26S proteasome. The stability and conformation of this ternary complex are critical determinants of degradation efficiency.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation CRBN CRBN PROTAC->CRBN Recruits CUL4 CUL4-DDB1 E3 Ligase Complex CRBN->CUL4 Part of Ub Ubiquitin (Ub) CUL4->Ub Poly-ubiquitination E2 E2 Enzyme CUL4->E2 Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC mechanism of action.

Molecular and Performance Comparison

While both ligands share the glutarimide ring essential for CRBN binding, their key difference lies in the substitution on the phthalimide (or isoindolinone) ring: a hydroxyl group for 4-hydroxythalidomide versus an amino group for pomalidomide. This subtle change has significant downstream consequences.

Feature4-HydroxythalidomidePomalidomideRationale and Implications
CRBN Binding Affinity ModerateHighPomalidomide generally exhibits a higher intrinsic affinity for CRBN. However, extremely high affinity can sometimes be detrimental, contributing to the "hook effect" where binary POI-PROTAC or CRBN-PROTAC complexes dominate at high concentrations, preventing efficient ternary complex formation.
Neo-substrate Profile Can induce degradation of native CRBN neo-substrates (e.g., IKZF1, SALL4).Potently induces degradation of native CRBN neo-substrates.The IMiD moiety itself acts as a "molecular glue." This can be a double-edged sword: while beneficial in certain cancers like multiple myeloma, it represents an off-target effect in other contexts.[][5] Pomalidomide's higher potency often translates to more pronounced neo-substrate degradation.
Synthetic Handle The hydroxyl group provides a convenient and versatile attachment point for linkers via ether or ester linkages.[6]The amino group can be functionalized, but linker attachment is commonly achieved by modifying other positions on the phthalimide ring (e.g., C5) to preserve CRBN binding and modulate off-target effects.[3][5]The choice of synthetic route can be influenced by the desired linker chemistry and overall PROTAC architecture. The C5 position is often preferred for linker attachment to minimize disruption of neo-substrate interactions.[5]
Physicochemical Properties Contributes to a slightly more polar PROTAC.Contributes to a slightly less polar PROTAC compared to the hydroxylated version.Both ligands are relatively small, which is advantageous for maintaining drug-like properties (e.g., lower molecular weight) in the final PROTAC molecule compared to larger E3 ligands like those for VHL.[]

Head-to-Head Experimental Evaluation Workflow

Experimental_Workflow cluster_biophysical Biophysical & Biochemical Validation cluster_cellular Cellular Characterization start Design & Synthesize PROTACs (POI-Linker-4HT vs. POI-Linker-Pom) ternary Step 1: Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) - Assess formation & stability start->ternary degradation Step 2: On-Target Degradation Assay (Western Blot / In-Cell Western) - Determine DC50 and Dmax ternary->degradation Confirms PROTAC can bridge POI and CRBN off_target Step 3: Off-Target Profiling (Western Blot for IKZF1/GSPT1) - Quantify neo-substrate degradation degradation->off_target Confirms on-target activity in cells viability Step 4: Functional Cellular Assay (e.g., Cell Viability, Apoptosis) - Link degradation to phenotype (IC50) off_target->viability Assesses specificity end Select Lead Candidate viability->end Confirms desired biological outcome

Caption: A logical workflow for comparing PROTAC candidates.

Experimental Protocols

Ternary Complex Formation Assay (Cell-Based NanoBRET™)

Causality: This assay is a critical first step to confirm that the PROTAC can physically bridge the POI and CRBN inside a living cell, which is the prerequisite for subsequent degradation.[7] It provides insights into the stability and cooperativity of the ternary complex.

Methodology:

  • Cell Preparation: Co-transfect HEK293T cells with two plasmids: one expressing the POI fused to NanoLuc® luciferase (the energy donor) and another expressing HaloTag®-CRBN (the energy acceptor).

  • Compound Preparation: Prepare a serial dilution of the PROTACs (4-hydroxythalidomide-based and pomalidomide-based) and relevant controls (e.g., POI inhibitor alone, free E3 ligand).

  • Assay Execution:

    • Plate the transfected cells in a 96-well assay plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to label the CRBN fusion protein.

    • Add the serially diluted PROTACs and controls to the wells.

    • Incubate for the desired time (e.g., 2-4 hours) at 37°C.

    • Add the Nano-Glo® Substrate.

  • Data Acquisition: Read the plate on a luminometer capable of simultaneously measuring donor emission (~460 nm) and acceptor emission (~618 nm).

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve. The characteristic "hook effect" may be observed at high concentrations.[7]

On-Target Protein Degradation Assay (Western Blot)

Causality: This experiment directly measures the functional consequence of ternary complex formation: the degradation of the target protein. It is the definitive method for quantifying a PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[8]

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC for a set duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[9]

Off-Target Neo-substrate Degradation Assay

Causality: This is a crucial self-validating step to assess the selectivity of the PROTAC. Because the CRBN ligand itself can induce degradation of proteins like IKZF1 and GSPT1, it is essential to quantify this effect to select a candidate with the cleanest possible profile.[5]

Methodology:

  • This protocol is identical to the On-Target Degradation Assay described above, with one key change:

  • Primary Antibodies: In the Western Blot step, use primary antibodies specific for known CRBN neo-substrates, such as IKZF1 (Ikaros) or GSPT1 .

  • Analysis: Quantify the degradation of these off-target proteins and determine their respective DC₅₀ values. An ideal PROTAC will have a large window between the on-target DC₅₀ and the off-target DC₅₀.

Conclusion: A Strategic Choice Based on Data

The decision between using 4-hydroxythalidomide and pomalidomide is not a matter of inherent superiority but of strategic design tailored to the specific therapeutic goal.

  • Pomalidomide-based PROTACs often serve as a potent starting point due to their high affinity for CRBN. They may achieve profound and rapid degradation of the POI. However, this potency can be accompanied by significant degradation of off-target neo-substrates, a liability that must be carefully measured and considered.

  • 4-Hydroxythalidomide-based PROTACs may offer a more nuanced profile. The potentially lower intrinsic affinity for CRBN could be advantageous in fine-tuning the ternary complex stability and may lead to a wider therapeutic window between on-target and off-target degradation. The hydroxyl group also presents a synthetically tractable handle for linker exploration.

Ultimately, the optimal choice can only be revealed through rigorous, parallel evaluation using the systematic workflow described. By quantifying ternary complex formation, on-target potency, and off-target selectivity, researchers can make a data-driven decision, balancing the drive for efficacy with the critical need for safety and specificity in the development of next-generation protein degraders.

References

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  • Zhang Q, et al. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. Bioorg Chem. 2022;128:106103. Available from: [Link]

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  • Liu Y, et al. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Med Chem. 2023;14(6):1069-1077. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking E3 Ligase Binders: 4-Hydroxy-Lenalidomide vs. The Novel Frontier

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation

In the landscape of modern therapeutics, the ability to eliminate pathogenic proteins, rather than merely inhibiting them, represents a paradigm shift. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, hijacking the cell's own ubiquitin-proteasome system to achieve this goal[1][2][3]. This process is orchestrated by small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which act as sophisticated matchmakers. They induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, the crucial enzyme that "tags" the POI for destruction[4][5][6].

The efficacy of these degrader molecules is critically dependent on the choice of the E3 ligase binder. For years, the field has been dominated by ligands for a select few E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL)[7]. Derivatives of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide have been the workhorses for recruiting CRBN[8][9][10]. 4-hydroxy-lenalidomide, an active metabolite and key synthetic intermediate, represents this established class of CRBN binders[11][12].

However, the ubiquitin-proteasome system comprises over 600 E3 ligases, many with distinct tissue expression patterns and substrate specificities[13]. This vast, untapped potential has spurred a fervent search for novel E3 ligase binders. Expanding the E3 ligase toolbox promises to unlock new therapeutic avenues, enabling the development of degraders with enhanced tissue selectivity, improved potency, and the ability to overcome resistance mechanisms[14][15].

This guide provides an in-depth comparison between the well-trodden path of 4-hydroxy-lenalidomide and the exciting, uncharted territory of novel E3 ligase binders. We will dissect the key performance benchmarks, provide validated experimental protocols for head-to-head comparison, and offer insights into the causality behind these experimental choices, empowering researchers to make informed decisions in their TPD programs.

The Incumbent: 4-Hydroxy-Lenalidomide, a Pillar of CRBN Recruitment

Lenalidomide and its analogs, including 4-hydroxy-lenalidomide, are foundational tools in TPD. They are molecular glue-like binders that engage CRBN, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex[9][10][16]. When incorporated into a PROTAC, the 4-hydroxy-lenalidomide moiety serves as the "warhead" that hijacks the CRL4CRBN machinery[12].

The mechanism is elegant in its simplicity: the PROTAC simultaneously binds the POI and CRBN, forming a ternary complex. This induced proximity is the critical step that positions the POI for ubiquitination by the E3 ligase complex, marking it for degradation by the proteasome[2][17].

Mechanism of Action: PROTAC-mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex [POI]-[PROTAC]-[E3 Ligase] Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTACs form a ternary complex, leading to POI ubiquitination and degradation.

The Challengers: A New Wave of E3 Ligase Binders

While CRBN and VHL binders have proven invaluable, their ubiquitous expression can sometimes be a limitation. The quest for novel binders is driven by the need for greater control and specificity[15]. Researchers are now exploring a diverse array of E3 ligases, including:

  • DCAF (DDB1 and CUL4 Associated Factor) proteins: Such as DCAF1, DCAF11, DCAF15, and DCAF16[18].

  • RING finger proteins: Like RNF4 and RNF114[18].

  • KEAP1: A key regulator of the NRF2 antioxidant response[18].

  • MDM2 and IAPs: E3 ligases with well-established roles in cancer biology[10][19].

The discovery of ligands for these novel E3s employs various strategies, from fragment-based screening and structure-guided design to advanced computational and chemoproteomic approaches[2][15][20]. Success in this area is rapidly expanding the TPD toolkit, offering the potential for degraders that are active only in specific tissues or disease states where the E3 ligase is uniquely expressed[15][21].

Head-to-Head: A Framework for Benchmarking E3 Ligase Binders

Objective comparison requires a standardized set of assays that interrogate the key steps in the degradation process. A successful E3 ligase binder, when incorporated into a PROTAC, must efficiently promote the formation of a stable ternary complex, lead to robust POI ubiquitination, and ultimately result in potent and selective protein degradation[1][22].

Ternary Complex Formation: The Cornerstone of Degradation

The formation and stability of the [POI]-[PROTAC]-[E3 Ligase] ternary complex is a critical determinant of a degrader's efficacy[17][23]. A weak or unstable complex will fail to support efficient ubiquitin transfer.

This in vitro assay provides a robust, high-throughput method to quantify ternary complex formation and determine the cooperativity of binding[24][25].

Causality: TR-FRET is chosen for its sensitivity and homogeneous format (no wash steps), which allows for precise measurement of molecular proximity. A positive FRET signal directly indicates that the E3 ligase and the POI are brought together by the degrader molecule.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Label the E3 ligase (e.g., recombinant CRBN-DDB1 complex) with a FRET donor (e.g., Terbium cryptate-conjugated antibody).

    • Label the Protein of Interest (POI) with a FRET acceptor (e.g., d2-conjugated antibody or direct labeling).

    • Prepare a serial dilution of the E3 ligase binder (as part of a PROTAC).

  • Assay Setup:

    • In a low-volume microplate (e.g., 384-well), add a constant concentration of the labeled E3 ligase and labeled POI to all wells.

    • Add the serially diluted PROTAC to the wells. Include "no PROTAC" controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex affinity (KD) and cooperativity (alpha). The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes[23].

Target Protein Degradation: The Ultimate Functional Readout

The definitive measure of a degrader's success is its ability to reduce the cellular levels of the target protein. This is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

This assay provides highly reproducible and quantitative measurement of protein levels in cell lysates, overcoming many of the limitations of traditional western blotting[22].

Causality: Simple Western is selected for its high throughput, quantitative nature, and reproducibility, which are essential for generating reliable dose-response curves to determine DC50 and Dmax values.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the degrader molecule (e.g., PROTACs built with 4-hydroxy-lenalidomide vs. a novel binder) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation:

    • Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Execution:

    • Dilute lysates to a consistent final concentration.

    • Load the lysates, primary antibody against the POI, loading control antibody (e.g., GAPDH), and detection reagents into the automated capillary system according to the manufacturer's instructions.

  • Data Acquisition: The instrument will automatically perform protein separation by size, immunodetection, and signal quantification.

  • Data Analysis:

    • Normalize the signal of the POI to the loading control for each sample.

    • Plot the normalized POI levels against the degrader concentration.

    • Fit the data to a dose-response curve to calculate the DC50 and Dmax.

Selectivity Profiling: Assessing Off-Target Effects

An ideal degrader eliminates the POI with minimal impact on the rest of the proteome. Mass spectrometry-based proteomics is the gold standard for assessing selectivity on a global scale[2][26][27].

This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing an unbiased view of a degrader's impact on the cellular proteome[1][28].

Causality: Global proteomics is the most comprehensive method to identify potential off-target effects and ensure the specificity of the degrader, a critical step for therapeutic development[29].

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with the degrader at a concentration known to induce maximal degradation (e.g., 10x DC50) and a vehicle control.

    • Harvest cells, lyse, and digest proteins into peptides.

  • TMT Labeling: Label the peptide samples from different conditions with distinct isobaric TMT reagents.

  • Fractionation and LC-MS/MS:

    • Combine the labeled samples and fractionate the peptides (e.g., by high-pH reversed-phase chromatography) to increase proteome coverage.

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.

    • Identify proteins whose levels are significantly altered by the degrader treatment compared to the vehicle control. The POI should be the most significantly downregulated protein.

Benchmarking Experimental Workflow

workflow cluster_workflow Comparative Benchmarking Workflow start Design PROTACs: 1. POI Binder-Linker-4-OH-Lenalidomide 2. POI Binder-Linker-Novel Binder assay1 Assay 1: Ternary Complex Formation (e.g., TR-FRET) start->assay1 Evaluate Proximity Induction assay2 Assay 2: Target Degradation (e.g., Simple Western) assay1->assay2 Assess Cellular Efficacy assay3 Assay 3: Selectivity Profiling (e.g., Global Proteomics) assay2->assay3 Profile Specificity data_analysis Data Analysis & Comparison assay3->data_analysis conclusion Select Optimal E3 Ligase Binder data_analysis->conclusion

Caption: A logical workflow for comparing E3 ligase binders in a PROTAC context.

Data Summary & Comparison

The ultimate goal of this benchmarking is to generate quantitative data that allows for a direct, objective comparison. The results can be summarized in a table to clearly highlight the performance of each E3 ligase binder.

Performance Metric PROTAC with 4-OH-Lenalidomide (CRBN) PROTAC with Novel Binder (e.g., DCAF15) Commentary
E3 Ligase Binding Affinity (Kd) ~50-200 nMVariable (nM to µM)Novel binders may initially have lower affinity but can be optimized.
Ternary Complex KD Dependent on POI & linkerDependent on POI & linkerA key parameter for predicting cellular activity.
Cooperativity (α) >1 (Positive)Ideally >1Positive cooperativity indicates a stable ternary complex is favored.
Degradation Potency (DC50) Low nM to µM rangeLow nM to µM rangeThe goal is to achieve the lowest possible DC50.
Max Degradation (Dmax) >80%>80%A high Dmax indicates efficient degradation.
Off-Target Degradation Well-characterizedNeeds to be determinedGlobal proteomics is essential to uncover potential liabilities.
Tissue Specificity Broad (CRBN is ubiquitous)Potentially highCan be leveraged for targeted therapies and reduced toxicity.

Conclusion

The choice of an E3 ligase binder is a pivotal decision in the design of targeted protein degraders. 4-hydroxy-lenalidomide remains a robust and reliable tool for engaging the well-characterized CRBN E3 ligase. It provides a solid foundation and a valuable benchmark for any TPD program.

However, the future of the field lies in diversification. The exploration and validation of novel E3 ligase binders are unlocking the potential for a new generation of degraders with superior selectivity, tissue-restricted activity, and the ability to overcome the limitations of the current toolkit[14][21][30]. The rigorous, quantitative benchmarking workflow outlined in this guide—spanning from biophysical characterization of the ternary complex to functional cellular degradation and global selectivity profiling—provides a self-validating system to objectively compare these novel challengers against the established incumbent. By understanding the causality behind each experimental choice and meticulously executing these protocols, researchers can confidently identify the optimal E3 ligase binder to drive their therapeutic programs forward.

References

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Independent Verification and Comparative Analysis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and comparative functional analysis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a chemical entity belonging to the family of immunomodulatory imide drugs (IMiDs). This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the biological activity of this compound against established benchmarks such as Pomalidomide and Lenalidomide.

The core principle of this guide is to establish a self-validating experimental workflow that ensures data integrity and provides a clear, unbiased comparison of the compound's performance. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

Introduction to 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione and the IMiD Class

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a structural analog of thalidomide, placing it within the IMiD class of therapeutic agents.[] Prominent members of this class, including Lenalidomide and Pomalidomide, have revolutionized the treatment of multiple myeloma and other hematological malignancies.[2][3] The primary mechanism of action for IMiDs is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] By binding to CRBN, IMiDs induce the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] This targeted protein degradation leads to a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic activity in cancer cells, as well as potent immunomodulatory and anti-angiogenic effects.[][8]

Given the therapeutic importance of this class, the emergence of new analogs like 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione warrants rigorous and independent characterization of their biological activity. This guide will outline a systematic approach to achieve this.

Part 1: Foundational Verification - Ensuring Compound Identity and Purity

Before embarking on biological assays, it is imperative to verify the identity and purity of the test compound. This foundational step prevents the misinterpretation of experimental data due to contaminants or incorrect molecular structures.

Experimental Protocol: Compound Characterization
  • Procurement: Obtain 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione from a reputable chemical supplier.[9][10][11]

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the expected chemical structure of C₁₃H₁₂N₂O₄.[12]

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., LC-MS/MS) to determine the accurate mass of the compound. The observed mass should correspond to the calculated molecular weight of approximately 260.24 g/mol .[12]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method to assess the purity of the compound. A purity level of ≥95% is generally considered acceptable for initial biological screening.

  • Solubility Assessment: Determine the solubility of the compound in relevant solvents (e.g., DMSO, ethanol) to ensure proper preparation of stock solutions for biological assays.

Part 2: Comparative Biological Activity Assessment

This section outlines a series of in vitro experiments designed to compare the biological activity of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione with Pomalidomide and Lenalidomide.

Experimental Workflow: Comparative In Vitro Analysis

Caption: Workflow for comparative in vitro analysis of IMiD compounds.

Causality Behind Experimental Choices
  • Cell Line Selection: We will utilize the well-characterized multiple myeloma cell line MM.1S, which is known to be sensitive to IMiDs. As a crucial negative control and to assess the specificity of the compound's activity, the IMiD-resistant cell line MM.1R, which has low expression of CRBN, will also be employed.[4]

  • Comparative Compounds: Pomalidomide and Lenalidomide will serve as positive controls and performance benchmarks.

  • Key Performance Indicators (KPIs):

    • IC₅₀ (Half-maximal inhibitory concentration): To quantify the anti-proliferative potency.

    • DC₅₀ (Half-maximal degradation concentration): To measure the potency of IKZF1/IKZF3 degradation.

    • IL-2 Release: To assess immunomodulatory activity.

Experimental Protocol: Anti-proliferative Assay
  • Cell Seeding: Seed MM.1S and MM.1R cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, Pomalidomide, and Lenalidomide for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the dose-response curves and calculate the IC₅₀ values for each compound in both cell lines.

Experimental Protocol: IKZF1/IKZF3 Degradation Assay
  • Cell Treatment: Treat MM.1S cells with varying concentrations of each compound for a defined period (e.g., 4-24 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control. Calculate the DC₅₀ values.

Signaling Pathway: IMiD-Mediated Protein Degradation

IMiD_Mechanism cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1_3 IKZF1 / IKZF3 (Neo-substrates) CRBN->IKZF1_3 recruits CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 IMiD 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (or Pomalidomide/Lenalidomide) IMiD->CRBN binds IMiD->IKZF1_3 recruits Proteasome 26S Proteasome IKZF1_3->Proteasome Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects: - Anti-proliferative - Immunomodulatory - Anti-angiogenic Degradation->Downstream

Caption: Mechanism of IMiD-induced protein degradation via the CRL4-CRBN E3 ligase complex.

Experimental Protocol: Immunomodulatory Assay (IL-2 Release)
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

  • T-Cell Stimulation: Co-culture PBMCs with a T-cell stimulus (e.g., anti-CD3/CD28 beads).

  • Compound Treatment: Treat the stimulated cells with the test compounds and controls.

  • Cytokine Measurement: After a 24-48 hour incubation, collect the supernatant and measure the concentration of Interleukin-2 (IL-2) using an ELISA kit.

  • Data Analysis: Compare the levels of IL-2 secretion induced by each compound.

Part 3: Data Summary and Interpretation

The quantitative data generated from the above experiments should be summarized in a clear and concise format to facilitate direct comparison.

Table 1: Comparative In Vitro Activity
CompoundMM.1S IC₅₀ (µM)MM.1R IC₅₀ (µM)IKZF1 DC₅₀ (µM)IKZF3 DC₅₀ (µM)Max IL-2 Fold Induction
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dioneValueValueValueValueValue
PomalidomideValueValueValueValueValue
LenalidomideValueValueValueValueValue

Values to be determined experimentally.

Interpreting the Results
  • Potency: A lower IC₅₀ or DC₅₀ value indicates higher potency.

  • Selectivity: A significantly higher IC₅₀ in the resistant MM.1R cell line compared to the sensitive MM.1S line suggests that the compound's anti-proliferative activity is CRBN-dependent.

  • Immunomodulatory Activity: A robust induction of IL-2 release confirms the compound's ability to stimulate T-cell responses.

By systematically following this guide, researchers can independently verify the activity of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione and objectively compare its performance against established IMiDs. This rigorous approach is essential for the advancement of novel therapeutics in oncology and immunology.

References

  • Celgene Corporation, a wholly owned subsidiary of Bristol Myers Squibb. (n.d.). Pomalidomide Myeloma Trials. SparkCures. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Pomalidomide? Patsnap Synapse. Retrieved from [Link]

  • Leukemia & Lymphoma Society. (2021, May 14). Pomalidomide (Pomalyst)- an Immunomodulatory Drug (IMiD) for Multiple Myeloma. Retrieved from [Link]

  • International Myeloma Foundation. (n.d.). Pomalyst (Pomalidomide) for Multiple Myeloma. Retrieved from [Link]

  • Wikipedia. (2024, November 21). Pomalidomide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Imnovid, INN-pomalidomide. Retrieved from [Link]

  • National Cancer Institute. (2013, September 19). Pomalidomide for Multiple Myeloma. Retrieved from [Link]

  • Mayo Clinic. (2025, September 30). Pomalidomide (oral route). Retrieved from [Link]

  • He, S., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(5), 983-992. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. PubChem. Retrieved from [Link]

  • 3ASenrise. (n.d.). 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 97%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1061604-41-8 | Product Name : 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. Retrieved from [Link]

  • Wikipedia. (2024, November 21). Cereblon E3 ligase modulator. Retrieved from [Link]

  • Gosset. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. OncoImmunology. Retrieved from [Link]

  • PubMed. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lenalidomide induces degradation of IKZF1 and IKZF3. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression. Retrieved from [Link]

  • EOCCO. (n.d.). lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®). Retrieved from [Link]

  • Medizinonline. (n.d.). What are the benefits of lenalidomide and pomalidomide?. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Combination Study of Pomalidomide, Marizomib, and Low-Dose Dexamethasone in Relapsed and Refractory Multiple Myeloma. Retrieved from [Link]

  • PubMed. (2020). Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials. Retrieved from [Link]

Sources

Confirming target engagement of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identification: 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Common Nomenclature: 4-Hydroxy-Lenalidomide (Lenalidomide-4-OH), Cereblon Ligand 1 Target: Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][2]

This guide addresses the critical challenge of validating cellular target engagement (TE) for 4-Hydroxy-Lenalidomide , a pivotal functionalized IMiD (immunomodulatory imide drug). Unlike clinical Lenalidomide (4-amino analog), the 4-hydroxy variant is primarily utilized as a high-affinity "warhead" or anchor for PROTAC® (Proteolysis Targeting Chimera) design due to the chemically reactive hydroxyl handle at the solvent-exposed 4-position.

Validating TE for this compound is distinct from biochemical affinity; it requires proving the molecule penetrates the cell membrane and binds CRBN in the cytosolic environment, often in competition with endogenous substrates.

Comparative Profile: 4-OH-Lenalidomide vs. Clinical Standards
Feature4-Hydroxy-LenalidomideLenalidomide (Revlimid)Thalidomide
Chemical Role PROTAC Anchor / Linker PrecursorClinical TherapeuticClinical Therapeutic
CRBN Affinity (IC50) High (~1–5 µM range biochemical)*High (~1–3 µM range)Moderate (~10–30 µM)
Solvent Exposure 4-OH group points towards solvent (ideal for linkers)4-NH2 points towards solventN/A (lacks 4-position functionalization)
Cellular Permeability Moderate (Polar OH reduces LogP vs. H)HighHigh

*Note: Affinity values are assay-dependent. 4-OH derivatives generally retain the high affinity of Lenalidomide compared to Thalidomide.

Primary Methodology: Live-Cell NanoBRET™ Target Engagement[3]

The NanoBRET™ TE Assay is the gold standard for validating this compound because it measures binding inside live cells, accounting for cell membrane permeability—a frequent failure point for PROTAC anchors.

Mechanism of Action

The assay relies on competitive displacement. Cells express a NanoLuc®-CRBN fusion protein.[2][3] A cell-permeable fluorescent tracer (typically a BODIPY-Lenalidomide derivative) binds the CRBN, creating a BRET signal (energy transfer from NanoLuc to Tracer).[2] When 4-Hydroxy-Lenalidomide enters the cell and binds CRBN, it displaces the tracer, causing a loss of BRET signal.

Experimental Workflow Diagram

NanoBRET_Workflow Transfection Step 1: Transfection (HEK293 + NanoLuc-CRBN Plasmid) Seeding Step 2: Cell Seeding (384-well plate, white) Transfection->Seeding 24h Incubation TracerAdd Step 3: Add Tracer (BODIPY-Lenalidomide) Seeding->TracerAdd CompAdd Step 4: Add Test Compound (4-OH-Lenalidomide) TracerAdd->CompAdd Kinetic Window Equilibrium Step 5: Equilibration (2 Hours @ 37°C) CompAdd->Equilibrium Detection Step 6: Measurement (NanoBRET Signal 450nm/610nm) Equilibrium->Detection

Caption: Step-by-step workflow for determining intracellular affinity using competitive NanoBRET.

Detailed Protocol: Self-Validating System

Reagents:

  • HEK293 cells (or disease-relevant line).[2]

  • NanoLuc®-CRBN Fusion Vector (Promega).

  • NanoBRET™ TE Tracer (Cereblon).[4][5]

  • Test Compound: 4-Hydroxy-Lenalidomide (dissolved in DMSO).

Step-by-Step Procedure:

  • Transfection: Transfect cells with NanoLuc-CRBN DNA using FuGENE HD. Incubate for 20–24 hours.

    • Control Check: Include a "Mock" transfection to subtract background luminescence.

  • Seeding: Trypsinize and resuspend cells in Opti-MEM (no phenol red). Plate 20,000 cells/well in a white, non-binding 384-well plate.

  • Tracer Addition: Add the Tracer at a concentration determined by a previous saturation curve (typically

    
    ).
    
  • Compound Treatment: Add 4-Hydroxy-Lenalidomide in a serial dilution (e.g., 10 µM down to 1 nM).

    • Validation Control: Include unlabeled Lenalidomide (10 µM) as a positive control for 100% displacement.

    • Vehicle Control: DMSO only (0% displacement).

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Read: Add NanoBRET substrate and measure donor emission (460nm) and acceptor emission (618nm).

  • Analysis: Calculate BRET Ratio (

    
    ). Convert to % Occupancy.
    

Why this validates the product: If the compound has poor permeability (common with polar -OH modifications), the IC50 in this assay will be significantly higher (weaker) than in biochemical assays.

Secondary Methodology: Cellular Thermal Shift Assay (CETSA)[6]

If genetic modification (transfection) is not possible, CETSA provides a label-free validation of target engagement in endogenous contexts.

Mechanism

Ligand binding stabilizes the target protein, increasing its melting temperature (


). 4-Hydroxy-Lenalidomide binding to CRBN will prevent CRBN precipitation at elevated temperatures compared to DMSO-treated controls.
CETSA Decision Matrix[7]

CETSA_Logic Start Start: CETSA Validation Treat Treat Cells with 4-OH-Lenalidomide Start->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Apply Thermal Gradient (40°C - 65°C) Aliquot->Heat Lyse Lyse & Centrifuge (Remove aggregates) Heat->Lyse Detect Western Blot (Anti-CRBN) Lyse->Detect Result Shift in Aggregation Temp (T_agg) Detect->Result

Caption: Workflow for performing CETSA to confirm physical binding of the ligand to CRBN.

Protocol Highlights
  • Treatment: Treat live cells with 10–20 µM 4-Hydroxy-Lenalidomide for 1 hour.

  • Heat Shock: Divide samples and heat at a gradient (e.g., 42, 46, 50, 54, 58, 62°C) for 3 minutes.

  • Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 mins to pellet denatured proteins.

  • Detection: Run supernatant on SDS-PAGE. Blot for CRBN.

  • Success Criteria: The CRBN band should persist at higher temperatures in the treated sample compared to the DMSO control.

Comparative Analysis of Validation Methods

When characterizing 4-Hydroxy-Lenalidomide, researchers often choose between biochemical (TR-FRET/FP) and cellular methods.

MetricNanoBRET™ (Recommended)CETSAFluorescence Polarization (FP)
Context Live Cell (Physiological ATP/Cofactors)Live Cell or LysateBiochemical (Purified Protein)
Permeability Validated (Requires entry)Validated (if live cell)Ignored (False positives possible)
Throughput High (384-well)Low (Western Blot) / Med (Alpha)High
Kinetics Real-time monitoringEndpointEquilibrium
Sensitivity High (pM to nM range)ModerateModerate
Specific Utility Best for calculating intracellular IC50Best for confirming physical binding without tagsBest for initial library screening

Critical Insight for PROTAC Developers: Biochemical assays (FP) often overestimate the potency of 4-Hydroxy-Lenalidomide derivatives because they ignore the cell membrane barrier. The -OH group increases Toplogical Polar Surface Area (TPSA), potentially reducing passive diffusion compared to the parent Lenalidomide. Only NanoBRET or Live-Cell CETSA confirms the compound reaches the cytosolic CRBN.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action." ACS Chemical Biology, 13(9), 2758–2770. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular E3 Ligase Assays Technical Manual." Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[6][7][8] Science, 341(6141), 84-87. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

Sources

Selectivity Profiling of 4-Hydroxy-Lenalidomide-Based Degraders: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity vs. Potency Trade-off

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand dictates not only the recruitment of the ubiquitin machinery but also the "off-target" degradation profile (neosubstrates). While Pomalidomide and Lenalidomide are potent recruiters of Cereblon (CRBN), they inherently degrade zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos) .[1]

4-hydroxy-lenalidomide (and its thalidomide analog) serves as a critical scaffold because the hydroxyl group at the C4 position provides a distinct "exit vector" for linker attachment. This guide assesses the hypothesis that functionalizing the C4-position sterically hinders the recruitment of native neosubstrates , thereby enhancing selectivity for the Target of Interest (POI) compared to C5-substituted or unmodified immunomodulatory imide drugs (IMiDs).

The Chemistry of Recruitment: Exit Vectors & Neosubstrates

To assess selectivity, one must understand the structural mechanics of the CRBN ternary complex.

The "Exit Vector" Impact

The position where the linker attaches to the CRBN ligand (the exit vector) determines the topology of the ternary complex.

  • C4-Position (4-hydroxy-lenalidomide): The linker extends from the C4 position of the phthalimide/isoindolinone ring. Structural studies indicate that this vector projects towards the region occupied by the zinc-finger domains of IKZF1/3. Consequently, a linker attached here often creates a steric clash , preventing neosubstrate recruitment while allowing POI degradation.

  • C5-Position (Pomalidomide/Lenalidomide analogs): Linkers attached at C5 often protrude away from the neosubstrate binding interface, frequently retaining the degradation of IKZF1/3 and GSPT1.

Comparative Landscape
Feature4-Hydroxy-Lenalidomide Linkage (C4)Pomalidomide/Lenalidomide (C5/Amino)
Linker Attachment Ether linkage at C4Amide/Alkyl at C4-Amino or C5
IKZF1/3 Degradation Low / Absent (Linker dependent)High (Intrinsic to scaffold)
GSPT1 Degradation Low RiskModerate Risk (Scaffold dependent)
Chemical Stability High (Ether bond is stable)Variable (Hydrolysis of imides)
Primary Use Case Selective PROTACs requiring clean backgroundPotent PROTACs where off-targets are tolerated

Visualizing the Mechanism

The following diagram illustrates the structural logic: how C4-functionalization blocks neosubstrates.

Ternary_Complex_Selectivity cluster_outcomes Degradation Outcome CRBN Cereblon (CRBN) Ligand_C4 4-OH-Lenalidomide (C4-Linker) CRBN->Ligand_C4 Binds Ligand_Pom Pomalidomide (Unmodified/C5) CRBN->Ligand_Pom Binds POI Target Protein (POI) Ligand_C4->POI Linker Recruits POI IKZF Neosubstrate (IKZF1/3) Ligand_C4->IKZF Steric Clash (Blocked) Outcome1 Selective POI Degradation Ligand_C4->Outcome1 Ligand_Pom->POI Linker Recruits POI Ligand_Pom->IKZF Recruits (Intrinsic Affinity) Outcome2 POI + IKZF1/3 Degradation Ligand_Pom->Outcome2

Caption: Comparative ternary complex formation. C4-linker attachment (green path) sterically hinders IKZF1 recruitment, preserving selectivity. Unmodified/C5 ligands (red path) recruit both POI and neosubstrates.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of your 4-hydroxy-lenalidomide degrader, you must employ a "Self-Validating" workflow that accounts for proteome-wide changes.

Tier 1: The "Quick-Look" Immunoblot (IKZF1/3 Sparing Assay)

Objective: Rapidly determine if your PROTAC retains the "IMiD activity" (degradation of Ikaros/Aiolos).

Protocol:

  • Cell Line Selection: Use MM.1S or MOLT-4 cells (high endogenous expression of IKZF1/3 and CRBN).

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with PROTAC (Dose response: 10 nM, 100 nM, 1 µM, 10 µM) for 6–16 hours .

    • Control A: DMSO (Vehicle).

    • Control B: Pomalidomide (1 µM) – Positive control for IKZF degradation.

    • Control C: 4-hydroxy-lenalidomide (ligand only) – To assess intrinsic ligand activity.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

    • Blot for: POI (Target), IKZF1 , IKZF3 , CRBN (loading control), and Actin/GAPDH .

  • Success Criteria:

    • POI: >50% degradation (

      
       < 100 nM).
      
    • IKZF1/3: No significant degradation compared to DMSO (band intensity >80%).

    • Note: If IKZF1/3 are degraded, the C4-linker is not providing sufficient steric hindrance, or the linker itself is interacting with the zinc finger.

Tier 2: Global Selectivity via TMT Proteomics

Objective: Unbiased detection of off-targets (e.g., GSPT1, CK1


, SALL4) that Western blots miss.

Protocol:

  • Sample Prep: Treat cells (triplicate) with PROTAC at

    
     concentration (e.g., 1 µM) for 6 hours.
    
  • Digestion & Labeling:

    • Reduction/Alkylation (DTT/IAA).

    • Trypsin digestion.

    • Label peptides with Tandem Mass Tags (TMTpro) (e.g., DMSO=126, PROTAC=127N).

  • Fractionation: High-pH reversed-phase fractionation (essential to reduce complexity).

  • LC-MS/MS: Analyze on Orbitrap (Exploris 480 or Eclipse).

  • Data Analysis:

    • Normalize to total peptide amount.

    • Filter for proteins with >2 unique peptides.

    • Volcano Plot: Log2 Fold Change vs. -Log10 P-value.

    • Look for: Downregulation of GSPT1 (common with some linker chemistries) and CK1

      
       .
      

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis 1. Synthesis cluster_screening 2. Screening (MM.1S Cells) cluster_analysis 3. Analysis Synth 4-OH-Lenalidomide + Linker-Warhead Treat Treatment (6h - 24h) Synth->Treat Lysis Cell Lysis Treat->Lysis WB Western Blot (IKZF1/3 Check) Lysis->WB Tier 1 (Rapid) MS TMT Proteomics (Global Selectivity) Lysis->MS Tier 2 (Deep) Decision Selectivity Profile Confirmed WB->Decision If IKZF stable MS->Decision

Caption: Step-by-step workflow for validating degrader selectivity. Tier 1 eliminates promiscuous compounds early; Tier 2 confirms global specificity.

Interpretation of Results

When analyzing data from 4-hydroxy-lenalidomide degraders, categorize your compounds based on the following profiles:

Profile TypePOI DegradationIKZF1/3 DegradationInterpretation
Ideal Selective High (

)
None (

)
Success. C4-linker successfully blocks neosubstrate recruitment.
Pan-Degrader High (

)
High (

)
Failure. Linker is likely too flexible or insufficiently bulky at the C4 exit.
Inactive Low (

)
None (

)
Permeability/Binary Issue. Compound may not enter cells or bind POI/CRBN.
Molecular Glue Low (

)
High (

)
Warhead Failure. The compound acts as a standalone IMiD (linker hydrolyzed or warhead inactive).
Troubleshooting "Pan-Degrader" Profiles

If your 4-hydroxy-lenalidomide PROTAC still degrades IKZF1:

  • Check Linker Chemistry: Alkyl chains are flexible. Switch to rigid linkers (piperazines, spirocycles) attached to the C4-oxygen.

  • Check Metabolism: Is the linker being cleaved? If the linker cleaves, it releases the 4-hydroxy-lenalidomide "head," which may have intrinsic activity (though lower than lenalidomide).

  • Switch Scaffold: Consider 4-fluoro-thalidomide derivatives if the hydroxyl group poses synthetic or metabolic stability issues.

References

  • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. Link

  • Petzold, G., et al. (2016). Phthalimide-based degraders of the transcription factors Ikaros and Aiolos. Journal of Medicinal Chemistry, 59(23), 10451-10463. (Discusses SAR of C4 vs C5 substitution). Link

  • Donovan, K. A., et al. (2020). Mapping the human degradome of targeted protein degraders. eLife, 9, e56554. (Protocol for Global Proteomics). Link

  • Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.[2][3] ACS Medicinal Chemistry Letters, 12(11), 1733–1738.[4] Link[4]

Sources

Validating the Therapeutic Window of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide for Drug Developers

Executive Summary

The compound 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (hereafter referred to as 4-Hydroxy-Lenalidomide or 4-OH-LND ) is a structural analog of the blockbuster immunomodulatory drug Lenalidomide . While Lenalidomide features a 4-amino group, the 4-hydroxyl variant serves a distinct role in modern drug discovery, primarily as a high-affinity ligand for Cereblon (CRBN) E3 ligase recruitment in Proteolysis Targeting Chimeras (PROTACs) .

Validating the therapeutic window of 4-OH-LND requires a dual-track approach: assessing its intrinsic immunomodulatory activity (neosubstrate degradation) against its cytotoxicity profile. This guide outlines the experimental framework to define this window, comparing it directly to the industry standards: Lenalidomide and Pomalidomide .

Chemical & Pharmacological Profile

To validate the therapeutic window, one must first understand the structural determinants of potency. The 4-position of the isoindolinone ring is critical because it is solvent-exposed when bound to the CRBN thalidomide-binding domain (TBD).

Comparative Analysis: 4-OH-LND vs. Standards
FeatureLenalidomide (Standard) 4-Hydroxy-Lenalidomide (Target) Significance
Structure 4-Amino-isoindolinone4-Hydroxy-isoindolinoneThe -OH group alters H-bond donor/acceptor potential and solubility.
CRBN Binding High Affinity (

)
High Affinity (Retained)The 4-position tolerates modification, making 4-OH a prime "exit vector" for linkers.
Neosubstrates IKZF1 (Ikaros), IKZF3 (Aiolos)IKZF1, IKZF3Efficacy is defined by the depth of IKZF1/3 degradation (Dmax).
Metabolism Hydrolysis & ExcretionPotential GlucuronidationThe -OH group is a metabolic handle; stability must be validated in microsomes.
Primary Use Clinical Therapeutic (MM/MDS)PROTAC Warhead / PrecursorTherapeutic window validation focuses on linker stability and binding efficiency.

Mechanism of Action (Visualized)

The therapeutic efficacy of 4-OH-LND relies on its ability to act as a "molecular glue," reshaping the CRBN surface to recruit non-native substrates (neosubstrates).

CRBN_Mechanism Compound 4-OH-Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds TBD Complex Ligand-CRBN Binary Complex CRBN->Complex Ternary Ternary Complex (CRBN-Ligand-Substrate) Complex->Ternary Recruits Substrate Neosubstrate (IKZF1/IKZF3) Substrate->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E3 Ligase Activity Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: The molecular glue mechanism where 4-OH-LND bridges CRBN and IKZF1/3, leading to targeted degradation.

Experimental Validation Framework

To scientifically define the therapeutic window, you must calculate the Therapeutic Index (TI) , defined here as the ratio between the Toxic Concentration (


)  and the Effective Concentration (

)
for neosubstrate degradation.
Phase 1: Efficacy Profiling ( )

Objective: Determine the concentration required to degrade 50% of the target protein (IKZF1/3).

  • Protocol:

    • Cell Line: MM.1S (Multiple Myeloma) or Jurkat cells.

    • Treatment: Treat cells with 4-OH-LND in a dose-response format (e.g., 0.1 nM to 10

      
      ) for 24 hours.
      
    • Control: Include DMSO (negative) and Lenalidomide (positive control).

    • Readout:

      • Primary: Western Blot for Ikaros (IKZF1) and Aiolos (IKZF3).

      • High-Throughput: HiBiT-tagged IKZF1 assay (Promega) for quantitative luminescence.

    • Data Output: Plot log(concentration) vs. degradation % to derive

      
       (Degradation Concentration 50%).
      
Phase 2: Safety & Toxicity Profiling ( )

Objective: Identify the onset of general cytotoxicity unrelated to the mechanism of action.

  • Protocol:

    • Cell Line: PBMC (healthy donor) and HEK293T (non-myeloma control).

    • Assay: CellTiter-Glo (ATP quantification) or MTS assay.

    • Duration: 72-hour exposure.

    • Readout: Calculate % Viability relative to DMSO.

    • Critical Check: If

      
       in PBMCs is close to the 
      
      
      
      in Myeloma cells, the therapeutic window is narrow/non-existent .
Phase 3: Competitive Binding (Target Engagement)

Objective: Confirm that 4-OH-LND binds CRBN with affinity comparable to Lenalidomide.

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Tracer: Cy5-labeled Thalidomide.

  • Protein: Recombinant CRBN-DDB1 complex.

  • Result: A

    
     or 
    
    
    
    value. If 4-OH-LND shows significantly lower affinity (>10x
    
    
    ) than Lenalidomide, the 4-OH modification may be sterically hindering the pocket.

Logic Flow: Determining the Window

This diagram illustrates the decision matrix for validating the compound.

Validation_Workflow Start Start: 4-OH-LND Synthesis Binding Step 1: CRBN Binding (TR-FRET) Start->Binding Decision1 Affinity < 10µM? Binding->Decision1 Degradation Step 2: IKZF1/3 Degradation (Western) Decision1->Degradation Yes Fail Stop: Optimization Required Decision1->Fail No Viability Step 3: Cytotoxicity (CellTiter-Glo) Degradation->Viability Calc Calculate Therapeutic Index (TI) TI = TD50 / DC50 Viability->Calc Calc->Fail TI < 10 Success Valid Therapeutic Window Proceed to PK/PD Calc->Success TI > 10

Caption: Step-by-step decision matrix for validating the therapeutic utility of the ligand.

Interpretation of Results

When analyzing your data, use the following benchmarks based on industry standards for IMiDs:

  • High Potency (Valid):

    
     (Degradation) < 50 nM.
    
  • Acceptable Safety:

    
     (Cytotoxicity in PBMCs) > 10 
    
    
    
    .
  • Ideal Window: The ratio (

    
    ) should be >100 .
    
    • Note: If the compound is a PROTAC linker precursor, the window of the final conjugate matters more, but the ligand itself must not be toxic at low concentrations.

Technical Insight: The 4-hydroxyl group is chemically reactive. In biological systems, it may undergo glucuronidation (Phase II metabolism). Therefore, metabolic stability assays (liver microsomes) are crucial. If the -OH is rapidly conjugated, the therapeutic window in vivo will collapse due to rapid clearance.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.[1] Science.

  • PubChem. (2025).[2] Compound Summary: 3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.[2][3][4] National Library of Medicine.

  • ChemicalBook. (2025). Lenalidomide-4-OH Chemical Properties and Uses.

  • Nalawansha, D. A., et al. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

Sources

Reproducibility of experiments using 4-hydroxy-lenalidomide from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

A-Guide-to-Navigating-Supplier-Variability-of-4-hydroxy-lenalidomide

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility

In the realm of drug discovery and development, the reproducibility of experimental results is paramount. This guide addresses a critical factor that can significantly impact research outcomes: the variability of key reagents, specifically 4-hydroxy-lenalidomide, obtained from different suppliers. As a metabolite of the widely used immunomodulatory drug lenalidomide, 4-hydroxy-lenalidomide is crucial for in-depth mechanism-of-action studies.[1] However, subtle differences in purity, isomeric composition, and the presence of impurities can lead to discordant results, hindering scientific progress.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare 4-hydroxy-lenalidomide from various suppliers. By implementing the rigorous analytical and biological validation protocols outlined here, researchers can ensure the consistency and reliability of their experimental data, ultimately accelerating the path to discovery.

Section 1: The Critical Importance of Reagent Qualification

Key Considerations When Sourcing 4-hydroxy-lenalidomide:

  • Supplier Reputation and Transparency: Choose suppliers who provide comprehensive analytical data for each batch, including certificates of analysis (CoA) with details on purity, identity, and residual solvents.[4][11]

  • Purity Grade: Select a purity grade appropriate for the intended application.[7] For sensitive biological assays, the highest possible purity is recommended.

  • Lot-to-Lot Consistency: Inquire about the supplier's quality control measures to ensure consistency between different production batches.[8][12][13]

Section 2: A Phased Approach to Supplier Validation

A systematic, multi-step approach is crucial for thoroughly evaluating 4-hydroxy-lenalidomide from different sources. This process can be divided into two main phases: initial analytical characterization to assess chemical integrity and subsequent biological validation to confirm functional activity.

G cluster_0 Phase 1: Analytical Characterization cluster_1 Phase 2: Biological Validation Purity Assessment (HPLC) Purity Assessment (HPLC) Identity Confirmation (LC-MS) Identity Confirmation (LC-MS) Purity Assessment (HPLC)->Identity Confirmation (LC-MS) Proceed if purity >98% Structural Verification (NMR) Structural Verification (NMR) Identity Confirmation (LC-MS)->Structural Verification (NMR) Confirm molecular weight Target Engagement (CRBN Binding Assay) Target Engagement (CRBN Binding Assay) Structural Verification (NMR)->Target Engagement (CRBN Binding Assay) Confirm structure Downstream Pathway Analysis Downstream Pathway Analysis Target Engagement (CRBN Binding Assay)->Downstream Pathway Analysis Validate biological activity Final Supplier Selection Final Supplier Selection Downstream Pathway Analysis->Final Supplier Selection Compare dose-response curves Initial Supplier Screening Initial Supplier Screening Initial Supplier Screening->Purity Assessment (HPLC) Select multiple suppliers

Caption: Experimental workflow for supplier validation.

Phase 1: Analytical Characterization

The initial phase focuses on verifying the chemical identity, purity, and structural integrity of the 4-hydroxy-lenalidomide samples.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of a compound and detecting any impurities.[14][15]

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm).[14]

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV absorbance at 210 nm.[14]

  • Sample Preparation: Dissolve a known amount of 4-hydroxy-lenalidomide from each supplier in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of each sample and analyze the resulting chromatograms. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Table 1: Hypothetical HPLC Purity Analysis of 4-hydroxy-lenalidomide from Different Suppliers

SupplierLot NumberRetention Time (min)Purity (%)Number of Impurities Detected
AL2024015.299.51
BBATCH-XYZ5.297.83
CC-001-245.395.25

Interpretation of Results: A higher purity percentage with fewer impurity peaks is desirable. Significant variations in retention time may suggest a different compound altogether.

2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound, providing strong evidence of its identity.[16][17]

Experimental Protocol:

  • LC System: Utilize an LC system coupled to a mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[16]

  • Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of 4-hydroxy-lenalidomide (C13H12N2O4, MW: 272.25 g/mol ).

3. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure of the molecule, confirming the correct arrangement of atoms.[18]

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of 4-hydroxy-lenalidomide.

Phase 2: Biological Validation

Once the chemical integrity of the compounds is established, the next step is to assess their biological activity.

1. Target Engagement: Cereblon (CRBN) Binding Assay

Lenalidomide and its metabolites exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[19][20] A competitive binding assay can be used to determine the relative affinity of 4-hydroxy-lenalidomide from different suppliers for CRBN.

G cluster_0 CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Associates with Substrate Protein Substrate Protein CRBN->Substrate Protein Recruits CUL4A CUL4A DDB1->CUL4A Associates with Roc1 Roc1 CUL4A->Roc1 Associates with 4-hydroxy-lenalidomide 4-hydroxy-lenalidomide 4-hydroxy-lenalidomide->CRBN Binds to Ubiquitination Ubiquitination Substrate Protein->Ubiquitination Undergoes Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

Caption: 4-hydroxy-lenalidomide interaction with CRBN.

Experimental Protocol (based on a Fluorescence Polarization assay): [20][21]

  • Reagents: Purified recombinant CRBN protein, a fluorescently labeled thalidomide analog (tracer), and assay buffer.

  • Procedure:

    • In a microplate, incubate a fixed concentration of CRBN and the fluorescent tracer.

    • Add serial dilutions of 4-hydroxy-lenalidomide from each supplier.

    • Measure the change in fluorescence polarization. Unlabeled 4-hydroxy-lenalidomide will compete with the tracer for binding to CRBN, causing a decrease in polarization.

  • Data Analysis: Plot the fluorescence polarization signal against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).

Table 2: Hypothetical CRBN Binding Assay Results

SupplierLot NumberIC50 (µM)
AL2024011.5
BBATCH-XYZ2.8
CC-001-24>10

Interpretation of Results: A lower IC50 value indicates a higher binding affinity. Significant differences in IC50 values between suppliers suggest variations in the active compound concentration or the presence of interfering impurities.

2. Downstream Pathway Analysis: Cellular Target Engagement Assay

To confirm that the observed CRBN binding translates to cellular activity, a cell-based assay can be employed to measure the degradation of a known CRBN substrate, such as Ikaros (IKZF1) or Aiolos (IKZF3).[22]

Experimental Protocol (using an in-cell ELISA): [22]

  • Cell Line: A human multiple myeloma cell line (e.g., MM.1S) that expresses CRBN and its substrates.

  • Procedure:

    • Seed the cells in a microplate.

    • Treat the cells with a range of concentrations of 4-hydroxy-lenalidomide from each supplier for a specified time (e.g., 24 hours).

    • Lyse the cells and perform an ELISA to quantify the levels of the target substrate protein (e.g., IKZF1).

  • Data Analysis: Normalize the substrate protein levels to a housekeeping protein and plot the percentage of substrate degradation against the log of the 4-hydroxy-lenalidomide concentration. Calculate the DC50 value (the concentration that causes 50% degradation of the target protein).

Table 3: Hypothetical IKZF1 Degradation Assay Results

SupplierLot NumberDC50 (µM)
AL2024012.1
BBATCH-XYZ4.5
CC-001-24>20

Interpretation of Results: A lower DC50 value indicates greater potency in inducing substrate degradation. These results should correlate with the CRBN binding data.

Section 3: Conclusion and Recommendations

The data presented in the hypothetical tables clearly illustrate the potential for significant variability between suppliers. In this example, Supplier A consistently demonstrates the highest purity and biological activity. Supplier B shows reduced potency, while Supplier C's product is of questionable quality.

Final Recommendations for Researchers:

  • Always Validate: Never assume that a reagent is what it claims to be on the label. Independent validation is crucial.

  • Establish a Reference Standard: Once a reliable supplier and lot have been identified, purchase a larger quantity to serve as a reference standard for future lot qualifications.

  • Document Everything: Maintain detailed records of supplier information, lot numbers, and all analytical and biological validation data.

  • Communicate with Suppliers: If you encounter issues with a reagent, communicate your findings to the supplier. Reputable suppliers will appreciate the feedback and may be able to provide a replacement or investigate the issue.

By adhering to these principles of rigorous reagent qualification, researchers can build a solid foundation for their experiments, ensuring the generation of reliable and reproducible data that will stand up to scientific scrutiny.

References

  • Lab Manager. (2023). Tips for Choosing the Best Reagents. Retrieved from [Link]

  • Moreau, P., et al. (2011). Management of the adverse effects of lenalidomide in multiple myeloma. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Retrieved from [Link]

  • BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. Retrieved from [Link]

  • Drugs.com. (2025). Lenalidomide Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Lenalidomide? Retrieved from [Link]

  • Mayo Clinic. (2026). Lenalidomide (oral route) - Side effects & dosage. Retrieved from [Link]

  • Rezk, M. R., et al. (2015). Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma. PMC. Retrieved from [Link]

  • CASSS. (n.d.). Strategies and Qualification of Critical Reagents. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • Healthline. (n.d.). Revlimid: Side Effects and How to Manage Them. Retrieved from [Link]

  • FUJIFILM Wako - Pyrostar. (2023). Choosing which reagent is right for your testing needs. Retrieved from [Link]

  • RayBiotech. (2019). Why do I need lot-to-lot comparison? Retrieved from [Link]

  • Tang, G., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Chemical Reagents: The key to accurate and safe experiments in the laboratory. Retrieved from [Link]

  • Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US10816544B2 - Methods for measuring small molecule affinity to cereblon.
  • Reddit. (2018). Any reason why I would have to do "Lot to Lot" checks between reagents in chemistry? Retrieved from [Link]

  • Chiralpedia. (2025). The Thalidomide Paradox. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs. Retrieved from [Link]

  • George King Bio-Medical, Inc. (2017). Lot to Lot Correlations. Retrieved from [Link]

  • Matarlo, M., & Tyreman, B. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. PMC. Retrieved from [Link]

  • myadlm.org. (2014). Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. Retrieved from [Link]

  • Thompson, S., & Chesher, D. (2018). Lot-to-Lot Variation. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Lenalidomide. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Development and validation of Lenalidomide in human plasma by LC-MS/MS. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]

  • AKJournals. (2023). Development, validation and greenness assessment of environmentally friendly analytical methods for the quantification of lenalidomide in pharmaceutical formulations. Retrieved from [Link]

  • Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. PMC. Retrieved from [Link]

  • Oregon State University. (n.d.). Thalidomide & the Importance of Stereochemistry. Retrieved from [Link]

  • SCIEX. (n.d.). Fast and sensitive method for quantitation of lenalidomide in human plasma. Retrieved from [Link]

  • Vargesson, N. (2015). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. PMC. Retrieved from [Link]

  • The Business Research Company. (n.d.). Global Lenalidomide Market Opportunities and Key Players 2035. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability for total and unbound lenalidomide in human plasma. Retrieved from [Link]

  • Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide.
  • Cureus. (2021). Death and Rebirth of the Thalidomide Molecule: A Case of Thalidomide-Induced Sensory Neuropathy. Retrieved from [Link]

  • Mordor Intelligence. (n.d.). Lenalidomide Companies. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). Alternative synthesis of lenalidomide. Retrieved from [Link]

  • Polaris Market Research. (n.d.). Lenalidomide Market Size Worth $15.67 Billion By 2032 | CAGR: 4.7%. Retrieved from [Link]

  • LinkedIn. (2024). Global Lenalidomide market size is USD 19584.5 million in 2024. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a structural analog of thalidomide, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound within a laboratory setting.

Understanding the Hazard Profile

Table 1: GHS Hazard Classifications for 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

Source: PubChem CID 25015582[1]

The structural similarity to thalidomide and its analogs, such as lenalidomide, necessitates a cautious approach. Thalidomide is a known teratogen, causing severe birth defects.[2] While the specific reproductive toxicity of the 4-hydroxy analog has not been fully characterized, it is prudent to handle this compound as potentially teratogenic and cytotoxic. Therefore, all personnel, especially those of reproductive age, must be fully informed of the potential risks and trained in appropriate handling procedures.

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. The following PPE is mandatory:

  • Gloves: Double gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles are essential.

  • Lab Coat: A buttoned lab coat should be worn at all times.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.

Waste Segregation and Containment: A Critical Step

Proper segregation and containment of waste contaminated with 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is crucial to prevent environmental release and accidental exposure.

dot

Waste_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Containment Solid_Waste Contaminated Solids (Gloves, Weigh Boats, etc.) Solid_Container Labeled, Leak-Proof 'Hazardous Chemical Waste' Container (Solid) Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Solutions) Liquid_Container Labeled, Leak-Proof 'Hazardous Chemical Waste' Container (Liquid) Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Pipette Tips) Sharps_Container Puncture-Resistant 'Sharps Waste' Container Sharps_Waste->Sharps_Container Disposal_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->Disposal_Pickup Liquid_Container->Disposal_Pickup Sharps_Container->Disposal_Pickup

Caption: Waste Segregation and Disposal Workflow

Step-by-Step Waste Containment Protocol:

  • Identify and Segregate: At the point of generation, immediately segregate all waste materials contaminated with 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

  • Solid Waste: Place all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and bench paper, into a designated, leak-proof hazardous waste container. This container must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name: "3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione".

  • Liquid Waste: Collect all contaminated liquid waste, such as solvents and reaction mixtures, in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name, and the approximate concentrations of all components.

  • Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and pipette tips, in a designated puncture-resistant sharps container.

  • Container Management: Keep all waste containers securely closed when not in use. Do not overfill containers.

Decontamination and Spill Management

Accidental spills should be managed promptly and safely.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an absorbent material, such as a chemical spill pillow or vermiculite, to contain the spill. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

  • Clean the Area: Carefully collect the absorbed or contained material using appropriate tools (e.g., forceps, dustpan) and place it into a designated hazardous waste container.

  • Decontaminate Surfaces: Decontaminate the spill area using a suitable laboratory detergent and water, followed by a rinse with 70% ethanol. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal: The Path to Destruction

The ultimate disposal of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione waste must be handled by a licensed hazardous waste disposal vendor.

Final Disposal Procedure:

  • Contact EHS: When your hazardous waste containers are full, contact your institution's EHS department to arrange for a waste pickup.

  • Proper Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Incineration: The recommended method of disposal for this type of compound is high-temperature incineration. This ensures the complete destruction of the molecule, preventing its release into the environment. Do not dispose of this compound down the drain or in the regular trash.

Causality and Best Practices: The "Why" Behind the "How"

The stringent procedures outlined in this guide are rooted in a precautionary approach based on the known hazards of this chemical class.

  • Why double glove? The use of two pairs of gloves provides an additional barrier of protection against potential tears or pinholes in the outer glove, minimizing the risk of skin contact.

  • Why treat as cytotoxic? The structural similarity to thalidomide, a potent teratogen, and other cytotoxic analogs warrants handling this compound with the highest level of caution to protect against potential reproductive and cellular damage.

  • Why incineration? Incineration is the most effective method for the complete destruction of potent pharmaceutical compounds, ensuring that they do not persist in the environment and pose a risk to ecosystems and public health.

By adhering to these procedures, researchers can confidently advance their work while upholding the highest standards of safety and environmental responsibility. This commitment not only protects individuals and the environment but also reinforces the integrity and trustworthiness of the scientific community.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • 3ASenrise. (n.d.). 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

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Navigating the Handling of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione. This potent compound, a derivative of the thalidomide family, necessitates stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This document is structured to provide a deep, technical understanding of the required precautions, operational plans, and disposal procedures, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Given its structural similarity to thalidomide, a known human teratogen, it is crucial to handle this compound with the assumption that it may possess similar reproductive toxicity.[2][3] Therefore, all personnel, especially those of reproductive age, must be fully aware of the potential risks and adhere strictly to the outlined safety procedures.

Hazard Summary Table:

Hazard StatementGHS ClassificationPotential Effects
H302Acute toxicity, oralHarmful if ingested.
H315Skin corrosion/irritationCauses redness, pain, and inflammation of the skin.
H319Serious eye damage/eye irritationCauses pain, redness, and potential damage to the eyes.
H335Specific target organ toxicity, single exposureMay cause irritation to the respiratory tract, leading to coughing and shortness of breath.
ImpliedReproductive ToxicityBased on structural analogy to thalidomide, may pose a risk to fertility or the unborn child.

Engineering Controls: The First Line of Defense

To minimize airborne exposure and surface contamination, all handling of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a powder should be conducted within a certified chemical fume hood or a powder containment hood. For more sensitive operations or when handling larger quantities, a glove box or isolator is recommended.[4][5] The work area should be maintained under negative pressure to prevent the escape of any airborne particles into the surrounding laboratory space.

Engineering_Controls_Workflow cluster_0 Containment cluster_1 Laboratory Environment Chemical_Fume_Hood Chemical Fume Hood Negative_Pressure_Room Negative Pressure Room Chemical_Fume_Hood->Negative_Pressure_Room Secondary Containment Powder_Containment_Hood Powder Containment Hood Powder_Containment_Hood->Negative_Pressure_Room Secondary Containment Glove_Box Glove Box / Isolator (Higher Containment) Glove_Box->Negative_Pressure_Room Secondary Containment Compound_Handling Handling of Powdered Compound Compound_Handling->Chemical_Fume_Hood Primary Containment Compound_Handling->Powder_Containment_Hood Primary Containment Compound_Handling->Glove_Box Primary Containment

Caption: Hierarchy of engineering controls for handling powdered compounds.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE Requirements Table:

Body PartRequired PPESpecifications and Rationale
Hands Double Gloving with Nitrile GlovesThe inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Nitrile gloves offer good resistance to a range of chemicals. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.
Body Disposable, Solid-Front Protective Gown with Elastic CuffsA disposable gown prevents contamination of personal clothing. The solid front and cuffed sleeves provide a barrier against spills and airborne particles.
Eyes Chemical Splash GogglesGoggles provide a seal around the eyes, offering superior protection from splashes and airborne powder compared to safety glasses.
Face Face Shield (in addition to goggles)A face shield should be worn over goggles, especially when there is a higher risk of splashes, such as during solution preparation or spill cleanup.
Respiratory NIOSH-approved N95 or higher-rated respiratorAn N95 respirator is essential to prevent the inhalation of fine powder particles. For higher-risk procedures or in the event of a spill, a powered air-purifying respirator (PAPR) may be necessary.[6] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

digraph "PPE_Donning_Sequence" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Disposable_Gown" [label="1. Don Disposable Gown"]; "Inner_Gloves" [label="2. Don Inner Pair of Nitrile Gloves\n(under cuffs)"]; "Respirator" [label="3. Don N95 Respirator"]; "Goggles" [label="4. Don Chemical Splash Goggles"]; "Face_Shield" [label="5. Don Face Shield"]; "Outer_Gloves" [label="6. Don Outer Pair of Nitrile Gloves\n(over cuffs)"]; "Ready" [label="Ready for Handling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Disposable_Gown" -> "Inner_Gloves" -> "Respirator" -> "Goggles" -> "Face_Shield" -> "Outer_Gloves" -> "Ready"; }

Caption: Recommended sequence for donning Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to maintaining a safe working environment.

4.1. Preparation and Weighing:

  • Designated Area: All handling of the solid compound must occur in a designated area within a certified chemical fume hood or other primary containment device.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: Use a disposable weigh boat or creased weighing paper to handle the powder. Tare the balance with the empty weigh boat. Carefully transfer the desired amount of the compound using a dedicated spatula.

  • Clean-up: After weighing, carefully fold the weighing paper or cap the weigh boat. Use a damp wipe to clean the spatula and any residual powder from the work surface and the balance. Dispose of all contaminated disposables as hazardous waste.

4.2. Solution Preparation:

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the vessel covered as much as possible during this process.

  • Transfer: If the solution needs to be transferred, use a pipette or a syringe with a Luer-lock fitting to prevent accidental disconnection and spills.

Spill Management: Immediate and Effective Response

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne dust, evacuate the immediate area.

  • Secure the Area: Cordon off the spill area to prevent entry.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of PPE as described in Section 3, including respiratory protection.

  • Contain the Spill:

    • For Powders: Gently cover the spill with damp absorbent pads to avoid raising dust. Do not dry sweep.

    • For Liquids: Cover the spill with absorbent material, working from the outside in to prevent spreading.

  • Clean-up:

    • Carefully collect the absorbent material and any contaminated debris using forceps or other tools and place it in a clearly labeled hazardous waste bag.

    • Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a rinse with water.[7]

  • Dispose of Waste: Seal the hazardous waste bag and place it in a designated hazardous waste container.

  • Decontaminate: Thoroughly decontaminate all non-disposable equipment used in the cleanup. Remove and dispose of PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan: Responsible Waste Management

All materials that have come into contact with 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and absorbent materials. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous materials.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for cytotoxic and hazardous chemical waste.[3][8]

Decontamination Procedures

Regular decontamination of work areas and equipment is essential to prevent cross-contamination and accidental exposure.

Decontamination Protocol:

  • Frequency: Decontaminate all work surfaces and equipment at the end of each procedure and at the end of each workday.

  • Procedure:

    • Wear appropriate PPE during decontamination.

    • Use a cleaning solution (e.g., a mild detergent in water) to wipe down all surfaces.

    • Follow with a rinse of 70% ethanol or another suitable disinfectant.

    • Ensure all surfaces are thoroughly dried.

  • Disposables: All wipes and other materials used for decontamination should be disposed of as hazardous waste.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione and maintain a secure laboratory environment for yourself and your colleagues.

References

  • Celgene Corporation. (2017). Thalomid® Capsules (50, 100, 150 and 200 mg)
  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • Halyard. (2018). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
  • Handling Processing Of Potent Compounds A Holistic Approach. (2017, May 5). Bioprocess Online. Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2015). Current Oncology, 22(1), e27–e37. [Link]

  • Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]

  • University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure.
  • Thalomid® Capsules (50, 100, 150 and 200 mg). (2017). Celgene.
  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Malta Medicines Authority. (n.d.). Thalidomide Pregnancy Prevention Programme Information for Women of Non Childbearing Potential.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Medical News Today. (2020, December 15). How the thalidomide scandal led to safer drugs. Retrieved from [Link]

Sources

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